molecular formula C12H30O12S2 B565525 Pentaethylene Glycol Dimethanesulfonate CAS No. 109789-39-1

Pentaethylene Glycol Dimethanesulfonate

Cat. No.: B565525
CAS No.: 109789-39-1
M. Wt: 430.48
InChI Key: RZWHFBDTVDZPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentaethylene Glycol Dimethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C12H30O12S2 and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O6.2CH4O3S/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;2*1-5(2,3)4/h11-12H,1-10H2;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWHFBDTVDZPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C(COCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721227
Record name Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109789-39-1
Record name Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pentaethylene Glycol Dimethanesulfonate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Linker

Pentaethylene Glycol Dimethanesulfonate is a valuable bifunctional reagent in the field of drug development and bioconjugation. Its core structure, consisting of a flexible, hydrophilic pentaethylene glycol chain capped with two reactive methanesulfonyl (mesyl) groups, provides a unique combination of properties that are highly sought after in the design of complex therapeutic molecules. This guide will provide an in-depth exploration of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of next-generation therapeutics. While closely related to its tosylate analog, Pentaethylene Glycol Di(p-toluenesulfonate), this guide will focus on the dimethanesulfonate derivative, leveraging comparative data where necessary to provide a comprehensive overview. The mesylate groups are excellent leaving groups in nucleophilic substitution reactions, making this molecule an ideal linker for covalently connecting different molecular entities.[1]

Core Properties of this compound

A thorough understanding of the physicochemical properties of a linker molecule is paramount for its effective application in drug design and development. These properties influence its reactivity, solubility, and the overall characteristics of the final conjugate.

Chemical and Physical Characteristics
PropertyValueSource
Chemical Name This compound
Synonyms 3,6,9,12-Tetraoxatetradecane-1,14-diol 1,14-Dimethanesulfonate
CAS Number 109789-39-1---
Molecular Formula C12H26O10S2
Molecular Weight 394.46 g/mol
Appearance Likely a viscous liquid or solid[2]
Solubility Expected to be soluble in a range of organic solvents.[1]

The pentaethylene glycol backbone imparts hydrophilicity, which can be advantageous in improving the solubility and pharmacokinetic profile of conjugated molecules.[3][4][5] The terminal methanesulfonyl groups are the key to its utility as a crosslinking agent.

Synthesis and Reactivity: The Organic Chemist's Toolkit

The synthesis of this compound is a straightforward process for those with a background in organic chemistry. The reactivity of the terminal mesylate groups is the cornerstone of its application as a linker.

Synthetic Pathway

The most common method for the synthesis of this compound involves the reaction of pentaethylene glycol with methanesulfonyl chloride in the presence of a base.

Synthesis cluster_reactants Reactants cluster_product Product PEG Pentaethylene Glycol HO-(CH2CH2O)5-H Reaction Reaction PEG->Reaction MsCl Methanesulfonyl Chloride (CH3SO2Cl) MsCl->Reaction Base Base (e.g., Triethylamine) Base->Reaction Catalyst Product This compound CH3SO2O-(CH2CH2O)5-SO2CH3 Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve pentaethylene glycol in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

  • Mesylation: Cool the reaction mixture in an ice bath. Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This is a generalized procedure and may require optimization based on specific laboratory conditions and scale.

Reactivity Profile

The methanesulfonate groups of this compound are excellent leaving groups in nucleophilic substitution (SN2) reactions. This high reactivity allows for the efficient coupling with a wide range of nucleophiles, including amines, thiols, and alcohols, which are commonly found in biomolecules. The mesylate group is known to be a more reactive leaving group than the corresponding tosylate, which can be advantageous in certain applications.[1]

Reactivity cluster_reactants Reactants cluster_products Products PEG_DMS Pentaethylene Glycol Dimethanesulfonate Reaction SN2 Reaction PEG_DMS->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Reaction Conjugate Bioconjugate Reaction->Conjugate Leaving_Group Leaving_Group Reaction->Leaving_Group Leaving Group (CH3SO3-)

Caption: General reactivity of this compound.

Applications in Drug Development

The unique properties of this compound make it a versatile tool in the drug development pipeline, from early-stage discovery to the formulation of advanced drug delivery systems.

Bioconjugation and Linker Technology

As a homobifunctional linker, this compound is used to connect two molecular entities. In the context of drug development, this often involves linking a therapeutic agent to a targeting moiety or a molecule that improves its pharmacokinetic properties.[3]

Antibody-Drug Conjugates (ADCs): In the design of ADCs, a linker is crucial for attaching a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells.[4][5] The hydrophilic nature of the pentaethylene glycol chain can help to mitigate the aggregation often caused by hydrophobic drug payloads.[5]

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in orienting the two binding moieties for effective ternary complex formation. Pentaethylene glycol-based linkers are often employed in PROTAC design.[1]

Drug Delivery Systems

The hydrophilic and flexible nature of the pentaethylene glycol chain is beneficial in the formulation of various drug delivery systems.

Hydrogel Formation: Polyethylene glycol derivatives are widely used in the formation of hydrogels for controlled drug release.[6][7] While this compound itself may not be the primary monomer, its ability to crosslink polymers with nucleophilic groups can be exploited in the synthesis of hydrogel networks.

PEGylation: The process of attaching polyethylene glycol chains to a therapeutic molecule, known as PEGylation, is a well-established strategy to improve its solubility, stability, and circulation half-life, while reducing its immunogenicity.[8][9] While longer PEG chains are typically used for this purpose, the principles are directly relevant to the pentaethylene glycol moiety in this linker.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

Hazard Identification:

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • In case of contact, wash the affected area thoroughly with water.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[2]

Conclusion

This compound is a highly valuable and versatile tool for researchers and scientists in the field of drug development. Its well-defined structure, predictable reactivity, and favorable physicochemical properties make it an excellent choice for a variety of applications, from the synthesis of complex organic molecules to the construction of sophisticated drug delivery systems. As the demand for more targeted and effective therapeutics continues to grow, the importance of versatile linker molecules like this compound will undoubtedly increase.

References

  • Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447.
  • Giese, M., et al. (2021). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
  • Ramezani, M., et al. (2023). Poly Ethylene Glycol (PEG)-Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review.
  • CN106750383B - Polyethylene glycol hydrogel material and preparation method thereof - Google Patents. (n.d.).
  • Shokouhimehr, M. (2020). The Importance of Poly(ethylene glycol)
  • Kim, H. S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1335-1353.
  • Zhu, J. (2010). Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering.
  • PEG for Drugs and Drug Delivery Systems - YouTube. (2022, September 19). Retrieved January 15, 2026, from [Link]

Sources

A Comprehensive Technical Guide to Pentaethylene Glycol Dimethanesulfonate: Mechanism of Action and Application as a Covalent Crosslinker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug development, biomaterials, and molecular biology, the precise, covalent linking of molecules is a cornerstone technology. Chemical crosslinkers are the tools that enable the formation of these stable bonds, allowing scientists to construct complex architectures such as hydrogels for drug delivery, antibody-drug conjugates for targeted therapy, and stabilized protein complexes for structural analysis.

Among the vast array of available crosslinkers, Pentaethylene Glycol Dimethanesulfonate (PEG-DMS) stands out as a versatile, hydrophilic, and homobifunctional agent. Its core structure consists of a five-unit polyethylene glycol (PEG) chain, which imparts water solubility and biocompatibility, flanked by two reactive methanesulfonate (mesylate) groups. This guide provides an in-depth exploration of the chemical mechanism by which PEG-DMS functions, offers field-proven insights into optimizing its application, and presents detailed protocols for its use in a research setting.

Core Principles of PEG-DMS Reactivity

The efficacy of PEG-DMS as a crosslinker is rooted in its specific chemical structure, which combines a flexible, inert spacer with highly reactive end groups. Understanding this structure is fundamental to predicting its behavior in a reaction.

Chemical Structure and Properties

This compound is characterized by two key features:

  • The PEG Backbone: The central chain of five ethylene glycol units is responsible for the molecule's advantageous physical properties. PEG is well-known for its hydrophilicity, low toxicity, and non-immunogenic nature, which minimizes adverse biological reactions.[1][2] This makes PEG-DMS an excellent choice for applications involving sensitive biological molecules or in vivo systems.

  • The Methanesulfonate (Mesylate) Groups: At each terminus of the PEG chain lies a methanesulfonate ester. The mesylate ion (CH₃SO₃⁻) is an exceptionally stable anion, and therefore an excellent leaving group. This high reactivity is the engine of the crosslinking mechanism.

Caption: Structure of this compound (PEG-DMS).

The S_N_2 Nucleophilic Substitution Mechanism

The crosslinking action of PEG-DMS proceeds via a classic bimolecular nucleophilic substitution (S_N_2) reaction .[3][4] This is a one-step process where a nucleophile attacks the carbon atom adjacent to the mesylate group, simultaneously displacing the mesylate as a leaving group.

The key steps are:

  • Nucleophilic Attack: A molecule with a lone pair of electrons (a nucleophile), such as the amine (-NH₂) or thiol (-SH) group on a protein, attacks the electrophilic carbon atom bonded to the oxygen of the mesylate group.

  • Transition State: A transient, high-energy state is formed where the nucleophile is partially bonded to the carbon, and the carbon-oxygen bond of the leaving group is partially broken.

  • Displacement: The mesylate group departs, taking the bonding electrons with it. A new, stable covalent bond is formed between the nucleophile and the PEG spacer.

Because PEG-DMS has two such reactive sites, it can sequentially react with two different nucleophiles, thereby forming a "bridge" or crosslink between them.

SN2_Mechanism reactants Nu:⁻ (e.g., R-NH₂, R-SH) This compound CH₃SO₂O-(PEG)₅-OSO₂CH₃ transition_state S_N_2 Transition State [Nu···CH₂···OSO₂(PEG)₅-R]⁻ reactants->transition_state Nucleophilic Attack products Covalently Linked Product Nu-(PEG)₅-R Mesylate Leaving Group CH₃SO₃⁻ transition_state->products Displacement

Caption: The S_N_2 reaction mechanism for PEG-DMS crosslinking.

Common biological nucleophiles exhibit a hierarchy of reactivity, largely dependent on their basicity and polarizability. Generally, for the conditions used in bioconjugation: Thiols (R-SH) > Amines (R-NH₂) > Hydroxyls (R-OH)

Critical Parameters for Successful Crosslinking

The success of a crosslinking experiment is not merely a matter of mixing reagents. It is a controlled process where several parameters must be carefully optimized to achieve the desired outcome, whether it be high-yield conjugation or the formation of a hydrogel with specific mechanical properties.

pH Control

The pH of the reaction buffer is arguably the most critical variable. Its choice represents a trade-off between activating the nucleophile and maintaining the stability of the molecules involved.

  • Causality: Primary amines (like the side chain of lysine) must be deprotonated (R-NH₂) to be nucleophilic. At a pH below their pKa (~9-10.5), they exist predominantly in their protonated, non-reactive form (R-NH₃⁺). Therefore, reactions are typically performed at a pH of 8.0-9.5 to ensure a sufficient concentration of reactive amine. However, excessively high pH (>10) can promote hydrolysis of the mesylate esters and may denature sensitive proteins.

Stoichiometry and Concentration

The molar ratio of PEG-DMS to the target molecule dictates the nature of the crosslinking.

  • Causality:

    • High Target Concentration, Low Crosslinker Ratio: Favors inter-molecular crosslinking, where one PEG-DMS molecule links two separate target molecules. This is desired for forming polymers, hydrogels, or protein dimers.

    • Low Target Concentration, High Crosslinker Ratio: Favors intra-molecular crosslinking, where both ends of a single PEG-DMS molecule react with two different sites on the same target molecule, forming a loop. This can be used to probe protein structure.

Solvent and Buffer Selection

While PEG-DMS is water-soluble, it is prone to hydrolysis over time.

  • Causality: Stock solutions of PEG-DMS should be prepared fresh in a dry, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and added to the aqueous reaction buffer immediately before use. Common non-nucleophilic buffers like HEPES, phosphate (PBS), or borate are suitable for the reaction itself. Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the crosslinker and should only be used to quench the reaction.

Temperature and Incubation Time

These parameters control the reaction kinetics.

  • Causality: Most crosslinking reactions are performed at room temperature (20-25°C) or 4°C. Lower temperatures slow the reaction but can be beneficial for enhancing the stability of sensitive proteins. The reaction time must be optimized empirically, typically ranging from 30 minutes to several hours.

Parameter Typical Range Rationale & Causality
pH 8.0 - 9.5Balances deprotonation of amine nucleophiles for reactivity against hydrolysis of the crosslinker and protein denaturation.
Temperature 4°C - 25°CLower temperatures slow kinetics but improve stability for sensitive biomolecules.
Molar Ratio 5:1 to 50:1 (Crosslinker:Target)Influences the balance between inter- and intra-molecular crosslinking. Must be optimized for each application.
Solvent Aqueous Buffer (HEPES, PBS)Biocompatible medium. Stock solutions of PEG-DMS should be in dry DMSO/DMF to prevent premature hydrolysis.
Reaction Time 30 min - 4 hoursMust be sufficient for reaction completion but short enough to avoid sample degradation or significant hydrolysis.

Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating. The following sections provide methodologies for both the synthesis of the crosslinker and its application.

Protocol: Synthesis of this compound

This protocol describes the conversion of commercially available pentaethylene glycol to the active dimethanesulfonate crosslinker.[5][6]

Materials:

  • Pentaethylene glycol (PEG5)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve pentaethylene glycol (1 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (2.5 equivalents) dropwise while stirring. TEA acts as a base to neutralize the HCl byproduct.

  • Mesylation: Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirring solution, maintaining the temperature at 0°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Purification:

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Product: The resulting oil can be further purified by column chromatography if necessary. Confirm the structure via ¹H NMR and Mass Spectrometry.

Protocol: Crosslinking of a Model Protein (Bovine Serum Albumin)

This workflow describes a typical experiment to crosslink a protein and validate the result using SDS-PAGE.

Crosslinking_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_protein Prepare Protein Solution (e.g., 1 mg/mL BSA in PBS, pH 8.5) mix Add PEG-DMS to Protein (Vary molar excess, e.g., 10x, 25x, 50x) prep_protein->mix prep_crosslinker Prepare Fresh PEG-DMS Stock (e.g., 100 mM in dry DMSO) prep_crosslinker->mix incubate Incubate (e.g., 1 hour at Room Temperature) mix->incubate quench Quench Reaction (Add 1M Tris buffer to 50 mM final conc.) incubate->quench sds_prep Prepare Samples for SDS-PAGE (Add loading buffer, heat) quench->sds_prep sds_run Run SDS-PAGE Gel sds_prep->sds_run sds_visualize Visualize Gel (Coomassie Staining) sds_run->sds_visualize

Caption: Experimental workflow for a protein crosslinking assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of Bovine Serum Albumin (BSA) in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).

    • Immediately before use, prepare a 100 mM stock solution of PEG-DMS in anhydrous DMSO.

  • Reaction Setup:

    • Set up a series of microcentrifuge tubes. In each, add 50 µL of the BSA solution.

    • To each tube, add a calculated volume of the PEG-DMS stock solution to achieve final molar ratios of 0:1 (control), 10:1, 25:1, and 50:1 (PEG-DMS:BSA).

  • Incubation: Gently mix and incubate the reactions for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding 5 µL of 1M Tris buffer, pH 7.5. The primary amine in Tris will react with and consume any remaining active PEG-DMS. Incubate for 15 minutes.

  • Analysis (SDS-PAGE):

    • Add 20 µL of 4x SDS-PAGE loading buffer to each reaction tube.

    • Heat the samples at 95°C for 5 minutes.

    • Load 15 µL of each sample onto a 4-15% gradient polyacrylamide gel.

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie Brilliant Blue.

  • Self-Validation: The control lane (0:1 ratio) should show a single band corresponding to monomeric BSA (~66 kDa). The lanes with increasing PEG-DMS concentration should show the appearance of higher molecular weight bands corresponding to BSA dimers (~132 kDa), trimers, and larger oligomers. The intensity of the monomer band should decrease as the crosslinker concentration increases. This provides direct visual validation of successful crosslinking.

Applications in Research and Drug Development

The unique combination of reactivity and biocompatibility makes PEG-DMS a powerful tool in several advanced applications.

  • Hydrogel Formation for Controlled Release: PEG-DMS can crosslink functionalized polymers (like hyaluronic acid or multi-arm PEGs) to form a three-dimensional hydrogel network.[7][8][9] Therapeutic agents can be encapsulated within this matrix. The density of the crosslinking, controlled by the PEG-DMS concentration, dictates the mesh size of the hydrogel, thereby controlling the diffusion and release rate of the encapsulated drug.[10]

  • Bioconjugation and PEGylation: This crosslinker is ideal for creating stable bioconjugates.[11][12][13] For example, it can be used to attach cytotoxic drugs to monoclonal antibodies, forming Antibody-Drug Conjugates (ADCs). The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the resulting conjugate.[2]

  • Probing Protein-Protein Interactions: In structural biology, PEG-DMS can be used as a "molecular ruler." By crosslinking proteins that are in close proximity within a complex and analyzing the crosslinked sites by mass spectrometry, researchers can deduce spatial arrangements and map interaction interfaces.

Safety and Handling

This compound and its precursors are reactive chemicals that require careful handling.

  • Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[14][15][16]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[14][15][17] Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker whose utility is derived from a predictable S_N_2 reaction mechanism. The combination of a biocompatible, hydrophilic PEG spacer and two highly reactive mesylate leaving groups allows for the efficient covalent linkage of a wide range of molecules. By carefully controlling key reaction parameters such as pH, stoichiometry, and temperature, researchers can harness the power of PEG-DMS to build sophisticated hydrogels, create targeted therapeutics, and elucidate complex biological structures. This guide serves as a foundational resource for scientists and drug development professionals seeking to leverage this valuable chemical tool in their research endeavors.

References

  • Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. (n.d.). Royal Society of Chemistry. [Link]

  • Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. (n.d.). Royal Society of Chemistry. [Link]

  • Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE). (2015, September 18). Inflibnet. [Link]

  • Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. (n.d.). National Institutes of Health (NIH). [Link]

  • The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. (2020, February 2). National Institutes of Health (NIH). [Link]

  • Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017, May 1). National Institutes of Health (NIH). [Link]

  • Release of protein from highly cross-linked hydrogels of poly(ethylene glycol) diacrylate fabricated by UV polymerization. (n.d.). National Institutes of Health (NIH). [Link]

  • Advances in Bioconjugation. (n.d.). National Institutes of Health (NIH). [Link]

  • Crosslinking Dynamics and Gelation Characteristics of Photo- and Thermally Polymerized Poly(Ethylene Glycol) Hydrogels. (n.d.). MDPI. [Link]

  • (PDF) PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. (2025, August 9). ResearchGate. [Link]

  • Pentaethylene glycol | C10H22O6 | CID 62551. (n.d.). National Institutes of Health (NIH). [Link]

  • Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. (2020, June 2). National Institutes of Health (NIH). [Link]

  • WO2017146443A1 - Method for preparing polyethylene glycol dialdehyde derivative. (n.d.).

Sources

Pentaethylene Glycol Dimethanesulfonate: A Technical Guide to a Hydrophilic, Homobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pentaethylene Glycol Dimethanesulfonate is a homobifunctional crosslinking reagent that merges the well-established benefits of Polyethylene Glycol (PEG) chemistry with the efficient alkylating reactivity of sulfonate esters. This guide provides a comprehensive technical overview of its core chemical principles, strategic advantages in bioconjugation, and practical methodologies for its application. We will explore the mechanism of action, which proceeds via a bimolecular nucleophilic substitution (SN2) pathway, primarily targeting amine and sulfhydryl residues on biomolecules. The integral pentaethylene glycol (PEG5) spacer imparts critical properties to the reagent and resulting conjugates, including enhanced hydrophilicity, defined spatial control, and improved biocompatibility. This document serves as an in-depth resource for researchers, chemists, and drug development professionals seeking to leverage this versatile crosslinker for applications ranging from the stabilization of protein complexes and surface immobilization to the formation of advanced hydrogel matrices.

Introduction: The Synergy of PEG Chemistry and Covalent Crosslinking

The field of bioconjugation—the covalent linking of two or more molecules, where at least one is a biomolecule—is fundamental to modern biotechnology and pharmaceutical science.[1][2] At the heart of this discipline lies the crosslinking reagent, a molecular bridge that connects distinct functional groups. The architecture of this linker is not merely a passive connector; it profoundly influences the properties of the final conjugate.

For years, "PEGylation," the attachment of polyethylene glycol chains to molecules, has been a gold-standard strategy to improve the therapeutic properties of proteins and drugs.[3] The benefits are extensive: enhanced aqueous solubility, prolonged circulation half-life, and reduced immunogenicity and antigenicity.[3][][5][6] this compound emerges from this context as a highly specialized tool. It is not a polydisperse polymer but a discrete molecule with a defined chain length, offering precise spatial resolution. It combines the proven physicochemical advantages of a PEG backbone with two highly reactive methanesulfonate (mesylate) groups, positioning it as a powerful homobifunctional crosslinker for creating stable, hydrophilic, and biocompatible conjugates.

Chapter 1: Core Chemical Principles

Structure and Classification

This compound is a symmetric molecule featuring a five-unit ethylene glycol chain capped at both ends by methanesulfonate esters.

  • Chemical Formula: C12H26O10S2

  • Molecular Weight: 394.45 g/mol

  • CAS Number: 109789-39-1

  • Classification: Homobifunctional, Alkylating, PEG-based Crosslinker

As a homobifunctional reagent, it possesses two identical reactive groups, making it ideal for one-step crosslinking of biomolecules containing accessible nucleophiles or for polymerization applications.[1][7]

The Methanesulfonate Reactive Group: A Superior Leaving Group

The reactivity of this crosslinker is dictated by its terminal methanesulfonate (mesylate) groups. In organic chemistry, alcohols are poor substrates for nucleophilic substitution because the hydroxide ion (HO-) is a strong base and thus a poor leaving group. Converting an alcohol to a sulfonate ester, such as a mesylate, transforms the hydroxyl group into an excellent leaving group.

The methanesulfonate anion is an exceptionally weak base due to the delocalization of its negative charge across three oxygen atoms via resonance.[8] This inherent stability makes it readily displaced by even moderate nucleophiles, driving the crosslinking reaction forward under physiological conditions.

Mechanism of Action: Bimolecular Nucleophilic Substitution (SN2)

The crosslinking reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. A nucleophilic functional group on a biomolecule, such as the primary amine of a lysine residue, directly attacks the carbon atom adjacent to the mesylate group. This attack occurs from the backside, leading to the formation of a new carbon-nucleophile bond while simultaneously displacing the methanesulfonate leaving group in a single, concerted step.

Caption: General reaction scheme for protein crosslinking.

Key Biological Nucleophiles:

  • Primary Amines (-NH2): Found at the N-terminus of proteins and on the side chain of lysine residues. Reaction with mesylates forms a very stable secondary amine linkage. This is the most common target under slightly alkaline conditions (pH 7.5-9.0).

  • Sulfhydryls (-SH): Found on the side chain of cysteine residues. Thiols are potent nucleophiles and react readily with mesylates to form a stable thioether bond. This reaction is efficient at neutral to slightly alkaline pH.

  • Other Nucleophiles: The side chains of histidine and tyrosine can also be modified, but this typically requires more specific reaction conditions and is less common than modification of amines or thiols.

Chapter 2: The Strategic Advantage of the Pentaethylene Glycol (PEG5) Spacer

The choice of a crosslinker's spacer arm is as critical as its reactive chemistry. The PEG5 spacer in this reagent offers several distinct advantages over traditional aliphatic (hydrocarbon) spacers.

FeaturePentaethylene Glycol (PEG5) SpacerAliphatic Hydrocarbon SpacerRationale & Justification
Solubility High aqueous solubilityLow aqueous solubility (hydrophobic)The ether oxygens in the PEG chain form hydrogen bonds with water, imparting hydrophilicity to the entire conjugate and preventing aggregation.[][5]
Immunogenicity Very low / Non-immunogenicCan be immunogenicPEG is well-documented for its ability to mask epitopes and reduce the immunogenic potential of conjugated proteins.[3][6]
Spacer Length ~21.2 Å (Angstroms)VariesAs a discrete molecule, it provides a precise and known distance constraint, which is invaluable for structural biology studies.
Flexibility Highly flexible chainVaries (can be rigid)The flexible PEG chain allows the conjugated molecules to maintain conformational freedom and biological activity.
Non-specific Binding Reduces non-specific bindingCan increase non-specific bindingThe hydrophilic, neutral PEG chain is known to resist non-specific protein adsorption, a key advantage in immunoassays and in vivo applications.[9]

Chapter 3: Applications and Methodologies

The unique combination of hydrophilicity, defined spacer length, and robust alkylating chemistry makes this compound suitable for a range of applications.

  • Studying Protein-Protein Interactions: By covalently linking interacting proteins, transient or weak associations can be captured for analysis by techniques like SDS-PAGE and mass spectrometry. The defined spacer length provides a distance constraint that can aid in computational modeling of the protein complex.

  • Stabilizing Protein Quaternary Structure: Intramolecular crosslinking can be used to lock subunits of a multimeric protein together, increasing stability for structural analysis (e.g., crystallography) or formulation.

  • Immobilization of Biomolecules: Peptides, proteins, or oligonucleotides can be covalently attached to surfaces (e.g., beads, slides, nanoparticles) that have been functionalized with primary amines or thiols for diagnostic or purification purposes.

  • Formation of Hydrogels: The reagent can act as a crosslinker for amine- or thiol-containing polymers (like modified gelatin or hyaluronic acid) to form biocompatible hydrogels for tissue engineering and controlled drug release applications.[10][11][12]

Chapter 4: Experimental Protocol - Crosslinking a Protein

This protocol provides a general framework for crosslinking a target protein. The optimal conditions, particularly the molar ratio of crosslinker to protein, should be determined empirically through a titration experiment.

Materials
  • This compound: Reagent grade.

  • Target Protein: Purified, in an amine-free buffer (e.g., PBS, HEPES).

  • Reaction Buffer: PBS or HEPES, pH 8.0. Rationale: A slightly alkaline pH ensures that a significant fraction of lysine ε-amino groups are deprotonated and thus nucleophilic, while maintaining protein stability.

  • Anhydrous Organic Solvent: Dimethyl sulfoxide (DMSO). Rationale: The crosslinker has limited aqueous stability and should be dissolved immediately before use in a water-miscible organic solvent.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5. Rationale: Provides a high concentration of primary amines to react with and neutralize any excess crosslinker, terminating the reaction.

  • Analysis Tools: SDS-PAGE apparatus, size-exclusion chromatography (SEC) columns, dialysis tubing.

Experimental Workflow

prep_reagent 1. Prepare Reagent Dissolve dimesylate in DMSO (e.g., 100 mM stock) reaction 3. Initiate Reaction Add crosslinker to protein (e.g., 20:1 molar excess) prep_reagent->reaction prep_protein 2. Prepare Protein Adjust protein to ~1-5 mg/mL in Reaction Buffer (pH 8.0) prep_protein->reaction incubation 4. Incubate 30-60 min at Room Temp reaction->incubation quenching 5. Quench Reaction Add Quenching Buffer (e.g., to 50 mM final) incubation->quenching purification 6. Purify Conjugate Dialysis or SEC to remove excess reagent & quencher quenching->purification analysis 7. Analyze SDS-PAGE, Mass Spec purification->analysis

Caption: Step-by-step experimental workflow for protein crosslinking.

Detailed Procedure
  • Reagent Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in the Reaction Buffer (pH 8.0). The buffer must be free of extraneous nucleophiles like Tris or azide.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein solution while vortexing gently. A typical starting point is a 10 to 50-fold molar excess of crosslinker over protein. The final concentration of DMSO in the reaction should ideally be below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. Longer times or higher temperatures may increase crosslinking efficiency but also risk protein denaturation and reagent hydrolysis.

  • Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.[13]

  • Purification: Remove excess, unreacted, and quenched crosslinker from the protein conjugate mixture. For most proteins, dialysis against PBS or size-exclusion chromatography are effective methods.

  • Analysis: Analyze the reaction products. On an SDS-PAGE gel, intramolecularly crosslinked proteins may run slightly faster than the unmodified protein, while intermolecularly crosslinked dimers, trimers, etc., will appear as higher molecular weight bands. Mass spectrometry can be used to confirm the mass addition and identify crosslinked peptides.

Chapter 5: Troubleshooting and Key Considerations

  • Reagent Hydrolysis: Sulfonate esters are susceptible to hydrolysis in aqueous environments. Always prepare the stock solution in anhydrous DMSO immediately before use and add it directly to the reaction. Do not store the reagent in aqueous buffers.

  • Optimizing Reaction pH: While pH 8.0 is a good starting point for targeting lysine residues, targeting cysteines can be done more selectively at a lower pH (7.0-7.5) where most amines remain protonated and less reactive.

  • Controlling the Degree of Crosslinking: If excessive polymerization or aggregation occurs, reduce the molar excess of the crosslinker, decrease the reaction time, or lower the protein concentration. Conversely, if crosslinking is inefficient, increase the molar excess of the crosslinker or raise the reaction pH slightly (e.g., to 8.5).

  • Protein Solubility: If the protein is prone to precipitation in DMSO, ensure the final concentration of the co-solvent is as low as possible while still allowing for effective delivery of the crosslinker.

Conclusion

This compound stands out as a highly effective homobifunctional crosslinker that offers more than just covalent linkage. It brings the powerful advantages of PEG chemistry—hydrophilicity, biocompatibility, and precise spatial definition—to the forefront of bioconjugation. Its robust and well-understood SN2 reaction mechanism provides stable, covalent bonds with key biological functional groups. For the researcher or drug developer, this reagent represents a refined tool for creating superior conjugates, stabilizing protein structures, and building advanced biomaterials with predictable and advantageous properties.

References

  • Mortensen, M., Skovsgaard, M. B., & Gothelf, K. V. (2019). Sulfonation, sulfonamide activated acyl transfer and conjugate addition-elimination probes. ResearchGate. [Link]

  • ResearchGate. Representative biologically active sulfonate ester scaffolds. [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • Technology Networks. Overview of PEG Linkers & Their Applications. [Link]

  • Gunda, P., & Fabris, D. (2015). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. PMC, NIH. [Link]

  • Teasdale, A., et al. (2010). Mechanistic Study of Sulfonate Ester Formation. Novatia, LLC. [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

  • Google Patents.
  • Uddin, Z., et al. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. PMC, NIH. [Link]

  • Lin, C. C. (2015). Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels. PMC, NIH. [Link]

  • Su, Y. C., & Chen, B. M. (2005). Monoclonal Antibody-Based Quantitation of Poly(ethylene Glycol)-Derivatized Proteins, Liposomes, and Nanoparticles. PubMed. [Link]

  • Veronese, F. M. (2004). Conjugates of Peptides and Proteins to Polyethylene Glycols. Springer Nature Experiments. [Link]

  • Hermanson, G. T. (2013). Advances in Bioconjugation. PMC, PubMed Central. [Link]

  • Young, D. A., et al. (2016). Poly(Ethylene Glycol)-Crosslinked Gelatin Hydrogel Substrates with Conjugated Bioactive Peptides Influence Endothelial Cell Behavior. PMC, NIH. [Link]

  • McCall, J. D., & Anseth, K. S. (2012). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to Pentaethylene Glycol Dimethanesulfonate for PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC's architecture is tripartite, consisting of a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[2] This linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's overall physicochemical properties such as solubility and cell permeability.[3][]

Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers.[5] Their prevalence is due to several key advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5]

  • Biocompatibility: PEGs are well-tolerated in biological systems, reducing the risk of immunogenicity.

  • Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the warhead and the E3 ligase ligand to achieve productive ternary complex geometry.[5]

This guide provides a detailed examination of Pentaethylene Glycol Dimethanesulfonate , a bifunctional PEG-based building block, for its application in PROTAC linker design. We will cover its synthesis, reactivity, and a detailed, field-proven workflow for its incorporation into a PROTAC, establishing a self-validating system for researchers and drug development professionals.

This compound: A Bifunctional Electrophile for PROTAC Synthesis

This compound is an activated form of pentaethylene glycol (PEG5) where the terminal hydroxyl groups have been converted to methanesulfonate (mesylate) esters. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, transforming the otherwise inert PEG backbone into a potent bifunctional electrophile. This property allows for the sequential and controlled conjugation of nucleophilic ligands (e.g., those containing phenol, amine, or thiol functional groups) to form the final PROTAC construct.

The core advantage of this linker is its use in sequential alkylation reactions, providing a robust and predictable method for PROTAC assembly.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the linker and its subsequent use in assembling a hypothetical PROTAC. The protocols are designed to be self-validating, with clear checkpoints for characterization.

Protocol 1: Synthesis of this compound (Linker-Ms)

This protocol details the activation of pentaethylene glycol via mesylation.

Materials:

  • Pentaethylene glycol (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (2.5 eq.)

  • Methanesulfonyl chloride (MsCl) (2.2 eq.)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: Dissolve pentaethylene glycol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (2.5 eq.) dropwise to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (2.2 eq.) dropwise to the reaction mixture at 0 °C. A precipitate of triethylamine hydrochloride may form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound as a colorless oil.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Synthesis of the Activated Linker

cluster_reactants Reactants PEG5 Pentaethylene Glycol (HO-PEG5-OH) reaction_node Reaction PEG5->reaction_node 1.0 eq MsCl Methanesulfonyl Chloride (MsCl) MsCl->reaction_node 2.2 eq TEA Triethylamine (TEA) TEA->reaction_node 2.5 eq DCM DCM, 0°C to RT DCM->reaction_node Linker_Ms This compound (MsO-PEG5-OMs) reaction_node->Linker_Ms 4-6 hours caption Synthesis of the activated PEG5 linker.

Caption: Synthesis of the activated PEG5 linker.

Protocol 2: Sequential Synthesis of a PROTAC via Double Nucleophilic Substitution

This protocol describes a general method for conjugating a "warhead" containing a nucleophilic hydroxyl group (Warhead-OH) and an E3 ligase ligand with a nucleophilic amine (E3-NH₂).

Step 2A: Synthesis of the Mono-Substituted Intermediate (Warhead-PEG5-OMs)

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the Warhead-OH (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.), and stir the suspension for 30 minutes at room temperature.

  • First Alkylation: Add a solution of this compound (1.1 eq.) in the same solvent dropwise. Heat the reaction to 60-80 °C.

  • Monitoring: Monitor the reaction carefully by LC-MS. The goal is to maximize the formation of the desired mono-alkylated product while minimizing the formation of the di-substituted byproduct (Warhead-PEG5-Warhead). Stop the reaction upon significant formation of the desired product (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature, filter off the base, and quench with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude material by flash column chromatography to isolate the mono-substituted intermediate, Warhead-PEG5-OMs .

  • Characterization: Confirm the structure and purity by ¹H NMR and HRMS. The mass spectrum should show the correct molecular ion peak for the intermediate.

Step 2B: Synthesis of the Final PROTAC (Warhead-PEG5-E3)

  • Reaction Setup: Dissolve the purified intermediate Warhead-PEG5-OMs (1.0 eq.) and the E3 Ligase Ligand (E3-NH₂, 1.2 eq.) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).

  • Second Alkylation: Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until LC-MS analysis indicates complete consumption of the starting mesylate.

  • Work-up: Cool the reaction mixture, dilute with water, and extract the final PROTAC product with ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the final PROTAC by preparative reverse-phase HPLC.

  • Final Characterization: Confirm the identity, structure, and purity (>95%) of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.

Diagram: PROTAC Assembly Workflow

cluster_step2 Step 2: Second Alkylation Linker_Ms MsO-PEG5-OMs (Activated Linker) Intermediate Warhead-O-PEG5-OMs (Mono-substituted Intermediate) Linker_Ms->Intermediate Warhead Warhead-OH (Nucleophile 1) Warhead->Intermediate Base1 K₂CO₃, DMF 60-80 °C Base1->Intermediate Purify1 Purification 1 (Column Chromatography) Intermediate->Purify1 E3_Ligand E3-Ligand-NH₂ (Nucleophile 2) Final_PROTAC Final PROTAC (Warhead-O-PEG5-NH-E3) E3_Ligand->Final_PROTAC Base2 DIPEA, DMF 80 °C Base2->Final_PROTAC Purify2 Purification 2 (Prep-HPLC) Final_PROTAC->Purify2 Purify1->E3_Ligand Purify1->E3_Ligand caption Sequential alkylation workflow for PROTAC synthesis.

Caption: Sequential alkylation workflow for PROTAC synthesis.

Data Presentation: Performance Metrics

The efficacy of a PROTAC is quantified by two key metrics: the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). A lower DC₅₀ value indicates higher potency. The choice of linker length is critical for optimizing these parameters.

The following table presents data for the VHL-targeting homo-PROTAC CM11 , which successfully utilizes a PEG5 linker to induce potent self-degradation of the VHL protein.[6] This serves as a benchmark for the efficacy achievable with a pentaethylene glycol-based linker.

PROTACLinker CompositionTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
CM11 PEG5 pVHL30 < 100 > 90 HeLa [6]
Analog 1PEG3pVHL30Less PotentLowerNot Specified[6]
Analog 2PEG4pVHL30Less PotentLowerNot Specified[6]

Note: Specific DC₅₀ and Dₘₐₓ values for the PEG3 and PEG4 analogs were not detailed in the source material, but CM11 with the PEG5 linker was highlighted as the most effective degrader.[6]

Trustworthiness: A Self-Validating System

The described workflow constitutes a self-validating system through rigorous analytical checkpoints.

  • Linker Synthesis Validation: The structure and purity of the This compound must be confirmed by NMR and MS before proceeding. The ¹H NMR should show characteristic peaks for the PEG backbone protons and the methyl protons of the mesylate groups. The mass spectrum will confirm the correct molecular weight.

  • Intermediate Validation: After the first alkylation, isolation and characterization of the Warhead-PEG5-OMs intermediate is critical. LC-MS is used to monitor the reaction and HRMS of the purified product confirms the successful mono-substitution. This step ensures that the second alkylation proceeds with a well-defined substrate.

  • Final PROTAC Validation: The final product must be subjected to a full suite of analytical techniques.

    • LC-MS/HPLC: To establish purity, which should be >95% for cellular assays.

    • HRMS: To confirm the exact molecular weight of the final PROTAC.

    • ¹H and ¹³C NMR: To confirm the final structure, ensuring signals corresponding to the warhead, the E3 ligand, and the PEG5 linker are all present in the correct integrations and chemical environments.

Conclusion and Authoritative Grounding

This compound is a versatile and highly effective building block for the synthesis of PROTACs. Its bifunctional electrophilic nature allows for a robust and controllable sequential alkylation strategy, enabling the rational assembly of the final heterobifunctional molecule. The demonstrated success of the PEG5-containing PROTAC, CM11, underscores the utility of this specific linker length in achieving potent and efficacious protein degradation.[6] By following the detailed, self-validating protocols outlined in this guide, researchers can confidently synthesize and characterize novel PROTACs, accelerating the discovery of new therapeutics in the exciting field of targeted protein degradation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(51), E11823-E11832. [Link]

  • Lih, D. C., et al. (2013). Sequential nucleophilic substitutions permit orthogonal click functionalization of multicomponent PEG brushes. Biomacromolecules, 14(10), 3540–3548. [Link]

  • ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... [Link]

  • Steinebach, C., et al. (2024). PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase. ChemRxiv. [Link]

  • Phillips, R. L., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • Zhang, M., & Li, X. (2017). Solid Phase Stepwise Synthesis of Polyethylene Glycols. Chemistry, 23(60), 15133–15142. [Link]

  • Zhang, M., & Li, X. (2017). Solid Phase Stepwise Synthesis of Polyethylene Glycol. [Link]

  • Harris, J. M., et al. (2003). Process for the preparation of polyethylene glycol bis amine.
  • Zhang, M., & Li, X. (2017). Solid Phase Stepwise Synthesis of Polyethylene Glycols. Digital Commons @ Michigan Tech. [Link]

  • Harris, J. M. (1985). Laboratory synthesis of polyethylene glycol derivatives. Journal of Macromolecular Science, Part C: Polymer Reviews, 25(3), 325-373. [Link]

  • Liu, H., et al. (2019). Nucleophilic Substitution Reaction of Pentafluorophenyl Aminated Perylene Diimide system with N,N‐Dimethylformamide. ChemistrySelect, 4(37), 11029-11033. [Link]

Sources

Pentaethylene Glycol Dimethanesulfonate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the solubility and stability of Pentaethylene Glycol Dimethanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to offer a comprehensive understanding of this versatile molecule.

Introduction: The Dual Nature of this compound

This compound is a bifunctional molecule featuring a hydrophilic polyethylene glycol (PEG) backbone and two reactive methanesulfonyl (mesylate) ester groups at its termini. This unique structure imparts a dual character: the PEG portion governs its solubility and pharmacokinetic properties, while the mesylate groups serve as excellent leaving groups in nucleophilic substitution reactions, making it a valuable crosslinking agent and intermediate in the synthesis of more complex molecules.[1] Understanding the interplay between its solubility and stability is paramount for its effective application in pharmaceutical sciences, from drug delivery systems to the synthesis of bioconjugates.

The core of its utility lies in the PEG chain, which enhances the water solubility of conjugated molecules, a process known as PEGylation.[] This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, extending its plasma half-life, and reducing its immunogenicity.[] The terminal mesylate groups, however, introduce a degree of hydrolytic instability, a critical consideration for formulation development and storage.

Caption: Chemical Structure of this compound.

Solubility Profile: A Balance of Polarity

The solubility of this compound is primarily dictated by its PEG core. The repeating ether units of the PEG chain readily form hydrogen bonds with water molecules, rendering it highly soluble in aqueous solutions.[1] This hydrophilicity is a key attribute for its use in biological applications. Furthermore, its solubility extends to a wide range of polar organic solvents.

Table 1: Qualitative and Estimated Solubility of this compound

Solvent ClassSpecific SolventPolarityEstimated SolubilityRationale and Supporting Evidence
Aqueous Water, Phosphate-Buffered Saline (PBS)HighHighly SolubleThe hydrophilic PEG backbone with its ether oxygens forms extensive hydrogen bonds with water.[1] PEG derivatives are generally known for their excellent water solubility.
Polar Protic Ethanol, MethanolHighSolubleThe hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the PEG chain.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighSolubleThese solvents can act as hydrogen bond acceptors, interacting with the ether oxygens of the PEG chain.
Non-Polar Hexane, Diethyl EtherLowInsoluble/Sparingly SolubleThe non-polar nature of these solvents does not favorably interact with the polar PEG backbone.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Refractive Index Detector (RID), as PEG mesylates lack a strong UV chromophore).[][3][4]

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to permit the settling of undissolved solid. Centrifuge the vials at a high speed to pellet any remaining particulate matter.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any fine particles. Accurately dilute the filtrate with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-CAD or HPLC-RID method against a standard curve of known concentrations.

  • Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Chemical Stability: The Lability of the Mesylate Ester

The stability of this compound is a critical parameter, particularly its susceptibility to hydrolysis. The mesylate ester linkages are prone to cleavage by nucleophilic attack, with water being a common nucleophile. This hydrolysis leads to the formation of Pentaethylene Glycol and methanesulfonic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

PEG mesylates are generally considered to be more reactive and less stable than their tosylate counterparts.[1] While specific kinetic data for the hydrolysis of this compound is not widely published, the principles of sulfonate ester stability suggest that the rate of hydrolysis will be significantly faster under basic conditions due to the increased concentration of the more nucleophilic hydroxide ion. Acidic conditions can also catalyze hydrolysis, albeit typically at a slower rate than under basic conditions.

Table 2: Factors Influencing the Stability of this compound

ConditionEffect on StabilityPredominant Degradation Pathway
Acidic pH Moderate degradationAcid-catalyzed hydrolysis of the mesylate ester.
Neutral pH Slow degradationNeutral hydrolysis of the mesylate ester.
Basic pH Rapid degradationBase-catalyzed hydrolysis of the mesylate ester.
Elevated Temperature Accelerated degradationIncreased rate of all hydrolytic pathways.
Oxidative Stress Potential for PEG backbone degradationOxidation of the polyether backbone can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.
Light Exposure Generally stableThe core structure is not inherently photolabile, but photo-sensitizers could potentially induce degradation.
Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents for HPLC

  • pH meter

  • Temperature-controlled ovens and water baths

  • Photostability chamber

  • HPLC-MS system for separation and identification of degradation products

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC-MS.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate under similar conditions as the acidic hydrolysis. Withdraw and neutralize samples for analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Monitor the degradation over time by HPLC-MS.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a temperature-controlled oven. Dissolve samples taken at different time points and analyze.

  • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples and compare them to a control sample protected from light.

stability_workflow cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis A Acidic (HCl) F Withdraw samples at time intervals A->F B Basic (NaOH) B->F C Oxidative (H₂O₂) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Neutralize/Quench reaction F->G H HPLC-MS Analysis G->H I Identify & Quantify Degradation Products H->I

Caption: Workflow for Forced Degradation Stability Testing.

Conclusion and Future Perspectives

This compound is a valuable molecule with a solubility profile amenable to a wide range of applications in pharmaceutical and materials science. Its high solubility in aqueous and polar organic solvents, a characteristic imparted by its PEG backbone, is a significant advantage. However, researchers and developers must remain cognizant of the inherent hydrolytic instability of the terminal mesylate esters, particularly under basic conditions.

A thorough understanding and characterization of both the solubility and stability of this compound are crucial for the successful development of robust formulations and synthetic processes. The experimental protocols outlined in this guide provide a solid framework for obtaining this critical data. Future work should focus on generating quantitative solubility data in a broader range of pharmaceutically relevant solvents and elucidating the precise kinetics and mechanisms of its degradation under various stress conditions. Such data will further empower scientists to harness the full potential of this versatile bifunctional molecule.

References

  • Precise PEG. PEG Mesylate. [Link]

  • Thermo Fisher Scientific. Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635. [Link]

  • MedCrave. Forced degradation studies. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

Sources

Navigating the Chemistry of a Potent Bifunctional Linker: A Technical Guide to the Safe Handling of Pentaethylene Glycol Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the safety and handling precautions for Pentaethylene Glycol Dimethanesulfonate. As a bifunctional alkylating agent, this compound is a valuable tool in chemical synthesis, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other molecular linkers. However, its utility is intrinsically linked to its reactivity, necessitating a thorough understanding of its potential hazards and the implementation of robust safety protocols. This document moves beyond standard safety data sheets to offer a deeper, scientifically-grounded perspective on the safe and effective use of this reagent in a research and development setting.

Mechanistic Insight: Understanding the Inherent Reactivity

This compound belongs to the class of sulfonate esters, which are well-established as effective alkylating agents in organic synthesis. The core of its reactivity lies in the nature of the methanesulfonate (mesylate) group.

The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms.[1] This inherent stability facilitates nucleophilic substitution reactions at the carbon atom to which the mesylate group is attached.[1] In the case of this compound, the presence of two such groups at either end of a flexible polyethylene glycol chain makes it a potent bifunctional electrophile.

This dual reactivity is precisely what makes it a valuable linker, enabling the connection of two different molecular entities.[2] However, it is also the source of its primary hazards. As an alkylating agent, it has the potential to react with biological nucleophiles, such as the functional groups found in amino acids and nucleic acids. This reactivity profile underscores its classification as a potential genotoxic compound, a critical consideration for all handling procedures.[3]

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural alerts and the known hazards of analogous sulfonate esters provide a strong basis for a precautionary approach. The primary hazards are categorized as follows:

  • Skin and Eye Irritation: Direct contact with sulfonate esters can cause significant irritation to the skin and eyes.[4][5] Prolonged or repeated exposure may lead to more severe dermal reactions.

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts of this compound can irritate the respiratory system.[4][5]

  • Potential for Genotoxicity: As a bifunctional alkylating agent, there is a plausible risk of genotoxicity through covalent modification of DNA.[3] While specific data for this compound is lacking, this potential is a primary driver for the stringent handling precautions outlined in this guide. It is noteworthy that no ingredient of the analogous compound, pentaethylene glycol di(p-toluenesulfonate), is identified as a carcinogen by IARC, NTP, or OSHA.[5]

Quantitative Data Summary
PropertyValueSource
Chemical Name This compound[2]
CAS Number 109789-39-1[2]
Molecular Formula C12H26O10S2[2]
Molecular Weight 394.45 g/mol [2]
Appearance Clear Brown Liquid[2]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Tract Irritant[4][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of this compound, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

Primary Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical protection against the inhalation of any aerosols or volatile contaminants and contains any potential spills. The work area within the fume hood should be covered with absorbent, disposable liners to facilitate easy decontamination after use.[6]

Engineering_Controls_Workflow cluster_0 Laboratory Environment Fume_Hood Chemical Fume Hood (Primary Containment) Work_Surface Disposable Absorbent Liners Waste_Container Designated, Labeled Waste Container Spill_Kit Spill Kit with Neutralizing Agent Researcher Researcher Researcher->Fume_Hood All manipulations

Caption: Workflow for handling this compound within primary engineering controls.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound:

  • Gloves: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for resistance to sulfonate esters and any solvents being used. Double gloving is highly recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove in case of contamination.[7]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]

  • Lab Coat: A buttoned, full-length laboratory coat must be worn to protect street clothing and skin.[8]

  • Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator may be necessary in the event of a large spill or a failure of the primary engineering controls.[8]

PPE_Hierarchy PPE Mandatory Personal Protective Equipment Gloves (Double Nitrile) Eye Protection (Goggles & Face Shield) Lab Coat Respiratory Protection (As needed) Handling Handling of Pentaethylene Glycol Dimethanesulfonate PPE->Handling During Researcher Researcher Researcher->PPE Wears

Caption: Mandatory PPE for researchers handling this compound.

Standard Operating Procedures: From Benchtop to Waste

A systematic and well-documented workflow is essential for the safe handling of this compound.

Preparation and Handling
  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is prepared with absorbent liners.

  • Personal Protective Equipment: Don all required PPE before entering the designated work area.

  • Weighing and Transfer: Conduct all weighing and transfers of the material within the fume hood. Use a disposable weighing boat and clean spatulas.

  • Reaction Setup: Add the reagent to the reaction vessel slowly and in a controlled manner. Ensure the reaction apparatus is properly assembled and vented into the fume hood's exhaust.

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9] Storage at 2-8°C in an inert atmosphere is recommended.[2]

Spill and Decontamination Protocol

In the event of a spill, the following protocol should be initiated immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

  • Assess the Spill: If the spill is large or involves other hazardous materials, contact the institution's environmental health and safety department.

  • Containment (for small spills): For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[4]

  • Decontamination: The reactivity of sulfonate esters with nucleophiles can be exploited for their decontamination. A solution of a mild nucleophile, such as a dilute solution of ammonia or sodium bicarbonate in a water/alcohol mixture, can be used to treat the spill area and any contaminated equipment. The principle is to convert the reactive sulfonate ester into a less hazardous, more water-soluble derivative.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated, labeled waste container.[4]

  • Final Decontamination: Wipe the spill area with the decontaminating solution, followed by a final wipe-down with soap and water.

Waste Disposal

All waste containing this compound, including contaminated absorbent materials, disposable labware, and reaction residues, must be disposed of as hazardous chemical waste.[4] The waste should be collected in a clearly labeled, sealed container. Follow all institutional and local regulations for the disposal of genotoxic or reactive chemical waste.

Conclusion: A Culture of Safety

This compound is a powerful synthetic tool, but its utility is matched by its potential hazards. A comprehensive understanding of its reactivity as a bifunctional alkylating agent is the foundation of its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to detailed standard operating procedures, researchers can mitigate the risks associated with this compound. A proactive culture of safety, grounded in scientific principles, is paramount to ensuring the well-being of laboratory personnel and the integrity of the research environment.

References

  • Sheikh, H. K., Arshad, T., & Kanwal, G. (2018). Aryl Sulfonate Based Anticancer Alkylating Agents. Pakistan journal of pharmaceutical sciences, 31(3(Suppl)), 1081–1085.
  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • Schank, K., & Lick, C. (2009).
  • ResearchGate. (2022, December 27). Aryl sulfonate based anticancer alkylating agents. Retrieved from [Link]

  • World Health Organization. (1998). Laboratory Handling of Mutagenic & Carcinogenic Products. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]

  • Labcompare. (2019, February 1). Safe Handling of Toxic Substances in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

Pentaethylene Glycol Dimethanesulfonate molecular weight and purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pentaethylene Glycol Dimethanesulfonate: Molecular Weight and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Precision in Application

This compound (PEG-DMS) is a valuable chemical intermediate frequently employed in bioconjugation, drug delivery systems, and materials science. Its structure features a hydrophilic pentaethylene glycol backbone terminated by two reactive methanesulfonyl (mesylate) groups. These mesylate groups are excellent leaving groups, making PEG-DMS an efficient alkylating agent for crosslinking proteins, creating hydrogels, or synthesizing more complex molecules like PROTACs.

For researchers in drug development and other high-stakes fields, the precise molecular weight and, crucially, the purity of the PEG-DMS reagent are not mere datasheet entries. They are foundational parameters that directly influence reaction stoichiometry, conjugation efficiency, product homogeneity, and ultimately, the safety and efficacy of the final therapeutic or device. An improperly characterized reagent can lead to failed experiments, inconsistent results, and the generation of undesirable side products. This guide establishes a framework for the rigorous validation of PEG-DMS.

Molecular Weight: The Foundation of Stoichiometry

Accurate molecular weight is essential for all stoichiometric calculations, ensuring precise molar ratios in reaction mixtures.

Theoretical Molecular Weight

The molecular formula for this compound is C₁₂H₂₆O₉S₂. The theoretical molecular weight is calculated based on the atomic masses of its constituent elements.

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 26 atoms × 1.008 u = 26.208 u

  • Oxygen (O): 9 atoms × 15.999 u = 143.991 u

  • Sulfur (S): 2 atoms × 32.065 u = 64.130 u

  • Total Theoretical Molecular Weight = 378.461 u

Commercial suppliers may list slightly different molecular weights due to variations in atomic mass values used for calculation. For example, a commonly cited molecular weight is 378.47 g/mol .

Experimental Verification

While the theoretical weight provides a baseline, experimental verification via mass spectrometry (MS) is the gold standard for confirming the identity of the compound. Techniques such as Electrospray Ionization (ESI-MS) are ideal for this molecule. In ESI-MS analysis, one would typically expect to observe the molecule as an adduct with a small cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

ParameterValueSource / Method
Molecular Formula C₁₂H₂₆O₉S₂-
Theoretical Molecular Weight 378.46 g/mol Calculation
Commonly Listed MW 378.47 g/mol Supplier Data
Expected ESI-MS Adduct (Sodium) [M+Na]⁺ ≈ 401.45 m/zTheoretical

Purity Assessment: A Multifaceted Approach

Purity is arguably the most critical parameter for ensuring reproducible and predictable outcomes. Impurities can arise from the synthesis process (e.g., residual starting materials or side products) or degradation over time. A comprehensive purity analysis is therefore not a single measurement but a workflow.

Common Impurities and Their Origins

The synthesis of PEG-DMS typically involves the reaction of pentaethylene glycol with methanesulfonyl chloride in the presence of a base. This process can lead to several potential impurities:

  • Pentaethylene Glycol: Unreacted starting material.[1]

  • Pentaethylene Glycol Monomethanesulfonate: Resulting from incomplete reaction.

  • Polymer Distribution: Commercial pentaethylene glycol is often a mixture of different PEG chain lengths (n=4, 5, 6, etc.). This distribution will be carried over into the final product, leading to a mixture of dimethanesulfonate compounds with varying molecular weights.

  • Degradation Products: Hydrolysis of the mesylate groups can occur in the presence of water, reverting the compound back to the mono- or di-alcohol.

Recommended Purity Specifications

For most research and drug development applications, a purity level of ≥95% is considered acceptable, with higher purity preferred for cGMP applications.

ParameterSpecificationRecommended Method
Purity (by HPLC) ≥95%HPLC-ELSD or HPLC-MS
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Residual Solvents Per ICH GuidelinesGC-HS

Analytical Methodologies and Protocols

No single technique can provide a complete purity profile. A combination of chromatography and spectroscopy is required for a self-validating system.

Visualizing the Analytical Workflow

The following diagram outlines a robust workflow for the complete characterization of incoming this compound.

G cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Final Disposition s0 Sample Receipt s1 Identity Confirmation (¹H NMR, MS) s0->s1 Primary Test s2 Quantitative Purity (HPLC-ELSD) s1->s2 If Identity OK s3 Residual Solvents (GC-HS) s2->s3 s4 Water Content (Karl Fischer) s3->s4 s5 Data Review & Analysis s4->s5 s6 Release for Use / Reject s5->s6

Caption: Workflow for comprehensive quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful technique for confirming the molecular structure and identifying key structural impurities.

  • Rationale: ¹H NMR provides a "fingerprint" of the molecule, showing the chemical environment of all protons. The integration of peak areas allows for the relative quantification of the main compound against impurities with distinct proton signals.

  • Expected ¹H NMR Spectrum (in CDCl₃):

    • ~3.08 ppm (singlet, 6H): The six protons of the two methyl groups (CH₃-SO₂).

    • ~4.38 ppm (triplet, 4H): The four protons on the carbons immediately adjacent to the mesylate groups (-CH₂-OSO₂).

    • ~3.75 ppm (triplet, 4H): The four protons on the carbons adjacent to the previously mentioned CH₂ groups (-O-CH₂-CH₂-OSO₂).

    • ~3.67 ppm (singlet or multiplet, 12H): The remaining twelve protons in the core of the ethylene glycol chain.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the PEG-DMS sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all relevant peaks.

  • Analysis: Confirm the presence of all expected peaks with the correct chemical shifts, splitting patterns, and integration ratios. Look for unexpected peaks that may indicate impurities like unreacted pentaethylene glycol (broad OH peak, different CH₂ signals).[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity determination. Since PEG-DMS lacks a strong UV chromophore, an alternative detection method is required.[3][]

  • Causality Behind Method Choice: Standard UV detection is unsuitable for this molecule.[3] An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is ideal as they are universal detectors for non-volatile analytes, providing a response proportional to the mass of the analyte. Alternatively, HPLC coupled with Mass Spectrometry (HPLC-MS) can be used for definitive peak identification. A reversed-phase C18 column is effective for separating the target molecule from more polar (e.g., pentaethylene glycol) or less polar impurities.[5]

Protocol: HPLC-ELSD Purity Analysis

  • System: HPLC with a quaternary pump, autosampler, column oven, and ELSD.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start at 30% B, hold for 2 minutes.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer Temp: 35 °C, Evaporator Temp: 50 °C, Gas Flow (Nitrogen): 1.5 SLM.

  • Sample Preparation: Prepare a sample solution at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The robust characterization of this compound through a combination of molecular weight verification and orthogonal purity assessments is non-negotiable in a regulated and results-driven research environment. Relying solely on a supplier's Certificate of Analysis is insufficient. By implementing the workflow and methodologies described in this guide—employing NMR for structural confirmation and HPLC-ELSD for quantitative purity—scientists and drug developers can ensure the quality of their starting materials, leading to more reliable, reproducible, and defensible scientific outcomes.

References

  • Pharmaffiliates. this compound CAS No: 109789-39-1. [Link]

  • EPA-EAD. 1673: PEG-600 by Derivatization and HPLC. [Link]

  • Agilent. Sensitive Analysis of Oligo/polyethylene Glycol by Reversed-phase HPLC with ELSD. [Link]

Sources

Unveiling the Core of Efficacy: Understanding the Hydrophilicity of PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Unsung Hero of Modern Therapeutics

In the intricate world of drug development, the journey from a potent molecule to a successful therapeutic is fraught with challenges. Among the most significant are poor solubility, rapid clearance from the body, and unwanted immune responses. The elegant solution to many of these problems lies not in re-engineering the therapeutic agent itself, but in the molecular bridge that connects it to its delivery vehicle or modifies its structure: the linker.

Poly(ethylene glycol), or PEG, has emerged as the preeminent polymer for creating these linkers.[1][2][3] Its remarkable biocompatibility, lack of toxicity, and low immunogenicity have made it a cornerstone of modern bioconjugation and pharmaceutical formulation.[4][5][6] At the heart of PEG's transformative capabilities is a single, fundamental property: hydrophilicity .

This guide provides a deep dive into the molecular underpinnings of PEG's water-loving nature. We will explore how this characteristic is leveraged to enhance drug solubility, stability, and pharmacokinetic profiles. Moving beyond theory, we will detail the causality behind experimental choices in linker design and provide robust, self-validating protocols for quantifying the very hydrophilicity that makes PEG an indispensable tool for researchers, scientists, and drug development professionals.

The Molecular Basis of PEG's Hydrophilicity: A Dance with Water

The power of a PEG linker originates from its simple, repeating chemical structure: (−CH₂−CH₂−O−).[1] The key to its profound interaction with aqueous environments lies with the ether oxygen atoms distributed along its polymer backbone.

These oxygen atoms, with their lone pairs of electrons, are prime sites for forming hydrogen bonds with surrounding water molecules.[1][7] This interaction is not trivial; each repeating ethylene glycol unit can coordinate with multiple water molecules. This leads to the formation of a structured "hydration shell" around the entire PEG chain. This shell effectively makes the PEG linker, and any molecule it is attached to, appear larger and more water-soluble to the biological system.

This hydration shell is dynamic and flexible, endowing the conjugate with unique physicochemical properties that are central to its therapeutic success.

PEG chain forming hydrogen bonds with water molecules.

Tuning Hydrophilicity: The Impact of Linker Design

The overall hydrophilicity of a PEG-based conjugate is not a fixed value; it is a tunable parameter that can be precisely controlled through linker design.

Chain Length and Molecular Weight

The most straightforward way to modulate hydrophilicity is by altering the length of the PEG chain. As the number of repeating ethylene oxide units increases, so does the number of sites for hydrogen bonding. This generally leads to:

  • Increased Aqueous Solubility : Longer PEG chains can significantly enhance the solubility of hydrophobic drug payloads, making intravenous formulations possible.[3][7][8]

  • Larger Hydrodynamic Radius : The extensive hydration shell increases the effective size of the molecule in solution. This increased size is a key factor in reducing renal clearance, thereby extending the drug's circulation half-life.[9][10]

However, the relationship isn't always linear. Beyond a certain molecular weight, the additional benefits to stability or circulation time may plateau.[11]

Architecture: Linear vs. Branched

PEG linkers are not limited to simple linear chains. Branched or multi-arm architectures offer distinct advantages:

  • Linear PEGs : These are the most common type, offering a flexible, hydrophilic connection between two points.[]

  • Branched PEGs : These structures, with multiple PEG arms extending from a central core, create a more densely packed hydrophilic cloud.[] This can be particularly effective at shielding a conjugated protein from enzymatic degradation or masking a hydrophobic drug.[13][14][15] In the context of Antibody-Drug Conjugates (ADCs), branched PEGs can enable a higher drug-to-antibody ratio (DAR) without inducing the aggregation often seen with hydrophobic linkers.[6][16]

Dispersity: A Matter of Precision

PEG linkers can be categorized into two classes based on their molecular weight distribution:

  • Polydisperse PEGs : A mixture of polymers with an average molecular weight.[4][5]

  • Monodisperse (or Discrete) PEGs : A single chemical structure with an exact, defined molecular weight.[4][5]

For therapeutic applications, monodisperse PEGs are highly preferred. Their precise nature ensures batch-to-batch consistency, leading to reproducible pharmacokinetic profiles and predictable in vivo behavior, which is a critical requirement for regulatory approval.[1]

The "Stealth" Effect: Hydrophilicity as a Cloaking Device

One of the most celebrated benefits of PEGylation is the creation of a "stealth" effect.[17][18] The dense, flexible, and highly hydrated PEG chains form a protective barrier around the therapeutic molecule.[7] This hydrophilic shield physically masks the surface of the conjugate, leading to several profound pharmacological advantages:

  • Reduced Immunogenicity : The PEG layer can "hide" antigenic epitopes on a protein's surface from the host's immune system, reducing the risk of an immune response.[9][19]

  • Protection from Enzymatic Degradation : The steric hindrance provided by the PEG cloud prevents proteolytic enzymes from accessing and degrading the protein core, thereby increasing its stability in vivo.[14][20][21]

  • Prolonged Circulation Time : By shielding the conjugate, PEGylation reduces opsonization (the process where particles are targeted for destruction by phagocytes) and subsequent uptake by the mononuclear phagocyte system (MPS).[22] This, combined with the reduced renal clearance due to increased size, dramatically extends the molecule's circulation half-life.[9]

cluster_unpegylated Un-PEGylated Protein cluster_pegylated PEGylated Protein Protein Therapeutic Protein Result1 Rapid Clearance & Degradation Protein_P Therapeutic Protein Result2 Prolonged Circulation & Stability PEG_Shell Hydrophilic PEG Shell (Stealth Effect) Macrophage Macrophage (Immune Cell) Macrophage->Protein Recognition & Clearance Macrophage->PEG_Shell Blocked Enzyme Proteolytic Enzyme Enzyme->Protein Degradation Enzyme->PEG_Shell Blocked

The "Stealth" effect of PEGylation shields proteins.

Experimental Quantification of Hydrophilicity

Asserting the hydrophilicity of a PEG-based linker requires empirical validation. The following protocols describe robust, self-validating systems for quantifying this critical property.

Contact Angle Measurement via Goniometry

Causality & Principle: The contact angle of a water droplet on a surface is a direct measure of its wettability.[23] A hydrophilic surface will have a low contact angle (<90°), as the water droplet spreads out to maximize contact. Conversely, a hydrophobic surface will cause the droplet to bead up, resulting in a high contact angle (>90°). This technique provides a simple, quantitative measure of surface hydrophilicity.[24][25]

Experimental Protocol:

  • Surface Preparation:

    • Coat a flat, uniform substrate (e.g., a glass slide or silicon wafer) with the polymer or PEGylated compound of interest.

    • Ensure the coating is smooth, homogenous, and completely dry.

    • Clean the surface meticulously with a stream of nitrogen gas to remove any particulate contaminants.

  • Instrument Setup:

    • Place the prepared substrate on the sample stage of a goniometer.

    • Use a high-precision syringe to dispense a single droplet of deionized water (typically 1-5 µL) onto the surface.

  • Image Acquisition:

    • A high-resolution camera captures a profile image of the droplet at the precise moment it stabilizes on the surface.[26]

  • Angle Measurement:

    • The instrument's software analyzes the image to measure the angle formed at the three-phase (liquid-solid-vapor) interface.

  • Data Validation:

    • Repeat the measurement at a minimum of five different locations on the surface to ensure reproducibility and account for any minor surface inconsistencies.

    • Calculate the average contact angle and standard deviation.

cluster_workflow Contact Angle Measurement Workflow A 1. Prepare Coated Substrate B 2. Place on Goniometer Stage A->B C 3. Dispense Water Droplet (1-5 µL) B->C D 4. Capture Droplet Profile Image C->D E 5. Software Analysis: Measure Angle D->E F 6. Repeat 5x & Calculate Average E->F

Workflow for Contact Angle Measurement.
Hydrophobic Interaction Chromatography (HIC)

Causality & Principle: HIC separates molecules based on their hydrophobicity. A stationary phase with hydrophobic ligands is used. Molecules are loaded in a high-salt mobile phase, which promotes hydrophobic interactions. The salt concentration is then gradually decreased. More hydrophilic molecules, like those with longer or more effective PEG chains, will have weaker interactions with the column and will elute earlier (i.e., have a shorter retention time). This provides a relative measure of the hydrophilicity of different conjugates.[27]

Experimental Protocol:

  • Column and Buffer Preparation:

    • Select a suitable HIC column (e.g., Butyl, Phenyl, or Ether).

    • Prepare Buffer A: A high-salt buffer (e.g., 2 M ammonium sulfate in 100 mM sodium phosphate, pH 7.0).

    • Prepare Buffer B: The same buffer as A, but without ammonium sulfate.

  • Sample Preparation:

    • Dissolve the PEGylated conjugate in Buffer A.

    • Filter the sample through a 0.22 µm filter to remove any particulates.

  • Chromatographic Run:

    • Equilibrate the HIC column with 100% Buffer A.

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Monitor the eluent using a UV detector (typically at 280 nm for proteins).

    • Record the retention time of the main peak corresponding to the conjugate.

  • Data Validation:

    • Analyze different conjugates (e.g., with varying PEG lengths or architectures) under identical conditions. A shorter retention time indicates greater hydrophilicity.

Data Summary: Comparative Analysis of ADCs

The following tables summarize typical data obtained from HIC and Size-Exclusion Chromatography (SEC) when comparing Antibody-Drug Conjugates (ADCs) with linkers of varying hydrophilicity.

Table 1: Hydrophilicity Assessment by HIC

ADC Linker PEG Units (n) Retention Time (min) Relative Hydrophilicity
Non-PEGylated (Control) 0 18.5 Low
Linear PEG 4 15.2 Moderate
Linear PEG 8 12.8 High

| Branched PEG | 2 x 4 | 13.5 | High |

Note: Shorter retention time indicates higher hydrophilicity.[27]

Table 2: Aggregation Analysis by SEC

ADC Linker PEG Units (n) Monomer (%) Aggregate (%)
Non-PEGylated (Control) 0 85.1 14.9
Linear PEG 4 92.4 7.6
Linear PEG 8 98.6 1.4

| Branched PEG | 2 x 4 | 97.9 | 2.1 |

Note: A lower percentage of aggregates indicates better physical stability, a direct consequence of improved hydrophilicity masking the hydrophobic payload.[27]

Conclusion and Future Perspectives

The hydrophilicity of PEG-based linkers is not merely a passive property but an active design element that is fundamental to the efficacy and safety of advanced therapeutics. By forming a dynamic hydration shell, these linkers dramatically improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[2][7][] The ability to precisely tune this hydrophilicity through the strategic selection of chain length and architecture allows drug developers to overcome the inherent limitations of potent but poorly behaved therapeutic agents.[28]

As bioconjugation strategies continue to evolve, the rational design of hydrophilic linkers will remain a critical axis of innovation. Future advancements will likely focus on creating novel linker architectures that offer even greater control over drug release kinetics, further enhance stability, and completely eliminate any potential for immunogenicity, solidifying the role of hydrophilicity as a cornerstone of successful drug design.

References

  • PEGylation. Wikipedia. [Link]

  • How PEGylation Influences Protein Conformational Stability. National Institutes of Health (NIH). [Link]

  • What are PEG Linkers? Creative Biolabs. [Link]

  • Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. [Link]

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. [Link]

  • PEG (Polyethylene Glycol) Linker Development. FCAD Group. [Link]

  • Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. National Institutes of Health (NIH). [Link]

  • Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin. National Institutes of Health (NIH). [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect. [Link]

  • Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. National Institutes of Health (NIH). [Link]

  • Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. PubMed. [Link]

  • What are PEG Linkers? ADC Review. [Link]

  • What Is PEGylation And Why Is It Important? YouTube. [Link]

  • Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. National Institutes of Health (NIH). [Link]

  • How do you differentiate hydrophilic and hydrophobic polymers? ResearchGate. [Link]

  • Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGy. ORBi. [Link]

  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Royal Society of Chemistry. [Link]

  • How to determine hydrophilicity and hydrophobicity of a polymer? ResearchGate. [Link]

  • “Stealth” Protein-Polymer Conjugates. Duke University. [Link]

  • Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers. National Institutes of Health (NIH). [Link]

  • Effect of the PEG content on the hydrophilicity, as gauged by values of the contact angle with deionized water. ResearchGate. [Link]

  • Picoliter Water Contact Angle Measurement on Polymers. ACS Publications. [Link]

  • How to: Measuring Hydrophilicity in Medical Coatings. Hydromer, Inc. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Pentaethylene Glycol Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of Pentaethylene Glycol Dimethanesulfonate. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for producing this versatile bifunctional linker. The procedure detailed herein is a two-step mesylation of pentaethylene glycol, converting the terminal hydroxyl groups into highly reactive mesylate leaving groups. This guide emphasizes the causality behind experimental choices, robust safety protocols, and self-validating purification and characterization steps to ensure the synthesis of a high-purity final product. Pentaethylene glycol derivatives are crucial in biomedical and pharmaceutical research, particularly in the development of drug delivery systems and bioconjugation strategies.[1][2][3]

Introduction and Scientific Principle

This compound is a valuable homobifunctional crosslinker. The core pentaethylene glycol (PEG) chain imparts hydrophilicity and biocompatibility, making it an ideal component in drug delivery systems to improve the solubility and pharmacokinetic profiles of therapeutic agents.[1][2][4] The terminal methanesulfonate (mesylate) groups are excellent leaving groups, readily displaced by nucleophiles such as amines, thiols, or azides. This reactivity allows for the covalent attachment of the PEG spacer to drug molecules, proteins, or nanoparticles.[5][6]

The synthesis is based on the mesylation of the two primary alcohol groups of pentaethylene glycol using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic organic base, typically triethylamine (Et₃N).

The core mechanism involves:

  • Deprotonation: The triethylamine acts as a base to deprotonate the hydroxyl groups of the pentaethylene glycol, forming a more nucleophilic alkoxide.

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic sulfur atom of methanesulfonyl chloride.

  • Chloride Displacement: The chloride ion is displaced, forming the sulfonate ester (mesylate) and triethylammonium chloride as a byproduct.

This reaction must be conducted under anhydrous and low-temperature conditions to prevent hydrolysis of the highly reactive methanesulfonyl chloride and to control the exothermic nature of the reaction.

Reaction Scheme Diagram

ReactionScheme cluster_reactants Reactants cluster_products Products PentaethyleneGlycol Pentaethylene Glycol (HO-(CH₂CH₂O)₅-H) mid_point PentaethyleneGlycol->mid_point MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) MsCl->mid_point Base Triethylamine ((C₂H₅)₃N) Base->mid_point Product This compound (MsO-(CH₂CH₂O)₅-Ms) Byproduct Triethylammonium Chloride ((C₂H₅)₃NH⁺Cl⁻) mid_point->Product mid_point->Byproduct label_conditions DCM, 0°C to RT mid_point->label_conditions

Caption: General reaction scheme for the mesylation of pentaethylene glycol.

Safety and Handling

Critical Alert: Methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and reacts violently with water.[7][8][9] It causes severe skin burns and eye damage and can be fatal if inhaled.[8][10] All handling must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Nitrile or neoprene chemical-resistant gloves.[7]

    • Splash-proof safety goggles and a full-face shield.[7][9]

    • Chemical-resistant lab coat or apron.[7]

  • Handling Procedures:

    • Always handle MsCl under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[9]

    • Use dry, clean glassware and syringes/needles.

    • Ensure emergency eyewash stations and safety showers are immediately accessible.[7]

  • Spill & Waste Disposal:

    • For small spills, absorb with an inert material like vermiculite and place in a sealed container for hazardous waste disposal.[7]

    • Quench residual MsCl in reaction vessels carefully with a saturated sodium bicarbonate solution in the fume hood.

    • Dispose of all chemical waste according to institutional and local regulations.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Molar Eq.QuantityPurity
Pentaethylene GlycolC₁₀H₂₂O₆238.281.05.00 g≥98%
Triethylamine (Et₃N)C₆H₁₅N101.192.65.5 mL≥99.5% (distilled)
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.552.53.8 mL≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.93-~400 mLAnhydrous, ≥99.8%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--Saturated solution
BrineNaCl58.44--Saturated solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--Granular
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Silica gel (for column chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

Detailed Experimental Protocol

This protocol is adapted from established procedures for the mesylation of polyethylene glycols.[5][6][11]

Step 1: Reaction Setup
  • Dry Glassware: Ensure all glassware is oven-dried overnight and allowed to cool in a desiccator before use.

  • Inert Atmosphere: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an inert gas line.

  • Dissolve Reactants: To the flask, add pentaethylene glycol (5.00 g, 21.0 mmol) and dissolve it in 100 mL of anhydrous dichloromethane (DCM).

  • Add Base: Add distilled triethylamine (5.5 mL, 39.5 mmol) to the solution.

  • Cool Reaction: Place the flask in an ice-salt bath and cool the mixture to between -10 °C and 0 °C with gentle stirring. The low temperature is critical for controlling the reaction's exothermicity and minimizing side reactions.[5][6]

Step 2: Addition of Methanesulfonyl Chloride
  • Prepare MsCl: In the dropping funnel, add methanesulfonyl chloride (3.8 mL, 49.1 mmol) dissolved in 25 mL of anhydrous DCM.

  • Slow Addition: Add the MsCl solution dropwise to the stirred pentaethylene glycol solution over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion.[5][11]

Step 3: Work-up and Extraction
  • Dilution: Dilute the reaction mixture with 100 mL of DCM.

  • Aqueous Wash: Transfer the mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with:

    • 100 mL of cold deionized water (to remove the bulk of the triethylammonium salt).

    • 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acidic species).

    • 100 mL of brine (to reduce the solubility of organic material in the aqueous layer).

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a viscous oil or solid.[5][6]

Step 4: Purification via Column Chromatography

The crude product requires purification to remove unreacted starting material and monosubstituted byproducts.

  • Prepare Column: Pack a silica gel column using a hexane:ethyl acetate solvent system.

  • Load Sample: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 20:80 hexane:ethyl acetate and gradually increasing the polarity to 100% ethyl acetate).[11] The polarity can be adjusted based on TLC analysis.

  • Collect Fractions: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup - Dry glassware under N₂ - Dissolve PEG & Et₃N in DCM - Cool to 0°C Addition 2. MsCl Addition - Add MsCl solution dropwise - Maintain T < 5°C Setup->Addition React 3. Reaction - Warm to RT - Stir for 12 hours Addition->React Workup 4. Aqueous Work-up - Dilute with DCM - Wash with H₂O, NaHCO₃, Brine React->Workup Dry 5. Dry & Concentrate - Dry organic layer (Na₂SO₄) - Filter and evaporate solvent Workup->Dry Purify 6. Column Chromatography - Silica gel column - Elute with Hexane/EtOAc gradient Dry->Purify Characterize 7. Characterization - Concentrate pure fractions - Analyze by NMR & MS Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

To confirm the identity and purity of the final product, the following analyses are recommended:

  • ¹H NMR (in CDCl₃):

    • A singlet at ~3.0 ppm (6H) corresponding to the two methyl groups of the mesylates (CH₃SO₂-).[5]

    • A multiplet at ~4.3 ppm (4H) for the methylene groups adjacent to the mesylate (-CH₂-OMs).[5]

    • A complex of signals between 3.5-3.8 ppm for the remaining methylene protons of the PEG backbone.[5]

  • ¹³C NMR (in CDCl₃):

    • A signal around 38 ppm for the methyl carbons of the mesylates.

    • Signals between 68-71 ppm for the carbons of the PEG backbone.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product (Expected [M+Na]⁺ ≈ 417.1 g/mol ).

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time at room temperature. Ensure all reagents are anhydrous.
Moisture contamination hydrolyzing MsCl.Use thoroughly dried glassware and anhydrous solvents. Perform the reaction under a strict inert atmosphere.
Product is an inseparable mixture Inefficient purification.Optimize the solvent system for column chromatography. Use a longer column or a finer grade of silica gel.
Reaction does not start (no precipitate) Inactive reagents.Use fresh, high-purity MsCl. Distill triethylamine before use to remove impurities.

Conclusion

The protocol described provides a reliable and reproducible method for synthesizing high-purity this compound. By carefully controlling reaction conditions, particularly temperature and moisture, and employing a robust purification strategy, researchers can consistently obtain a product suitable for demanding applications in drug development and materials science. The successful characterization of the final compound via NMR and mass spectrometry is essential to validate the outcome of the synthesis.

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. (n.d.).
  • NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
  • FUJIFILM Wako. (2024).
  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (2006). Synthesis of Well-Defined Hydrogel Networks Using Click Chemistry.
  • Lecchi, A., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol)
  • University of Mississippi. (2020).
  • MedChemExpress. (2025).
  • MDPI. (n.d.). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development.
  • Semantic Scholar. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol)
  • PubMed Central (PMC). (n.d.). Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review.
  • ResearchGate. (2007).
  • MCH. (n.d.). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry.
  • Crimson Publishers. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review.

Sources

Application Notes & Protocols: Pentaethylene Glycol Dimethanesulfonate in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise engineering of drug delivery vehicles is paramount to enhancing therapeutic efficacy and minimizing off-target effects. Poly(ethylene glycol) (PEG) has become a cornerstone in this field, valued for its ability to improve the pharmacokinetic profiles of conjugated therapies.[1][2] Bifunctional linkers, which possess two reactive termini, are critical for constructing complex, targeted systems like antibody-drug conjugates (ADCs) and functionalized nanoparticles.[3][4] This guide focuses on a specific, highly efficient homobifunctional crosslinker: Pentaethylene Glycol Dimethanesulfonate . Featuring a hydrophilic pentaethylene glycol (PEG5) core and two terminal methanesulfonate (mesylate) esters, this molecule serves as a potent tool for covalently linking biomolecules and synthetic constructs. We will explore the fundamental reaction mechanism, provide detailed protocols for its application in hydrogel synthesis and nanoparticle surface modification, and outline the essential characterization techniques required for validation.

Core Principles: The Chemistry of Mesylate-Mediated Conjugation

This compound belongs to a class of alkylating agents where the methanesulfonate (mesylate) group serves as an excellent leaving group in bimolecular nucleophilic substitution (SN2) reactions.[5][6] This reactivity is the foundation of its utility as a crosslinker.

Mechanism of Action: The process is driven by the attack of a nucleophile (typically from a biomolecule or polymer) on the electrophilic carbon atom adjacent to the mesylate group. This displaces the stable mesylate anion, forming a new, stable covalent bond. Common nucleophiles in biological systems include:

  • Primary Amines (-NH₂): Found on the side chains of lysine residues in proteins or on amine-functionalized polymers. The reaction forms a stable secondary amine linkage.[7]

  • Thiols (-SH): Found on the side chains of cysteine residues in proteins. Thiols are potent nucleophiles and react readily to form highly stable thioether bonds.[8][9][10]

  • Hydroxyls (-OH): While less nucleophilic than amines or thiols, hydroxyl groups can react, particularly at elevated pH, to form ether linkages.

The reaction is most efficient under slightly basic conditions (pH 7.5-9.0), which deprotonates amine and thiol groups, increasing their nucleophilicity.[8]

G cluster_0 Step 1: First Nucleophilic Attack cluster_1 Step 2: Second Nucleophilic Attack Nuc1 Polymer-NH₂ (Nucleophile 1) Linker MsO-(CH₂CH₂O)₅-OMs (PEG5 Dimethanesulfonate) Nuc1->Linker Sₙ2 Attack Intermediate Polymer-NH-(CH₂CH₂O)₅-OMs Linker->Intermediate Ms1 MsO⁻ (Leaving Group) Linker->Ms1 Displacement Final Polymer-NH-(CH₂CH₂O)₅-NH-Polymer (Crosslinked Product) Intermediate->Final Ms2 MsO⁻ (Leaving Group) Intermediate->Ms2 Displacement Nuc2 Polymer-NH₂ (Nucleophile 2) Nuc2->Intermediate Sₙ2 Attack

Caption: SN2 crosslinking mechanism with an amine nucleophile.

Application I: Synthesis of Drug-Loaded Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery and tissue engineering.[11][12] this compound can be used to crosslink polymers containing nucleophilic groups (e.g., chitosan, polyethyleneimine) to form a stable hydrogel network.[13][14]

Protocol 1: Formation of a Chitosan-PEG5 Hydrogel

This protocol describes the crosslinking of chitosan, a biocompatible polymer rich in primary amine groups, with this compound.

Materials:

  • Low molecular weight Chitosan

  • This compound

  • Acetic Acid (0.2 M)

  • Sodium Hydroxide (1 M)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Model Drug (e.g., Doxorubicin HCl, Bovine Serum Albumin)

Experimental Workflow:

G A 1. Prepare 2% Chitosan in 0.2M Acetic Acid B 2. Adjust pH to ~6.5 with 1M NaOH A->B D 4. Mix Chitosan, Crosslinker, & Drug Solutions B->D C 3. Prepare 10% (w/v) Pentaethylene Glycol Dimethanesulfonate Solution C->D E 5. Add Bicarbonate Buffer (pH 8.5) to Initiate D->E F 6. Cast into Mold & Incubate at 37°C (12-24h) E->F G 7. Purify Hydrogel in PBS (48h, frequent changes) F->G H 8. Characterize Gel (Swelling, Degradation, Drug Release) G->H

Caption: Workflow for chitosan-PEG5 hydrogel synthesis.

Step-by-Step Procedure:

  • Chitosan Solution Preparation:

    • Dissolve 200 mg of low molecular weight chitosan in 10 mL of 0.2 M acetic acid.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Rationale: Chitosan is soluble in acidic conditions due to the protonation of its amine groups.

    • Carefully adjust the pH of the solution to ~6.5 by slowly adding 1 M NaOH. Avoid localized precipitation.

    • Rationale: Raising the pH begins to deprotonate the amine groups, preparing them for the crosslinking reaction without causing premature precipitation of the chitosan.

  • Crosslinker Solution Preparation:

    • Prepare a 10% (w/v) solution of this compound in deionized water. (e.g., 100 mg in 1 mL).

    • Rationale: Preparing a concentrated stock allows for precise addition and control over the final crosslinking density.

  • Crosslinking Reaction & Gelation:

    • In a sterile vial, combine the chitosan solution, the crosslinker solution, and the therapeutic agent to be encapsulated. A typical starting point is a 2:1 molar ratio of chitosan amine groups to mesylate groups.

    • Initiate the crosslinking reaction by adding sodium bicarbonate buffer (0.1 M, pH 8.5) to achieve the desired final polymer concentration (e.g., 2% w/v).

    • Rationale: The basic buffer is critical for deprotonating the chitosan's primary amines, making them sufficiently nucleophilic to attack the crosslinker.[14]

    • Vortex the mixture for 30 seconds and immediately cast the solution into a mold (e.g., a 96-well plate).

    • Incubate the mold at 37°C for 12-24 hours to allow the hydrogel to form completely.

  • Purification:

    • After gelation, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in PBS (pH 7.4) and wash for 48 hours, replacing the PBS every 8 hours.

    • Rationale: This step is crucial to remove any unreacted crosslinker, byproducts, and non-encapsulated drug, which are potentially cytotoxic.

Application II: Surface Modification of Nanoparticles

PEGylation, or the coating of nanoparticle surfaces with PEG chains, is a widely used strategy to improve their systemic circulation time and reduce immunogenicity.[15][][17] this compound can be used to covalently graft PEG chains or attach targeting ligands to pre-formed nanoparticles that have surface nucleophilic groups.

Protocol 2: Covalent Linkage to Amine-Functionalized Liposomes

This protocol details the process of linking a thiol-containing targeting peptide (e.g., one with a terminal cysteine) to an amine-functionalized liposome using this compound as a linker. This is a two-step process.

Materials:

  • Amine-functionalized liposomes (e.g., containing DSPE-PEG-NH₂)

  • This compound

  • Thiol-containing targeting peptide (e.g., RGD peptide with terminal cysteine)

  • HEPES buffer (20 mM, pH 7.5 and pH 8.5)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)

Step-by-Step Procedure:

  • Activation of the Linker (Step 1):

    • Disperse the amine-functionalized liposomes in HEPES buffer (pH 8.5).

    • Add a 20-fold molar excess of this compound to the liposome suspension.

    • Rationale: A large excess of the homobifunctional linker ensures that, statistically, most linker molecules will react with the liposome at only one end, leaving the other mesylate group available for the next step.

    • React for 4 hours at room temperature with gentle stirring.

  • Purification of Activated Liposomes:

    • Remove the excess, unreacted linker by passing the reaction mixture through an SEC column, eluting with HEPES buffer (pH 7.5).

    • Collect the fractions containing the liposomes (typically the void volume).

    • Rationale: It is critical to remove the free linker to prevent it from reacting with the targeting peptide in the next step. The pH is lowered slightly to improve the stability of the remaining mesylate group.

  • Conjugation of Targeting Peptide (Step 2):

    • Dissolve the thiol-containing peptide in HEPES buffer (pH 7.5).

    • Add the peptide solution to the purified, mesylate-activated liposomes at a 5-fold molar excess relative to the initial number of amine groups on the liposomes.

    • React overnight at 4°C with gentle stirring.

    • Rationale: The thiol group on the peptide is a strong nucleophile that will efficiently displace the remaining mesylate group on the linker, forming a stable thioether bond. The reaction is performed at 4°C to maintain the stability of the peptide and liposomes.

  • Final Purification:

    • Remove unreacted peptide by another round of SEC or through dialysis.

    • The resulting nanoparticles now have a targeting peptide attached via a hydrophilic PEG5 spacer.

Characterization and Quality Control

Thorough characterization is essential to validate the synthesis and predict the in vivo performance of the drug delivery system.

Parameter Technique Purpose & Expected Outcome
Hydrogel Gelation Time Vial Tilting MethodTo determine the speed of gel formation. The time at which the solution no longer flows upon inversion is the gelation time.[14]
Hydrogel Swelling Ratio Gravimetric AnalysisTo measure the water uptake capacity. Calculated as (W_swollen - W_dry) / W_dry. This influences drug diffusion.[18]
Hydrogel Morphology Scanning Electron Microscopy (SEM)To visualize the porous 3D network structure of the lyophilized hydrogel.[19]
Nanoparticle Size Dynamic Light Scattering (DLS)To measure the hydrodynamic diameter. A slight increase in size is expected after each surface modification step.[17]
Nanoparticle Surface Charge Zeta Potential MeasurementTo measure surface charge. Covalent attachment of neutral or charged molecules will alter the zeta potential, confirming surface reaction.[17]
Confirmation of Covalent Linkage FTIR / ¹H NMR SpectroscopyTo confirm the chemical reaction. For NMR, disappearance of the characteristic mesylate proton signal (~3.1 ppm) indicates successful reaction.
Drug Loading & Release UV-Vis or Fluorescence SpectroscopyTo quantify the amount of drug encapsulated and to measure its release profile over time in a release medium (e.g., PBS at 37°C).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Hydrogel does not form or is too weak 1. Insufficient crosslinker concentration.2. Reaction pH is too low.3. Polymer concentration is too low.1. Increase the molar ratio of crosslinker to polymer.2. Ensure the final reaction pH is between 8.0-9.0 to maximize nucleophilicity of amines.3. Increase the final polymer concentration.
Low yield of nanoparticle conjugation 1. Inefficient removal of excess linker after step 1.2. pH is not optimal for the nucleophile.3. Steric hindrance on the nanoparticle surface.1. Use a longer SEC column or dialysis for more efficient purification.2. Ensure pH is optimal for the specific nucleophile (e.g., >8 for amines, ~7.5-8 for thiols).3. Consider using a longer PEG-dimethanesulfonate linker to overcome steric hindrance.
Nanoparticle Aggregation 1. Loss of colloidal stability after modification.2. Insufficient PEGylation density.1. Ensure all reaction and purification steps are performed in appropriate buffers.2. Increase the density of surface modification to provide sufficient steric shielding.[15]

References

  • Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28–51. [Link]

  • Xing, L., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(22), 10046-10065. [Link]

  • Reddy, J. A., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Organic letters, 15(17), 4576–4579. [Link]

  • Reddy, J. A., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed. [Link]

  • Xing, L., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Royal Society of Chemistry. [Link]

  • Shkumatov, A., et al. (2019). Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles. Polymer Chemistry, 10(44), 6036-6049. [Link]

  • Wang, C., et al. (2017). Synthesis and characterization of PLGA nanoparticle/4-arm-PEG hybrid hydrogels with controlled porous structures. RSC Advances, 7(14), 8469-8477. [Link]

  • Wang, C., et al. (2022). An Injectable Hydrogel with Stepwise Drug Release for Chemo-Photothermal Therapy of Tumors. Langmuir, 38(4), 1478–1486. [Link]

  • Semantic Scholar. (n.d.). Design and characterization of hydrogel nanoparticles with tunable network characteristics for sustained release of a VEGF-mimetic peptide. Retrieved from [Link]

  • JenKem Technology. (2025). Heterobifunctional PEGs. Retrieved from [Link]

  • Stankus, M., et al. (2022). PEGylated Gold Nanoparticles Grafted with N-Acetyl-L-Cysteine for Polymer Modification. Polymers, 14(23), 5198. [Link]

  • National Institute of Child Health and Human Development. (n.d.). PEG Hydrogels. Retrieved from [Link]

  • Lin, C. C., & Anseth, K. S. (2009). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Biomaterials Science, 2(7), 933-944. [Link]

  • EPFL. (n.d.). Fabrication of PEG Hydrogel Microwell Arrays for High-Throughput Single Stem Cell Culture and Analysis. Retrieved from [Link]

  • Lin, C. C., & Anseth, K. S. (2009). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Biomaterials, 30(28), 5119-5126. [Link]

  • MDPI. (2023). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. Retrieved from [Link]

  • Rahmani, S., et al. (2022). Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review. Advanced Functional Materials, 32(1), 2106733. [Link]

  • MCH. (2024). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Retrieved from [Link]

  • Özer, S., & Yenilmez, E. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Polymer Science: Peer Review Journal, 3(4). [Link]

  • YouTube. (2022). PEG for Drugs and Drug Delivery Systems. Retrieved from [Link]

  • Lin, F., et al. (2012). In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition. Pharmaceutical Research, 29(8), 2336-2346. [Link]

  • YouTube. (2025). How Does PDMS Crosslinking Work? - Chemistry For Everyone. Retrieved from [Link]

  • G. R. K. Musunuri, et al. (2016). Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. Journal of Biomedical Materials Research Part A, 104(1), 125-134. [Link]

  • Zhang, X., et al. (2024). A Facile and Green Approach for the Preparation of Amine-Functionalized Poly(ethylene glycol) by Reducing Poly(ethylene glycol) Azide with Dithiothreitol. Biomacromolecules, 25(3), 1972-1977. [Link]

  • ResearchGate. (2025). Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Retrieved from [Link]

  • Scholars Archive. (2022). Characterization of an amine-thiol cosolvent system : ethylenediamine and mercaptoethanol. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Retrieved from [Link]

Sources

Application Notes and Protocols for Cross-linking Proteins with Pentaethylene Glycol Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Flexible, Hydrophilic Cross-linker

In the intricate landscape of protein structural analysis and the stabilization of protein-protein interactions, chemical cross-linking stands as a powerful technique.[1][2] It provides a direct method for identifying both transient and stable interactions by creating covalent bonds between spatially proximate amino acid residues. The choice of cross-linking agent is paramount and dictates the success of such investigations. Pentaethylene Glycol Dimethanesulfonate (PEG-DMS) emerges as a strategic tool, offering a unique combination of a long, flexible spacer arm and enhanced hydrophilicity, which can be particularly advantageous for capturing dynamic protein conformations.[3][4]

The polyethylene glycol (PEG) backbone of PEG-DMS imparts significant water solubility to the reagent and the resulting protein conjugate. This hydrophilicity helps to minimize protein aggregation and precipitation during the cross-linking reaction, a common challenge with more hydrophobic cross-linkers. Furthermore, the flexible nature of the PEG spacer allows for the capture of interactions over a broader range of distances and can accommodate conformational changes within protein complexes.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for cross-linking proteins. We will delve into the chemical basis of the cross-linking reaction, provide a detailed, step-by-step protocol, and offer insights into the optimization and analysis of the cross-linked products.

The Chemistry of Cross-linking with this compound

This compound is a homobifunctional cross-linking agent. This means it possesses two identical reactive groups, in this case, methanesulfonate esters, at either end of a pentaethylene glycol spacer.

  • Mechanism of Action: The core of the cross-linking chemistry lies in the ability of the methanesulfonate group to act as a good leaving group in a nucleophilic substitution reaction. While a broad range of nucleophilic amino acid side chains could potentially react, studies on similar alkyl methanesulfonates indicate that at an alkaline pH, the primary target for alkylation is the ε-amino group of lysine residues.[5] The reaction proceeds via an S(_N)2 mechanism, where the deprotonated primary amine of a lysine side chain attacks the carbon atom adjacent to the methanesulfonate group, displacing it and forming a stable secondary amine linkage.

    • The Role of pH: The efficiency of this reaction is highly pH-dependent. An alkaline pH (typically 8.0-9.0) is recommended to ensure that a significant proportion of the lysine ε-amino groups (pKa ~10.5) are in their deprotonated, nucleophilic state, thus promoting the reaction.[2]

PEG-DMS Cross-linking Mechanism cluster_1 Step 2: Second Alkylation (Cross-link) PEG_DMS This compound (MsO-PEG5-OMs) Intermediate Singly-reacted Intermediate (Protein1-Lys-NH-PEG5-OMs) PEG_DMS->Intermediate Nucleophilic Attack Protein1_Lys Protein 1 (Lys-NH2) Protein1_Lys->Intermediate Protein2_Lys Protein 2 (Lys-NH2) Crosslinked_Product Cross-linked Product (Protein1-Lys-NH-PEG5-NH-Lys-Protein2) Protein2_Lys->Crosslinked_Product Intermediate_ref Singly-reacted Intermediate Intermediate_ref->Crosslinked_Product Nucleophilic Attack

Caption: Mechanism of protein cross-linking with PEG-DMS.

Experimental Protocol: Cross-linking Proteins with PEG-DMS

This protocol provides a general framework for the cross-linking of two purified proteins in solution. Optimization of reagent concentrations, incubation time, and temperature is recommended for each specific protein system.

Materials and Reagents
  • Proteins of Interest: Purified to a high degree.

  • This compound (PEG-DMS): High purity.

  • Reaction Buffer: Amine-free buffer, e.g., 20 mM HEPES or phosphate buffer, pH 8.0-9.0.

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH adjusted to the reaction buffer pH.

  • SDS-PAGE Loading Buffer: Standard formulation.

Protocol Workflow

Cross-linking Workflow Start Start: Prepare Protein Solution Prepare_Crosslinker Prepare PEG-DMS Stock Solution Start->Prepare_Crosslinker Add_Crosslinker Add PEG-DMS to Protein Solution Prepare_Crosslinker->Add_Crosslinker Incubate Incubate Reaction Mixture Add_Crosslinker->Incubate Quench Quench the Reaction Incubate->Quench Analyze Analyze by SDS-PAGE Quench->Analyze End End Analyze->End

Caption: General workflow for protein cross-linking.

Step-by-Step Methodology
  • Protein Preparation:

    • Prepare a solution containing your protein(s) of interest in the chosen reaction buffer. The optimal protein concentration will depend on the specific system and should be determined empirically. A starting concentration in the range of 1-10 µM is often a good starting point.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with the cross-linker.

  • Cross-linker Preparation:

    • Immediately before use, prepare a stock solution of PEG-DMS in an anhydrous organic solvent such as DMSO or DMF. The concentration of the stock solution should be significantly higher than the final desired reaction concentration to minimize the volume of organic solvent added to the aqueous reaction mixture.

  • Cross-linking Reaction:

    • Add the PEG-DMS stock solution to the protein solution to achieve the desired final concentration of the cross-linker. A typical starting point is a 20- to 50-fold molar excess of PEG-DMS over the total protein concentration.

    • Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal incubation time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and consume any excess PEG-DMS.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis of Cross-linked Products:

    • Add an appropriate volume of SDS-PAGE loading buffer to the quenched reaction mixture.

    • Analyze the samples by SDS-PAGE to visualize the cross-linked products. Cross-linked species will appear as higher molecular weight bands compared to the individual protein monomers.

Optimization and Troubleshooting

ParameterRecommendationRationale
Cross-linker Concentration Titrate a range of molar excess (e.g., 10x to 100x) of PEG-DMS over protein.Insufficient cross-linker will result in low yield, while excessive amounts can lead to intramolecular cross-linking and protein modification without forming intermolecular cross-links.
Protein Concentration Optimize based on the association constant of the interacting proteins.Higher protein concentrations favor intermolecular cross-linking, but can also lead to non-specific aggregation.
pH Maintain a pH between 8.0 and 9.0.This ensures the deprotonation of lysine ε-amino groups, making them nucleophilic and reactive towards the methanesulfonate esters.[5]
Incubation Time & Temperature Test different time points (e.g., 15, 30, 60, 120 minutes) and temperatures (room temperature, 37°C).These parameters influence the reaction kinetics. Shorter times and lower temperatures may be necessary for transient interactions.
Buffer Composition Use amine-free buffers such as HEPES or phosphate buffers.Buffers containing primary amines will compete with the protein for reaction with PEG-DMS, reducing cross-linking efficiency.

Downstream Analysis

While SDS-PAGE provides a straightforward initial assessment of cross-linking efficiency, more sophisticated techniques are required for detailed characterization:

  • Mass Spectrometry (MS): Following in-gel or in-solution digestion of the cross-linked products, mass spectrometry can be used to identify the cross-linked peptides and pinpoint the specific amino acid residues involved in the interaction.

  • Western Blotting: If antibodies are available for the proteins of interest, Western blotting can be used to confirm the identity of the proteins within the higher molecular weight cross-linked bands.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate cross-linked complexes from non-cross-linked monomers and aggregates.

Conclusion

This compound is a valuable addition to the protein chemist's toolkit for studying protein-protein interactions. Its hydrophilic and flexible PEG spacer offers distinct advantages in maintaining protein solubility and capturing dynamic complexes. By understanding the underlying chemistry and systematically optimizing the reaction conditions as outlined in this guide, researchers can effectively utilize PEG-DMS to gain critical insights into protein structure and function.

References

  • Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics, [Link]

  • Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Mass Spectrometry Reviews, [Link]

  • Alkylation of protein by methyl methanesulfonate and 1-methyl-1-nitrosourea in vitro. Chemico-Biological Interactions, [Link]

Sources

Application Notes & Protocols for PROTAC Synthesis Using a Pentaethylene Glycol Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a "warhead" ligand for the POI and an "anchor" ligand for an E3 ubiquitin ligase, connected by a chemical linker.[][4][5] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing physicochemical properties and the geometric constraints of the crucial ternary complex (POI-PROTAC-E3 ligase).[6][7] This document provides a detailed guide on the synthesis of PROTACs utilizing a pentaethylene glycol (PEG) based linker, specifically focusing on the application of pentaethylene glycol di(p-toluenesulfonate) as a versatile and reactive linker precursor. The protocols herein are designed for researchers, chemists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction: The Central Role of the Linker in PROTAC Design

The efficacy of a PROTAC is contingent upon its ability to induce a productive ternary complex between the target protein and an E3 ligase.[1][4] This proximity facilitates the transfer of ubiquitin to the target, marking it for destruction by the 26S proteasome.[4] While the selection of the warhead and E3 ligase ligand dictates the "what" and "how" of degradation, the linker dictates the "if" and "how well."

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design for several key advantages:

  • Enhanced Solubility: The repeating ether units in the PEG backbone impart hydrophilicity, which can improve the aqueous solubility of often large and lipophilic PROTAC molecules.[8][9][10]

  • Biocompatibility: PEG is well-established as a biocompatible polymer with low toxicity.

  • Conformational Flexibility: The flexibility of PEG chains allows the warhead and anchor ligands to adopt multiple orientations, increasing the probability of forming a stable and productive ternary complex.[6][9]

  • Tunability: The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair to ensure the ideal spatial arrangement for ubiquitination.[7][10][11]

This guide focuses on a pentaethylene glycol (PEG5) scaffold, activated as a di-tosylate (or the analogous di-mesylate), to serve as a cornerstone for a modular and efficient PROTAC synthesis workflow.

The Synthetic Strategy: Sequential Nucleophilic Substitution

The core of our strategy relies on pentaethylene glycol di(p-toluenesulfonate) as the bifunctional linker. The tosylate moieties are excellent leaving groups, rendering the terminal carbons of the PEG chain highly susceptible to nucleophilic attack. This allows for a robust and sequential coupling process.

A sequential, two-step approach is critical to avoid the statistical formation of undesired homo-dimers (e.g., Warhead-Linker-Warhead) and to ensure a pure, heterobifunctional final product. The general workflow is as follows:

  • Mono-functionalization: The E3 ligase ligand (or warhead), bearing a nucleophilic group (e.g., a phenol or amine), is reacted with a molar excess of the pentaethylene glycol di-tosylate linker. This stoichiometric control favors the formation of the mono-substituted intermediate.

  • Purification: The mono-functionalized intermediate is purified from the excess di-tosylated linker and any di-substituted byproducts.

  • Final Conjugation: The purified intermediate is then reacted with the second ligand (the warhead or E3 ligase ligand) to complete the PROTAC assembly.

This modular approach allows for the systematic variation of ligands and linker attachment points, facilitating the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.[5][12]

G cluster_0 Component Preparation cluster_1 Step 1: Mono-functionalization cluster_2 Step 2: Final PROTAC Assembly E3_Ligand E3 Ligase Ligand (with Nucleophile, e.g., -OH, -NH2) Reaction1 Reaction A: E3 Ligand + Excess Linker (Base, Solvent, Heat) E3_Ligand->Reaction1 Warhead Protein of Interest (POI) Ligand (with Nucleophile, e.g., -OH, -NH2) Reaction2 Reaction B: Intermediate + POI Ligand (Base, Solvent, Heat) Warhead->Reaction2 Linker Pentaethylene Glycol Di-tosylate Linker->Reaction1 Intermediate Purified Intermediate: E3 Ligand-PEG5-OTs Reaction1->Intermediate Purification (Chromatography) Intermediate->Reaction2 Final_PROTAC Final PROTAC: E3 Ligand-PEG5-Warhead Reaction2->Final_PROTAC Purification & Characterization G cluster_0 PROTAC Mechanism of Action cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-Anchor) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Sources

Characterizing Pentaethylene Glycol Dimethanesulfonate Conjugates: A Detailed Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Short, Homobifunctional Crosslinkers in Drug Development

In the landscape of bioconjugation, the precise connection of molecules is paramount to the efficacy and safety of novel therapeutics. Pentaethylene Glycol Dimethanesulfonate (Penta-EGS) is a short-chain, homobifunctional, non-cleavable crosslinker that offers a defined spacer length for covalently linking biomolecules. Its hydrophilic pentaethylene glycol core can enhance the solubility of the resulting conjugate, while the two terminal methanesulfonate esters provide reactive sites for nucleophilic substitution, primarily targeting amine and sulfhydryl groups on proteins.

The characterization of Penta-EGS conjugates is a critical step in research and drug development. It ensures the desired stoichiometry of conjugation, identifies the sites of modification, and confirms the oligomeric state of the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods and detailed protocols for the thorough characterization of Penta-EGS conjugates.

Understanding the Conjugation Chemistry

This compound is a symmetrical molecule with a central pentaethylene glycol chain and a methanesulfonyl group at each terminus. The methanesulfonate is an excellent leaving group, making the terminal carbons susceptible to nucleophilic attack by amino acid residues such as lysine (primary amine) or cysteine (sulfhydryl group). This reaction forms a stable thioether or secondary amine bond, respectively, covalently linking the target molecules.

A Multi-Modal Analytical Approach for Comprehensive Characterization

A single analytical technique is often insufficient to fully characterize the complexities of a bioconjugate. Therefore, a multi-modal approach is recommended, integrating chromatographic separations with mass spectrometry and light scattering techniques.

High-Performance Liquid Chromatography (HPLC/UPLC): The First Step in Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the foundational technique for separating the conjugate from unreacted starting materials and identifying product heterogeneity.[1]

Key HPLC/UPLC Methods:

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. This method is effective for resolving the more hydrophobic conjugate from the unreacted protein and for assessing the overall purity of the reaction mixture.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC is invaluable for separating monomers, dimers, and higher-order oligomers, providing a clear picture of the conjugate's aggregation state.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to reversed-phase and normal-phase chromatography, HILIC is useful for separating polar compounds and can be employed to resolve different PEGylated species.[2]

Protocol 1: RP-HPLC for Purity Assessment of a Penta-EGS Protein Conjugate

Objective: To separate the Penta-EGS conjugated protein from the unconjugated protein and excess crosslinker.

Materials:

  • Purified Penta-EGS protein conjugate reaction mixture

  • Water, HPLC grade, with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)

  • Acetonitrile, HPLC grade, with 0.1% TFA (Mobile Phase B)

  • C4 or C8 RP-HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with UV detector

Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Sample Preparation: Dilute the reaction mixture in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution:

    • 5-60% Mobile Phase B over 30 minutes

    • 60-95% Mobile Phase B over 5 minutes

    • Hold at 95% Mobile Phase B for 5 minutes

    • 95-5% Mobile Phase B over 2 minutes

    • Hold at 5% Mobile Phase B for 8 minutes

  • Detection: Monitor the elution profile at 280 nm for proteins and 220 nm for the conjugate and crosslinker.

  • Data Analysis: Integrate the peak areas to determine the relative purity of the conjugate. The conjugated protein will typically elute earlier than the more hydrophobic, unmodified protein.

Mass Spectrometry (MS): Unraveling Molecular Weight and Conjugation Sites

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and for identifying the specific amino acid residues involved in the conjugation.

Key MS Techniques:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides a rapid determination of the average molecular weight of the conjugate, allowing for the confirmation of the number of attached crosslinkers.[3]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS provides high-resolution mass data and is crucial for identifying the exact mass of the conjugate and for peptide mapping experiments.

Distinguishing Intra- vs. Intermolecular Crosslinks:

A key challenge in analyzing homobifunctional crosslinker conjugates is distinguishing between intramolecular (within the same protein) and intermolecular (between two different proteins) crosslinks.[4][5] Mass spectrometry, particularly after enzymatic digestion, is the primary tool for this differentiation.

  • Intramolecular crosslinks will result in a single peptide containing two modified amino acid residues, with a corresponding mass shift.

  • Intermolecular crosslinks will produce a new, larger peptide composed of two separate peptides covalently linked by the crosslinker.

Protocol 2: Peptide Mapping by LC-MS/MS to Identify Conjugation Sites

Objective: To identify the specific lysine or cysteine residues modified by Penta-EGS.

Materials:

  • Purified Penta-EGS protein conjugate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (MS-grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Method:

  • Reduction and Alkylation:

    • Denature the protein conjugate in 6 M Guanidine HCl.

    • Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.

    • Alkylate free sulfhydryl groups with 25 mM IAM in the dark at room temperature for 20 minutes.

  • Buffer Exchange: Remove denaturant and alkylating agents by buffer exchange into 50 mM ammonium bicarbonate buffer using a desalting column.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (w/w) ratio to the protein.

    • Incubate overnight at 37°C.

  • Digestion Quenching: Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a C18 column and separate using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using a data-dependent acquisition method in the mass spectrometer.

  • Data Analysis:

    • Use a specialized software (e.g., pLink, MaxQuant with crosslinking search enabled) to search the MS/MS data against the protein sequence database.

    • Specify the mass of the Penta-EGS linker and the potential modification sites (lysine and cysteine).

    • The software will identify peptides with the characteristic mass shift of the crosslinker and pinpoint the modified residues.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Absolute Molar Mass and Oligomeric State Determination

SEC-MALS is a powerful technique that combines the separation capabilities of size-exclusion chromatography with the absolute molar mass determination of multi-angle light scattering.[6][7] This method is crucial for accurately determining the oligomeric state of the conjugate (monomer, dimer, etc.) without relying on column calibration with standards.[8][9]

Table 1: Comparison of Analytical Techniques for Penta-EGS Conjugate Characterization

Analytical TechniqueInformation ProvidedAdvantagesLimitations
RP-HPLC Purity, heterogeneityHigh resolution, robustMay denature protein, not ideal for aggregation analysis
SEC-HPLC Oligomeric state, aggregationNon-denaturing, good for size variantsLower resolution than RP-HPLC
MALDI-TOF MS Average molecular weight, degree of conjugationFast, tolerant to some buffers/saltsLower resolution, may not resolve species with small mass differences
LC-ESI-MS/MS Precise molecular weight, conjugation sitesHigh resolution and sensitivity, provides structural informationRequires extensive sample preparation, complex data analysis
SEC-MALS Absolute molar mass, oligomeric state, sizeAbsolute measurement, no need for standardsRequires specialized instrumentation and expertise
¹H NMR Degree of PEGylation, structural integrityQuantitative, non-destructiveLower sensitivity, requires high sample concentration

Protocol 3: SEC-MALS for Oligomeric State Analysis

Objective: To determine the absolute molar mass and oligomeric state of the Penta-EGS conjugate.

Materials:

  • Purified Penta-EGS protein conjugate

  • SEC-MALS compatible buffer (e.g., Phosphate Buffered Saline, filtered through 0.1 µm filter)

  • SEC column appropriate for the size range of the conjugate

  • HPLC system coupled to a MALS detector and a refractive index (RI) detector

Method:

  • System Equilibration: Equilibrate the entire SEC-MALS system with the running buffer until stable baselines are achieved for all detectors.

  • Sample Preparation: Prepare the conjugate in the running buffer at a known concentration (e.g., 1-2 mg/mL).

  • Injection: Inject a sufficient volume of the sample onto the SEC column (e.g., 50-100 µL).

  • Data Acquisition: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.

  • Data Analysis:

    • Use the manufacturer's software (e.g., ASTRA) to process the data.

    • The software will use the light scattering and concentration data to calculate the absolute molar mass across the elution peak.

    • Compare the calculated molar mass to the theoretical mass of the monomeric and dimeric (and higher oligomeric) forms of the conjugate to determine the oligomeric state.

Visualizing the Workflow

analytical_workflow cluster_synthesis Conjugation cluster_purification Purification & Initial Assessment conjugation Penta-EGS Conjugation Reaction hplc HPLC/UPLC Analysis (RP-HPLC & SEC-HPLC) conjugation->hplc Purity & Heterogeneity purification Purification of Conjugate hplc->purification maldi MALDI-TOF MS (Average Mass) purification->maldi lcms LC-MS/MS (Peptide Mapping & Site ID) purification->lcms secmals SEC-MALS (Oligomeric State) purification->secmals

Caption: Integrated analytical workflow for Penta-EGS conjugates.

Conclusion: Ensuring Conjugate Quality Through Rigorous Analysis

The successful development of bioconjugates relies on a deep understanding of their structural characteristics. For therapeutics involving this compound, a comprehensive analytical strategy is not just a quality control measure but a fundamental component of the research and development process. By employing a combination of high-resolution chromatographic techniques, advanced mass spectrometry, and absolute molar mass determination by SEC-MALS, researchers can confidently elucidate the purity, identity, and structural integrity of their conjugates. The protocols and methodologies outlined in this application note provide a robust framework for achieving a thorough and reliable characterization of these important molecules.

References

  • Wyatt Technology. (n.d.). SEC-MALS for Absolute Molar Mass and Size Measurements. Retrieved from [Link]

  • Guzman, G., et al. (2014). Elucidating protein inter- and intra-molecular interacting domains using chemical cross-linking and MALDI-TOF/TOF mass spectrometry. Journal of Visualized Experiments, (88), e51549. [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3), 1000128. [Link]

  • Kalkhof, S., & Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14386-14454. [Link]

  • Some, D. (2013). Multiple analyses of protein dynamics in solution. Biophysical reviews, 5(2), 125-135. [Link]

  • Dolut, A., et al. (2019). Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS). Journal of Visualized Experiments, (148), e59615. [Link]

  • Merkley, E. D., et al. (2014). Mass Spectrometry Tools for Analysis of Intermolecular Interactions. Journal of visualized experiments : JoVE, (89), e51548. [Link]

  • Bio-Techne. (n.d.). SEC-MALS for Quality Control. Retrieved from [Link]

  • Sinz, A. (2022). Crosslinking mass spectrometry analysis to study protein structures and protein-protein interactions. Wiley Analytical Science. [Link]

  • Iacobucci, C., et al. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical Chemistry, 91(15), 10014-10022. [Link]

  • Chavez, J. D., et al. (2020). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of the American Society for Mass Spectrometry, 31(1), 108-117. [Link]

  • Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4645-4660. [Link]

  • National Institute of Standards and Technology. (n.d.). Pentaethylene glycol. NIST Chemistry WebBook. Retrieved from [Link]

  • Masri, M. S., & Friedman, M. (1988). Protein reactions with methyl and ethyl vinyl sulfones. Journal of protein chemistry, 7(1), 49–54. [Link]

  • Creative Biolabs. (n.d.). Homobifunctional Crosslinkers. Retrieved from [Link]

  • Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 26(13), 6359-6376. [Link]

  • PubChem. (n.d.). 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate). Retrieved from [Link]

  • Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A - Product Quality Research Institute. Organic Process Research & Development, 14(4), 897-903. [Link]

  • SIELC Technologies. (n.d.). HILIC HPLC Separation of Polyethylene Glycol (PEG). Retrieved from [Link]

  • PubChem. (n.d.). Pentaethylene glycol. Retrieved from [Link]

  • Novatia, LLC. (2010). Sulfonate-ester-kinetic-study.pdf. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PENTAETHYLENE GLYCOL. Retrieved from [Link]

Sources

NMR spectroscopy for purity assessment of Pentaethylene Glycol Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-NMR-072

Topic: High-Accuracy Purity Assessment of Pentaethylene Glycol Dimethanesulfonate via Quantitative ¹H NMR (qNMR) Spectroscopy

Abstract

This compound is a crucial bifunctional alkylating agent whose efficacy and safety are directly dependent on its purity. This application note presents a detailed, robust protocol for the purity determination of this compound using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers direct measurement without the need for compound-specific reference standards, providing an accurate, non-destructive, and efficient alternative to chromatographic techniques.[1] We detail the entire workflow, from method development and sample preparation to data acquisition and processing, culminating in a precise purity calculation. This guide is intended for researchers, quality control analysts, and drug development professionals seeking a reliable method for qualifying this important chemical intermediate.

Introduction: The Case for qNMR in Purity Assessment

This compound (PEG-DMS) is a chemical intermediate utilized in synthetic processes where precise alkylation is required.[2] The presence of impurities, such as residual starting materials or side-products, can significantly impact reaction yields, final product safety, and regulatory compliance. Therefore, rigorous and accurate purity assessment is a critical step in its quality control.

While methods like HPLC are common, they are relative techniques that require a certified reference standard of the same compound and can be subject to variability based on response factors.[3] Quantitative NMR (qNMR) spectroscopy, by contrast, is a primary ratio method recognized by major pharmacopeias like the USP and Ph. Eur. for its metrological traceability.[4][5][6][7] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][8] This allows for the purity of an analyte to be determined with high accuracy by comparing the integral of one of its characteristic signals to the integral of a certified internal standard of known purity and mass.[9]

This document provides a self-validating protocol grounded in established scientific principles, ensuring both technical accuracy and field-proven reliability.

Principle and Strategy

The purity of this compound is calculated by relating the integrated signal intensity of one of its proton signals to a signal from an internal standard (IS) with a certified purity.

2.1. Analyte: this compound

  • Structure: CH₃SO₃—(CH₂CH₂O)₅—SO₃CH₃

  • Molecular Formula: C₁₂H₂₆O₁₀S₂

  • Molecular Weight: 394.45 g/mol [2]

¹H NMR Signal Selection: The structure of PEG-DMS offers distinct signals for quantification. The two methyl groups (CH₃) of the dimethanesulfonate esters are chemically equivalent and appear as a sharp singlet, typically well-resolved from other signals. This singlet, representing 6 protons, is the ideal choice for quantification due to its high signal-to-noise ratio and lack of complex splitting patterns. The ethylene glycol chain protons will appear as a series of complex multiplets.

2.2. Internal Standard (IS) Selection: The Cornerstone of Accuracy

The choice of an internal standard is the most critical decision in a qNMR experiment.[10] An ideal IS must meet several criteria:

  • High Purity: Certified purity (≥99.5%) with traceability to a national standard (e.g., NIST).[11][12]

  • Chemical Inertness: Must not react with the analyte, solvent, or trace water.[8]

  • Signal Separation: Must possess at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.[13][14]

  • Solubility: Must be fully soluble in the selected deuterated solvent.[11]

  • Stability: Should be non-volatile and non-hygroscopic to allow for accurate weighing.[14]

For this application, Maleic Acid is a suitable internal standard when using DMSO-d₆ as the solvent. Its two olefinic protons appear as a singlet at approximately 6.3 ppm, which is unlikely to overlap with the PEG-DMS signals.

2.3. Deuterated Solvent Selection

The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate shimming and quantification.[15] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for polar organic molecules.

Workflow for Purity Determination

The entire process, from weighing the sample to calculating the final purity value, follows a systematic and logical progression designed to minimize error and ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve both in DMSO-d6 in a vial weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (m_is) weigh_is->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer load_sample Insert Sample & Allow Temperature Equilibration transfer->load_sample shim Tune, Lock & Shim load_sample->shim acquire Acquire Spectrum with Quantitative Parameters shim->acquire ft Fourier Transform acquire->ft phase Manual Phase Correction ft->phase baseline Manual Baseline Correction phase->baseline integrate Integrate Analyte & IS Signals baseline->integrate formula Apply qNMR Purity Formula integrate->formula result Report Final Purity (%) formula->result

Diagram 1: Workflow for qNMR Purity Assessment.

Detailed Experimental Protocol

4.1. Materials and Equipment

  • Analyte: this compound sample.

  • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%).

  • Solvent: DMSO-d₆ (≥ 99.8% D).

  • Equipment:

    • NMR Spectrometer (≥ 400 MHz).

    • High-quality 5 mm NMR tubes.[8]

    • Analytical balance (readable to at least 0.01 mg).

    • Glass vials (e.g., 4 mL).

    • Volumetric glassware and Pasteur pipettes.

4.2. Sample Preparation

Causality: Accurate weighing is the foundation of the entire quantitative analysis. Preparing the sample in a separate vial before transferring it to the NMR tube ensures complete dissolution and homogeneity, preventing shimming issues caused by solid particles.[16]

  • Accurately weigh approximately 20 mg of this compound into a clean, dry glass vial. Record the mass precisely (m_analyte).

  • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial. Record the mass precisely (m_is). An analyte-to-standard signal intensity ratio near 1:1 is ideal for integration accuracy.[8][17]

  • Using a pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or swirl the vial until both the analyte and the internal standard are completely dissolved. Visually inspect for any remaining particulate matter.

  • Transfer the homogeneous solution into a 5 mm NMR tube. The sample height should be between 4.0 and 5.0 cm.[15]

4.3. NMR Data Acquisition

Causality: The acquisition parameters are optimized to ensure that the measured signal intensity is directly and linearly proportional to the number of protons. A sufficiently long relaxation delay is the most critical parameter to allow for full magnetization recovery between pulses, preventing signal saturation and ensuring accurate integration.[18][19]

  • Insert the sample into the NMR spectrometer and allow at least 5 minutes for thermal equilibration.[18]

  • Lock on the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to achieve optimal magnetic field homogeneity (sharp, symmetrical peaks).

  • Acquire the ¹H NMR spectrum using the parameters outlined in Table 1. It is highly recommended to first run an inversion-recovery experiment to determine the T₁ relaxation time of the slowest-relaxing peak of interest (both analyte and IS) to set the relaxation delay (d1) appropriately.[17][19]

Table 1: Recommended ¹H NMR Acquisition Parameters for qNMR

Parameter Recommended Value Rationale
Pulse Angle (p1) 90° Maximizes signal intensity and ensures uniform excitation across the spectrum.[8]
Relaxation Delay (d1) ≥ 7 x T₁ (longest) Crucial for quantification. Ensures >99.9% of magnetization has recovered before the next pulse, preventing T₁-based integration errors.[8][17] A default of 30-60 seconds is often safe if T₁ is unknown but should be confirmed.
Acquisition Time (aq) ≥ 3 seconds Ensures the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts and improving digital resolution.[8][20]
Number of Scans (ns) ≥ 32 Provides adequate signal-to-noise (S/N > 250:1 recommended for the signals of interest) for precise integration.
Spectral Width (sw) ~16 ppm Covers the entire ¹H chemical shift range and provides adequate baseline on both sides of the spectrum for accurate correction.[18]

| Spinning | Off | Avoids spinning sidebands which can interfere with baseline and integration.[17] |

4.4. Data Processing

Causality: Manual and careful processing is superior to automated routines for quantitative analysis. Correct phasing and a flat baseline are essential for accurate integration, as any deviation will introduce systematic error into the final result.[17]

  • Apply a light exponential line broadening (e.g., LB = 0.1-0.3 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform.

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Manually perform baseline correction across the entire spectrum, ensuring a flat baseline around the analyte and IS signals.

  • Integrate the chosen signals. For the analyte (PEG-DMS), integrate the singlet corresponding to the two CH₃ groups. For the IS (Maleic Acid), integrate the singlet for the two olefinic protons. The integration window should be set wide enough to encompass the entire peak area (at least 64 times the peak width at half-height).[8]

Purity Calculation

The mass percentage purity of the analyte (P_analyte) is calculated using the following equation, which is a cornerstone of the internal standard qNMR method:[8][9][21]

Purity (%) = (I_analyte / I_is) * (N_is / N_analyte) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is

Where:

  • I_analyte: Integral of the selected analyte signal (CH₃ singlet).

  • I_is: Integral of the selected internal standard signal (CH=CH singlet).

  • N_analyte: Number of protons for the analyte signal (N_analyte = 6).

  • N_is: Number of protons for the IS signal (N_is = 2).

  • MW_analyte: Molar mass of the analyte (394.45 g/mol ).

  • MW_is: Molar mass of the internal standard (Maleic Acid: 116.07 g/mol ).

  • m_analyte: Mass of the analyte weighed.

  • m_is: Mass of the internal standard weighed.

  • P_is: Purity of the internal standard (from its certificate of analysis).

Method Validation Considerations

To ensure the trustworthiness and reliability of this protocol, it should be validated according to ICH or USP guidelines.[5][20] Key validation parameters include:

  • Specificity: Verified by the absence of interfering signals at the chemical shifts of the analyte and IS.

  • Linearity: Assessed by preparing samples at different analyte concentrations to confirm a linear relationship between concentration and signal response.

  • Accuracy & Precision: Determined by performing replicate preparations and measurements of a sample with known purity.[22]

  • Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., relaxation delay, temperature) to check for susceptibility to variation.[22]

Conclusion

Quantitative ¹H NMR spectroscopy provides a powerful, direct, and highly accurate method for determining the purity of this compound. By carefully selecting a suitable internal standard, meticulously preparing the sample, and using optimized, validated instrument parameters, this technique yields reliable and defensible results essential for quality assurance in research and manufacturing. The non-destructive nature of qNMR also allows the same sample to be used for further analysis, making it an efficient and valuable tool in the modern analytical laboratory.[23]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Quantitative NMR Spectroscopy.docx. (2017, November). University of Oxford.
  • Purity by Absolute qNMR Instructions. (n.d.). Integrated Spectroscopies.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Purity Calculation. (2013, January 11). Mestrelab Resources. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy. Retrieved from [Link]

  • Building Block. The relaxation delay. (n.d.). IMSERC. Retrieved from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review.
  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis. Retrieved from [Link]

  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Retrieved from [Link]

  • qNMR Purity Calculator. (n.d.). Process Chemistry Portal. Retrieved from [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018, September 2). YouTube. Retrieved from [Link]

  • What is qNMR and why is it important? (n.d.). Mestrelab Resources. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Why do we use NMR spectroscopy in purity analysis? (2023, September 1). Quora. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. Retrieved from [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Kover, K. E. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy. (n.d.). USP-NF. Retrieved from [Link]

  • Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Pharmacopeial Forum. Retrieved from [Link]

  • Monographs Affected by Revision to <1761> Nuclear Magnetic Resonance Spectroscopy—Theory and Practice. (2025, May 30). USP-NF. Retrieved from [Link]

  • Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. (2019, January 1). Current Pharmaceutical Analysis, 15(1), 39-44. Retrieved from [Link]

  • How to check the purity of the chemical compound by H NMR? (2019, February 1). ResearchGate. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Singh, M. K., et al. (2021). Guided approach to quantitative 1 H NMR spectroscopy for the choice of... Magnetic Resonance in Chemistry. Retrieved from [Link]

  • NMR in the European and US Pharmacopoeias. (2015). Aschimfarma. Retrieved from [Link]

  • Ph. Eur. reference standards. (2024, February 2). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Pentaethylene glycol. (n.d.). PubChem. Retrieved from [Link]

  • PENTAETHYLENE GLYCOL. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Analysis of Pentaethylene Glycol Dimethanesulfonate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pentaethylene glycol dimethanesulfonate (PEG5-DM) is a bifunctional crosslinking agent utilized in various applications, including the synthesis of hydrogels, antibody-drug conjugates (ADCs), and other advanced biomaterials. The reactivity of the terminal mesylate groups allows for facile nucleophilic substitution with a variety of functional groups, including amines, thiols, and hydroxyls. Characterizing the resulting reaction products is crucial for ensuring the quality, efficacy, and safety of the final materials. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the detailed structural elucidation and quantification of these reaction products.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of PEG5-DM reaction products using LC-MS. We will delve into the underlying principles of the reactions, provide detailed, step-by-step protocols for sample preparation and LC-MS analysis, and discuss the interpretation of the resulting mass spectra.

Chemical Reactivity of this compound

This compound possesses two methanesulfonyl (mesylate) esters as its terminal functional groups. The mesylate group is an excellent leaving group in nucleophilic substitution reactions (S(_N)2) due to the resonance stabilization of the resulting mesylate anion.[1] This high reactivity allows for the efficient formation of new covalent bonds with a wide range of nucleophiles.

The general reaction scheme is as follows:

  • Hydrolysis: In the presence of water, the mesylate groups can be hydrolyzed to form hydroxyl groups, resulting in the formation of pentaethylene glycol.

  • Aminolysis: Primary and secondary amines readily react with the mesylate groups to form secondary or tertiary amines, respectively. This is a common strategy for linking PEG chains to proteins and other biomolecules.[2]

  • Thiolysis: Thiols react with the mesylates to form thioether linkages, a reaction often employed in bioconjugation chemistry.

It is important to note that the reaction can result in a mixture of products, including monosubstituted, disubstituted, and unreacted starting material. The distribution of these products depends on the reaction conditions, such as stoichiometry, temperature, and reaction time.

Expected Reaction Products and Their Theoretical Masses

For the purpose of this application note, we will consider the reactions of PEG5-DM with water, propylamine (as a model primary amine), and propylthiol (as a model thiol). The theoretical monoisotopic masses of the expected products are crucial for their identification in the mass spectrum.[1][3]

Reactant/Product Chemical Formula Monoisotopic Mass (Da) Description
This compound (Starting Material)C₁₂H₂₆O₁₀S₂394.0916The bifunctional crosslinking agent.
Hydrolysis Products
Mono-hydrolyzed ProductC₁₁H₂₄O₈S316.1141One mesylate group is replaced by a hydroxyl group.
Di-hydrolyzed Product (Pentaethylene Glycol)C₁₀H₂₂O₆238.1416Both mesylate groups are replaced by hydroxyl groups.[4]
Aminolysis Products (with Propylamine)
Mono-propylamino ProductC₁₄H₃₁NO₇S357.1821One mesylate group is replaced by a propylamino group.
Di-propylamino ProductC₁₆H₃₆N₂O₄320.2675Both mesylate groups are replaced by propylamino groups.
Thiolysis Products (with Propylthiol)
Mono-propylthio ProductC₁₄H₃₀O₇S₂390.1382One mesylate group is replaced by a propylthio group.
Di-propylthio ProductC₁₆H₃₄O₄S₂370.1847Both mesylate groups are replaced by propylthio groups.

Experimental Workflow for LC-MS Analysis

A robust analytical workflow is essential for the accurate and reproducible analysis of PEG5-DM reaction products. The following diagram illustrates the key steps, from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction_Quenching Reaction Quenching Dilution Dilution Reaction_Quenching->Dilution Protein_Precipitation Protein Precipitation (if applicable) Dilution->Protein_Precipitation For biological matrices SPE Solid-Phase Extraction (Optional) Dilution->SPE For cleanup & concentration LC_Separation LC Separation (Reversed-Phase or HILIC) Dilution->LC_Separation Direct injection Protein_Precipitation->LC_Separation SPE->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Mass_Identification Mass Identification Peak_Integration->Mass_Identification Structural_Confirmation Structural Confirmation (MS/MS) Mass_Identification->Structural_Confirmation

Caption: Overview of the analytical workflow for the LC-MS analysis of this compound reaction products.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to ensure the sample is compatible with the LC-MS system and to remove any interfering substances.[5] Given the polar nature of the expected analytes, careful consideration of the sample matrix is required.

Protocol for a Standard Organic Reaction Mixture:

  • Quench the Reaction: If the reaction is ongoing, quench it by adding a suitable reagent (e.g., a slight excess of a primary amine to consume any remaining PEG5-DM if analyzing aminolysis products) or by rapidly changing the pH.

  • Dilution: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) with a compatible solvent. For reversed-phase chromatography, a mixture of water and acetonitrile (e.g., 95:5 v/v) with 0.1% formic acid is a good starting point. For HILIC, a higher percentage of organic solvent (e.g., 90% acetonitrile with 10 mM ammonium formate) is recommended.[6][7] The dilution factor should be optimized to ensure the analyte concentrations are within the linear range of the mass spectrometer.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.

  • Transfer to Autosampler Vial: Transfer the filtered sample to an appropriate autosampler vial for injection.

Protocol for a Biological Matrix (e.g., after reaction with a protein):

  • Protein Precipitation: To remove the bulk of the protein, add 3 volumes of cold acetonitrile to 1 volume of the reaction mixture. Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the smaller reaction products and unreacted PEG5-DM.

  • Solvent Evaporation and Reconstitution (Optional): If concentration is needed, the supernatant can be dried down under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Filtration and Transfer: Filter the supernatant through a 0.22 µm syringe filter and transfer to an autosampler vial.

Liquid Chromatography (LC) Method

The choice of chromatographic method depends on the polarity of the analytes. Since the reaction products are expected to be polar, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be suitable.[8][9]

a) Reversed-Phase (RP) LC Method (Recommended for initial screening):

  • Column: C18 column with aqueous compatibility (e.g., Agilent Poroshell 120 EC-C18, Waters ACQUITY UPLC BEH C18). A shorter column (e.g., 50 mm) with a small particle size (e.g., 1.7-2.7 µm) is suitable for rapid analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

b) Hydrophilic Interaction Liquid Chromatography (HILIC) Method (for enhanced retention of very polar products):

  • Column: Amide or bare silica HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Agilent InfinityLab Poroshell 120 HILIC-Z).[6]

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v)

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v)

  • Gradient:

    • 0-1 min: 0% B

    • 1-8 min: 0% to 100% B

    • 8-9 min: 100% B

    • 9-9.1 min: 100% to 0% B

    • 9.1-12 min: 0% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2-5 µL

Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in positive ion mode is generally the most effective technique for analyzing these types of compounds.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution accurate mass (HRAM) data.

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full scan MS. For structural confirmation, targeted MS/MS (or data-dependent acquisition) should be performed.

Data Interpretation

The primary goal of data analysis is to identify the peaks corresponding to the starting material and the expected reaction products based on their accurate masses.

  • Extracted Ion Chromatograms (EICs): Generate EICs for the theoretical m/z values of the expected compounds (as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ adducts).

  • Mass Spectra: Examine the mass spectrum of each chromatographic peak to confirm the presence of the expected ions. The high-resolution mass data should be used to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): For unambiguous identification, perform MS/MS on the precursor ions of interest. Expected fragmentation patterns for PEG-like molecules include the neutral loss of ethylene glycol units (44 Da). For sulfonates, a characteristic loss of SO₂ (64 Da) or the entire mesylate group may be observed.[9]

The following diagram illustrates the expected chemical transformations and can be used to guide the interpretation of the results.

Chemical Reactions cluster_products Reaction Products PEG5_DM Pentaethylene Glycol Dimethanesulfonate (C12H26O10S2) MW: 394.09 Hydrolysis Pentaethylene Glycol (C10H22O6) MW: 238.14 PEG5_DM->Hydrolysis + 2 H2O - 2 CH3SO3H Aminolysis Di-propylamino-PEG5 (C16H36N2O4) MW: 320.27 PEG5_DM->Aminolysis + 2 CH3CH2CH2NH2 - 2 CH3SO3H Thiolysis Di-propylthio-PEG5 (C16H34O4S2) MW: 370.18 PEG5_DM->Thiolysis + 2 CH3CH2CH2SH - 2 CH3SO3H

Caption: Reaction scheme showing the transformation of this compound to its hydrolysis, aminolysis, and thiolysis products.

Conclusion

The LC-MS methods detailed in this application note provide a robust and reliable framework for the analysis of this compound and its reaction products. By carefully selecting the appropriate sample preparation and chromatographic techniques, researchers can achieve accurate identification and characterization of these important compounds. The high-resolution accurate mass capabilities of modern mass spectrometers, coupled with MS/MS fragmentation, offer a high degree of confidence in structural elucidation, which is paramount in the development of novel materials and therapeutics.

References

  • Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. PubMed. Available at: [Link].

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available at: [Link].

  • Guide to Flowcharts in Graphviz. Sketchviz. Available at: [Link].

  • Drawing Flow Diagrams with GraphViz. LornaJane. Available at: [Link].

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. Available at: [Link].

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available at: [Link].

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. Available at: [Link].

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez LCMS. Available at: [Link].

  • Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. D_Central_Station. Available at: [Link].

  • Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. ResearchGate. Available at: [Link].

  • A Quick Introduction to Graphviz. Available at: [Link].

  • Building diagrams using graphviz. Chad's Blog. Available at: [Link].

  • Molecular mass calculator. The ISIC- EPFL mstoolbox. Available at: [Link].

  • Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Organomation. Available at: [Link].

  • LC-MS Sample Preparation: Techniques & Challenges. Fortis Technologies. Available at: [Link].

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link].

  • Mass Spectrometry. MSU chemistry. Available at: [Link].

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. Available at: [Link].

  • HPLC/MS - sample preparation for a mix of polar and non-polar compounds. : r/chemhelp. Reddit. Available at: [Link].

  • Viewing a reaction path diagram. Cantera documentation. Available at: [Link].

  • The Molecular Ion (M⁺) Peak. Chemistry LibreTexts. Available at: [Link].

  • Graphviz and dot: Generating Diagrams with Code. YouTube. Available at: [Link].

  • mass spectra - the molecular ion (M+) peak. Chemguide. Available at: [Link].

  • Graphviz Examples and Tutorial. Sketchviz. Available at: [Link].

  • Drawing graphs with dot. Graphviz. Available at: [Link].

  • Mass Spectrometry in Organic Chemistry. YouTube. Available at: [Link].

  • PENTAETHYLENE GLYCOL. Ataman Kimya. Available at: [Link].

  • Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. PMC - NIH. Available at: [Link].

  • Cleavage of polyethylene glycol ethers by hydrolysis. Google Patents.
  • Pentaethylene glycol. PubChem - NIH. Available at: [Link].

  • Process for preparing tri-n-propylamine (tpa). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pentaethylene Glycol Dimethanesulfonate Cross-linking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pentaethylene Glycol Dimethanesulfonate (PEG-DMS) cross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your cross-linking experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound as a cross-linking agent.

Q1: What is this compound (PEG-DMS) and how does it work as a cross-linker?

A1: this compound is a homobifunctional cross-linking agent. It consists of a hydrophilic pentaethylene glycol (PEG) spacer arm flanked by two reactive methanesulfonyl (mesylate) groups. The mesylate groups are excellent leaving groups, making the terminal carbons susceptible to nucleophilic attack by functional groups on target molecules, such as primary amines (-NH2), thiols (-SH), and hydroxyls (-OH) found on proteins and other biomolecules.[1][2] The reaction proceeds via a nucleophilic substitution (typically SN2) mechanism, forming stable covalent bonds and effectively cross-linking the target molecules.[3]

Q2: What are the primary applications of PEG-DMS in research and drug development?

A2: The hydrophilic PEG spacer of PEG-DMS imparts desirable properties to the resulting conjugates, such as increased water solubility and reduced immunogenicity.[4][5] This makes it a valuable tool in bioconjugation for applications including:

  • Protein-protein interaction studies: Capturing transient or weak interactions for identification and analysis.[6][7]

  • Drug delivery: Conjugating drugs to carrier molecules to improve their pharmacokinetic profiles.[8]

  • Hydrogel formation: Creating biocompatible hydrogels for tissue engineering and controlled release applications.[9][10][11]

  • Surface modification: Modifying surfaces of materials to enhance biocompatibility.

Q3: What functional groups does PEG-DMS react with, and what is the order of reactivity?

A3: PEG-DMS reacts with various nucleophilic functional groups. The reactivity generally follows this order: Thiols (-SH) > Primary Amines (-NH2) > Hydroxyls (-OH) The higher nucleophilicity of thiols makes them react more readily than amines under similar conditions. Hydroxyl groups are generally the least reactive and may require more forcing conditions.

Q4: What are the key parameters to consider when optimizing a PEG-DMS cross-linking reaction?

A4: The success of a PEG-DMS cross-linking reaction hinges on the careful control of several parameters:

  • pH: The pH of the reaction buffer is critical as it influences the protonation state of the target functional groups.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or denaturation of biomolecules.

  • Concentration of Reactants: The molar ratio of PEG-DMS to the target molecule will determine the extent of cross-linking.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction kinetics.

  • Reaction Time: The incubation time needs to be sufficient for the desired level of cross-linking to occur.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during PEG-DMS cross-linking experiments.

Problem Potential Causes Recommended Solutions
Low or No Cross-linking 1. Inactive Reagent: PEG-DMS is sensitive to moisture and can hydrolyze over time.• Use fresh, high-quality PEG-DMS. • Store the reagent under anhydrous conditions (e.g., in a desiccator).
2. Incorrect pH: The pH of the reaction buffer may not be optimal for the target functional group.• For targeting primary amines, maintain a pH between 7.5 and 8.5 to ensure they are deprotonated and nucleophilic. • For targeting thiols, a pH of 7.0 to 8.0 is generally suitable.
3. Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the target molecule for reaction with PEG-DMS.[12]• Use non-reactive buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[7]
4. Insufficient Molar Excess of Cross-linker: The concentration of PEG-DMS may be too low to achieve the desired level of cross-linking.• Empirically determine the optimal molar excess of PEG-DMS. Start with a 10- to 50-fold molar excess over the target molecule and titrate as needed.
5. Low Reaction Temperature or Short Incubation Time: The reaction may not have proceeded to completion.• Increase the reaction temperature (e.g., from 4°C to room temperature) or prolong the incubation time. Monitor the reaction progress to avoid over-cross-linking.
Protein Precipitation/Aggregation 1. Over-cross-linking: Excessive cross-linking can alter the protein's net charge and pI, leading to insolubility.[12]• Reduce the molar excess of PEG-DMS. • Decrease the reaction time or temperature.
2. Inappropriate Solvent: The solvent may not be suitable for maintaining the solubility of the cross-linked product.• Ensure the chosen solvent is appropriate for your specific protein or biomolecule. Consider adding solubility-enhancing agents if necessary.
High Polydispersity of Cross-linked Products 1. Non-optimized Reaction Conditions: Fluctuations in pH, temperature, or reactant concentrations can lead to a heterogeneous mixture of products.• Tightly control all reaction parameters. • Consider a stepwise addition of the cross-linker to maintain a more constant concentration throughout the reaction.
2. Presence of Multiple Reactive Sites: If the target molecule has multiple reactive sites with similar reactivity, a range of cross-linked species can be expected.• This is an inherent property of the target molecule. Purification techniques will be necessary to isolate the desired product.
Difficulty in Purifying Cross-linked Products 1. Similar Physicochemical Properties of Reactants and Products: The cross-linked product may have similar size, charge, or hydrophobicity to the starting materials, making separation challenging.[13][14]Size Exclusion Chromatography (SEC): Effective for separating molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, making SEC a primary purification method.[13][] • Ion Exchange Chromatography (IEX): Can separate based on differences in charge. PEGylation can shield surface charges, altering the elution profile compared to the native molecule.[][16][17] • Hydrophobic Interaction Chromatography (HIC): Can be a useful supplementary technique to IEX.[16][17] • Reverse Phase Chromatography (RPC): Often used for analytical scale separation of positional isomers.[13][]

Section 3: Experimental Protocols and Methodologies

This section provides a detailed, step-by-step protocol for a typical cross-linking reaction using PEG-DMS, along with the underlying rationale for each step.

Protocol: Cross-linking a Protein with PEG-DMS

Objective: To covalently cross-link a purified protein using this compound.

Materials:

  • Purified protein of interest

  • This compound (PEG-DMS)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Dialysis or desalting columns for purification

Methodology:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Rationale: The protein needs to be in a buffer that maintains its stability and is free of competing nucleophiles. The chosen pH of 8.0 is optimal for the deprotonation of lysine ε-amino groups, making them available for nucleophilic attack.

  • Cross-linker Preparation:

    • Immediately before use, prepare a stock solution of PEG-DMS in anhydrous DMSO. A typical stock concentration is 100 mM.

    • Rationale: PEG-DMS is susceptible to hydrolysis, so it is crucial to prepare the stock solution fresh in an anhydrous solvent to maintain its reactivity.[12]

  • Cross-linking Reaction:

    • Add the desired molar excess of the PEG-DMS stock solution to the protein solution. For initial optimization, a 20-fold molar excess is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

    • Rationale: The reaction is typically performed at room temperature to achieve a reasonable reaction rate without causing significant protein denaturation. The incubation time can be adjusted to control the extent of cross-linking.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

    • Rationale: The high concentration of primary amines in the Tris buffer will react with and consume any unreacted PEG-DMS, effectively stopping the cross-linking reaction.[18]

  • Purification of the Cross-linked Product:

    • Remove excess cross-linker and quenching buffer components by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

    • For further purification and separation of different cross-linked species, employ chromatographic techniques such as SEC or IEX.[13][]

    • Rationale: Purification is essential to remove unreacted reagents and to isolate the desired cross-linked product for downstream applications.

  • Analysis and Characterization:

    • Analyze the cross-linked products using SDS-PAGE to visualize the formation of higher molecular weight species.

    • Utilize techniques like mass spectrometry to confirm the identity and extent of cross-linking.[19][20][21]

    • Rationale: Proper characterization is crucial to confirm the success of the cross-linking reaction and to understand the nature of the products formed.

Visualizing the Workflow

The following diagram illustrates the key steps in the PEG-DMS cross-linking workflow.

PEG_DMS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Protein Preparation (pH 8.0 Buffer) Reaction Cross-linking Reaction (RT, 1-2h) Protein_Prep->Reaction Crosslinker_Prep Fresh PEG-DMS Stock (Anhydrous DMSO) Crosslinker_Prep->Reaction Quenching Quenching (Tris Buffer) Reaction->Quenching Purification Purification (SEC/IEX) Quenching->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for PEG-DMS Cross-linking.

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanism allows for more rational optimization of your experiments.

The SN2 Reaction Mechanism

The cross-linking reaction of PEG-DMS with a nucleophile (e.g., a primary amine on a protein) proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism Reactants R-NH₂ + CH₃SO₂O-PEG-OSO₂CH₃ TransitionState [R-NH₂---CH₂---OSO₂CH₃]‡      |    PEG-OSO₂CH₃ Reactants->TransitionState Backside Attack Products R-NH-CH₂-PEG-OSO₂CH₃ + CH₃SO₃⁻ TransitionState->Products Leaving Group Departs

Caption: SN2 reaction of an amine with PEG-DMS.

In this one-step process, the nucleophile attacks the carbon atom adjacent to the mesylate group from the backside, while the mesylate leaving group departs simultaneously.[3] The rate of this reaction is dependent on the concentration of both the nucleophile and the PEG-DMS.

Factors Influencing Reactivity
  • Nucleophile Strength: Stronger nucleophiles will react faster. The order of nucleophilicity (and thus reactivity) is generally thiolate > amine > hydroxide.[22]

  • Steric Hindrance: The accessibility of the nucleophilic group on the target molecule and the electrophilic carbon on PEG-DMS is crucial. Sterically hindered sites will react more slowly.[1][23]

  • Solvent Effects: Polar aprotic solvents (like DMSO or DMF) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, leaving it more reactive.[22] However, in bioconjugation, aqueous buffers are most common, and reaction conditions must be optimized accordingly.

  • Leaving Group Ability: Mesylate is an excellent leaving group because its negative charge is stabilized by resonance, making it a weak base.[1][3] This is a key reason for the high reactivity of PEG-DMS.

By understanding these fundamental principles, you can make more informed decisions when troubleshooting and optimizing your this compound cross-linking reactions, leading to more reliable and reproducible results.

References
  • Jagschies, G., & Lindskog, E. (2013). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in Molecular Biology, 979, 315-328. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Journal of Chromatography A, 1118(2), 142-155. [Link]

  • Jagschies, G., & Lindskog, E. (2013). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. In PEGylated Protein Drugs: Basic Science and Clinical Applications (pp. 315-328). Humana Press. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of PEGylated Proteins. ResearchGate. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • National Institute of Child Health and Human Development. PEG Hydrogels. [Link]

  • O'Brien, E. P., et al. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. ResearchGate. [Link]

  • Lumen Learning. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Kalkhof, S., & Sinz, A. (2008). Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS. Analytical Chemistry, 80(24), 9533-9542. [Link]

  • Leitner, A., et al. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Structure, 22(11), 1507-1520. [Link]

  • Advanced Organic Chemistry. Advanced Nucleophilic Substitution Reaction Mechanisms. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Sinz, A. (2022). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 122(8), 7500-7531. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Accounts of Chemical Research, 41(11), 1486-1499. [Link]

  • Organic Chemistry Data. Alcohol to Mesylate - Common Conditions. [Link]

  • Fungal Genetics Stock Center. How to cross-link proteins. [Link]

  • Zustiak, S. P., & Leach, J. B. (2011). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Acta Biomaterialia, 7(7), 2935-2943. [Link]

  • De Luca, V., et al. (2013). CrossLinking of Sulfonated Poly(ether ether ketone) by Thermal Treatment: How Does the Reaction Occur?. Macromolecules, 46(5), 1897-1906. [Link]

  • Zustiak, S. P., & Leach, J. B. (2011). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Acta Biomaterialia, 7(7), 2935-2943. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Ataman Kimya. PENTAETHYLENE GLYCOL. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Janus, M., et al. (2023). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Arabian Journal of Chemistry, 16(10), 105159. [Link]

  • Elder, D. P., et al. (2013). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development, 17(1), 110-120. [Link]

  • ResearchGate. How do you crosslink PEG DA hydrogel with degradable linkers?[Link]

  • Deshayes, S., et al. (2019). Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. ACS Chemical Biology, 14(12), 2693-2710. [Link]

  • Zhang, P., et al. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 298. [Link]

  • Hu, Q., & Li, Y. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Pharmaceutical Sciences, 106(5), 1185-1196. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Nature Chemical Biology, 7(12), 876-884. [Link]

  • Chen, J., & Spear, S. K. (2005). Polyethylene glycol and solutions of polyethylene glycol as green reaction media. Green Chemistry, 7(2), 64-82. [Link]

  • LookChem. Cas 4792-15-8,PENTAETHYLENE GLYCOL. [Link]

  • Ifkovits, J. L., & Burdick, J. A. (2007). Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. Soft Matter, 3(12), 1511-1516. [Link]

  • ResearchGate. Schematic representation of crosslinked poly(ethylene glycol).... [Link]

Sources

Troubleshooting low yield in Pentaethylene Glycol Dimethanesulfonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pentaethylene Glycol Dimethanesulfonate (PEG5-OMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Achieving a high yield of pure product is critical, and this resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthesis.

Core Reaction Overview

The synthesis of this compound involves the conversion of the terminal hydroxyl groups of pentaethylene glycol into good leaving groups, mesylates, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (TEA) or pyridine.[1][2] The resulting mesylate groups are excellent for subsequent nucleophilic substitution reactions, making this a crucial step in the synthesis of various PEG-ylated compounds.[3]

The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) at reduced temperatures to control its exothermic nature and minimize side reactions.[4][5]

Reaction_Scheme PentaethyleneGlycol HO-(CH₂CH₂O)₅-H Plus1 + MsCl 2 CH₃SO₂Cl Arrow MsCl->Arrow          Base Base (e.g., TEA) Solvent Solvent (e.g., DCM) Product CH₃SO₂O-(CH₂CH₂O)₅-SO₂CH₃ Arrow->Product Plus2 + Byproduct 2 Base·HCl

Caption: General reaction for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Reagents and Reaction Setup
Q1: My reaction yield is very low or zero. What are the most fundamental issues to check first?

Low yield is most often traced back to issues with reagent quality and reaction conditions. The primary culprit is often the presence of water, which rapidly consumes methanesulfonyl chloride.

Troubleshooting Steps:

  • Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly sensitive to moisture and will readily hydrolyze to form methanesulfonic acid and HCl, rendering it inactive for the desired reaction.[6] Ensure all glassware is oven-dried, and all reagents and solvents are strictly anhydrous.

  • Reagent Purity:

    • Pentaethylene Glycol (PEG5): Commercial PEG can contain water or impurities of different chain lengths.[7] It's advisable to dry the PEG by azeotropic distillation with toluene or under a high vacuum at an elevated temperature before use.

    • Methanesulfonyl Chloride (MsCl): Use a fresh bottle of high-purity MsCl. An older bottle may have been compromised by atmospheric moisture. Signs of degradation include a strong smell of HCl upon opening the cap.[6]

    • Base (Triethylamine): The base, such as triethylamine (TEA), must be anhydrous and pure. It acts as an HCl scavenger, and its presence is crucial to drive the reaction forward.[1]

  • Incorrect Stoichiometry: Ensure the correct molar ratios of reagents are being used. A slight excess of both MsCl and the base relative to the hydroxyl groups is typically required.

Q2: What is the optimal stoichiometry for the reagents, and why is an excess of MsCl and base used?

Using the correct stoichiometry is critical for driving the reaction to completion. For a diol like pentaethylene glycol, you are reacting two hydroxyl groups.

ReagentMolar Equivalents (per mole of PEG5)Purpose
Pentaethylene Glycol1.0 eqStarting Material
Methanesulfonyl Chloride (MsCl)2.2 - 2.4 eq (1.1 - 1.2 eq per -OH)Mesylating Agent
Triethylamine (TEA)2.5 - 3.0 eq (1.25 - 1.5 eq per -OH)HCl Scavenger
Anhydrous Solvent (DCM)-To achieve ~0.2 M concentration of PEG5

Rationale for Excess Reagents:

  • Excess Methanesulfonyl Chloride: A slight excess ensures that both hydroxyl groups of the pentaethylene glycol are fully reacted, helping to minimize the formation of the mono-mesylated byproduct.

  • Excess Triethylamine: An excess of base is required to effectively neutralize the two equivalents of HCl generated during the reaction.[1] Insufficient base can lead to a halt in the reaction and potential side reactions catalyzed by the acidic conditions.

Section 2: Reaction Conditions and Side Reactions
Q3: How critical is temperature control during the addition of methanesulfonyl chloride?

Extremely critical. The reaction of MsCl with the alcohol in the presence of a base is exothermic. Adding MsCl at room temperature can lead to a rapid temperature increase, promoting several undesirable side reactions.

Recommended Protocol:

  • Dissolve the pentaethylene glycol and triethylamine in anhydrous DCM.

  • Cool the stirred solution to 0 °C or slightly below (-10 °C) using an ice-salt bath.[8]

  • Add the methanesulfonyl chloride dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.[5]

  • After the addition is complete, the reaction can be stirred at 0 °C for a period before being allowed to warm to room temperature.[9]

Consequences of Poor Temperature Control:

  • Formation of Alkyl Chloride: At higher temperatures, the triethylammonium chloride salt formed can act as a source of chloride ions, which can displace the newly formed mesylate group in an Sₙ2 reaction to yield an undesired chlorinated byproduct.[4]

  • Decomposition: PEG chains can be susceptible to degradation under harsh conditions.[10]

  • Sulfene Formation: The reaction mechanism is believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂), generated by the elimination of HCl from MsCl.[11][12] Controlling the temperature helps manage the concentration and reactivity of this intermediate.

Q4: I'm observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

Observing multiple spots is a common issue. A systematic approach can help identify and mitigate the formation of these impurities.

Troubleshooting_Workflow start_node Low Yield or Impure Product check_node1 Multiple Spots? start_node->check_node1 Analyze TLC/LCMS check_node check_node cause_node cause_node solution_node solution_node cause_node1 Potential Side Reactions check_node1->cause_node1 Yes check_node2 Reagents Inactive? check_node1->check_node2 No (Mainly Starting Material) sub_cause1 Incomplete Reaction (Mono-mesylate) cause_node1->sub_cause1 sub_cause2 Alkyl Chloride Formation cause_node1->sub_cause2 sub_cause3 Intramolecular Cyclization cause_node1->sub_cause3 sub_cause4 Hydrolysis of Product cause_node1->sub_cause4 solution_node1 Increase MsCl eq. Increase reaction time sub_cause1->solution_node1 Solution solution_node2 Maintain low temp (0 °C) Use Ms₂O instead of MsCl sub_cause2->solution_node2 Solution solution_node3 Use high dilution conditions sub_cause3->solution_node3 Solution solution_node4 Ensure anhydrous work-up Avoid basic conditions sub_cause4->solution_node4 Solution cause_node2 Moisture Contamination check_node2->cause_node2 Yes solution_node5 Use fresh, anhydrous reagents & solvents cause_node2->solution_node5 Solution

Caption: Decision tree for troubleshooting low yield and impurity formation.

Common Side Products:

  • Pentaethylene Glycol Mono-methanesulfonate: This is the product of an incomplete reaction where only one of the two hydroxyl groups has been mesylated.

    • Solution: Ensure at least 2.2 equivalents of MsCl are used and allow for sufficient reaction time. Monitor the disappearance of the starting material and mono-substituted intermediate by TLC.

  • Chlorinated Byproduct: As mentioned, chloride ions can displace the mesylate.

    • Solution: Maintain strict low-temperature control (0 °C) during MsCl addition.[5] For substrates particularly sensitive to this side reaction, methanesulfonic anhydride ((MeSO₂)₂O) can be used instead of MsCl, as it does not produce chloride ions.[4]

  • Intramolecular Cyclization: Diols can undergo intramolecular cyclization to form cyclic ethers, such as crown ethers.[10] While less common for a flexible chain like PEG5 under these conditions, it is a possibility.

    • Solution: Running the reaction under more dilute conditions can favor the intermolecular reaction over the intramolecular one.

  • Hydrolysis of the Product: The mesylate ester product can be hydrolyzed back to the alcohol under certain conditions, particularly if exposed to water during a basic work-up.[13][14]

    • Solution: Perform the work-up under neutral or slightly acidic conditions and avoid prolonged exposure to aqueous base.

Section 3: Work-up and Purification
Q5: I suspect product loss during the aqueous work-up. What is a reliable protocol to maximize recovery?

A careful and systematic work-up is essential to remove excess reagents and salts without sacrificing the product. Pentaethylene glycol derivatives can have some water solubility, so minimizing contact time with aqueous layers and using back-extraction is key.

Detailed Experimental Work-up Protocol:

  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture back to 0 °C. Slowly add cold water to quench any remaining MsCl and to dissolve the triethylammonium chloride salts.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • Cold 1 M HCl (x2): To remove any remaining triethylamine.

    • Saturated Aqueous NaHCO₃ (x2): To neutralize any remaining acid.

    • Brine (x1): To remove the bulk of the dissolved water.

  • Back-Extraction: Combine all the aqueous layers from the washes and extract them one more time with a fresh portion of DCM to recover any dissolved product.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat during concentration.

  • Purification: The crude product is often an oil and can be purified by column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with an eluent like ethyl acetate is typically effective.

Q6: How can I effectively monitor the reaction's progress and characterize the final product?

Proper reaction monitoring prevents premature work-up or running the reaction for an unnecessarily long time.

Monitoring and Characterization Techniques:

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.

    • Procedure: Spot the starting material (PEG5), a co-spot (starting material + reaction mixture), and the reaction mixture on a silica plate.

    • Solvent System: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) usually provides good separation.

    • Visualization: The product is typically more non-polar than the starting diol, so it will have a higher Rf value. Visualize spots using a potassium permanganate stain.

  • Nuclear Magnetic Resonance (¹H NMR): This is the definitive method for confirming the structure of the final product.[8]

    • Key Signals for Product: Look for the appearance of a new singlet around 3.0 ppm corresponding to the six protons of the two methyl groups on the mesylates (CH₃-SO₂). Also, observe the downfield shift of the methylene protons adjacent to the oxygen (from ~3.7 ppm in the alcohol to ~4.3 ppm in the mesylate).[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

By systematically addressing these common points of failure, researchers can significantly improve the yield and purity of this compound, ensuring a reliable supply of this important intermediate for further synthetic applications.

References
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Novatia, LLC. (2010, March 10). Sulfonate-ester-kinetic-study.pdf. Retrieved from [Link]

  • Chan, L. C., Cox, B. G., & Sinclair, R. S. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 268-272. [Link]

  • Chan, L. C., Cox, B. G., & Sinclair, R. S. (2008). Selective Hydrolysis of Methanesulfonate Esters. ACS Publications. [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Giarca, C., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. Polymers, 12(6), 1279. [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196. [Link]

  • Kabir, M. S., et al. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[3][15]oxazepanes. Journal of Bangladesh Chemical Society, 21(2), 179-183. [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]

  • LookChem. (n.d.). Selective mesylation of vicinal diols: A systematic case study. Retrieved from [Link]

  • King, J. F. (1963). Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride. Journal of the American Chemical Society, 85(11), 1687-1688. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Truce, W. E., & Campbell, R. W. (1966). The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines: Formation of Geometrical Isomers about a Carbon-Sulfur Double Bond. Canadian Journal of Chemistry, 44(7), 819-828. [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [Link]

  • Weinbuch, D., et al. (2020). Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization. Pharmaceutical Research, 37(8), 147. [Link]

Sources

How to improve the solubility of Pentaethylene Glycol Dimethanesulfonate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk: Welcome to the technical support guide for Pentaethylene Glycol Dimethanesulfonate (PEG-DMS). My goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. Solubility is a frequent challenge with highly functionalized molecules like PEG-DMS. This guide is structured to anticipate your questions and provide a clear, logical path to resolving them, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses the common issues encountered when trying to dissolve this compound.

Q1: My this compound (PEG-DMS) is not dissolving in my chosen organic solvent. What are the first things I should check?

A1: Before making significant changes to your protocol, always start with these foundational checks:

  • Purity and Integrity of Materials: Ensure your PEG-DMS is of high purity and has been stored correctly, typically at -20°C or lower in a tightly sealed container to prevent moisture absorption.[1] Polyethylene glycols (PEGs) are known to be hygroscopic and can quickly absorb moisture from the air, which can interfere with dissolution in anhydrous organic solvents.[1] Similarly, verify the solvent is anhydrous and of an appropriate grade, as water contamination is a primary reason for solubility failure.

  • System Contamination: Confirm that your glassware is scrupulously clean and dry. Residues from previous experiments or cleaning agents can introduce contaminants that inhibit solubility.

  • Equilibration Time: Ensure you have allowed sufficient time for dissolution with adequate agitation. Some compounds, especially polymeric materials, can be slow to dissolve.

Q2: What are the best starting solvents for dissolving PEG-DMS?

A2: The structure of PEG-DMS—a polar polyethylene glycol backbone terminated by two highly polar methanesulfonate (mesylate) groups—dictates its solubility profile. The principle of "like dissolves like" is paramount here.[2] You should start with polar aprotic solvents that can effectively solvate both the ether linkages and the sulfonate esters.

Generally, PEG derivatives are soluble in a range of organic solvents, including DMF, DMSO, chloroform, and methylene chloride.[1][3] However, the highly polar sulfonate groups in PEG-DMS can make it less soluble in less polar solvents like chloroform or DCM compared to the unmodified PEG. Sulfonated molecules are often poorly soluble in many organic solvents, which can complicate their synthesis and handling.[4][5]

Recommended Starting Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

These solvents have high dielectric constants and can effectively solvate the polar sulfonate ester groups.

Q3: I'm using Dichloromethane (DCM) and the PEG-DMS won't dissolve. Can I make this work?

A3: While DCM is a common solvent for PEG compounds, its moderate polarity may be insufficient for PEG-DMS.[1][3] If your experimental conditions require DCM, you have two primary options:

  • Introduce a Co-solvent: This is often the most effective strategy. A co-solvent is a supplementary solvent added in a small amount to enhance the solubility of a solute.[6] Add a small percentage (e.g., 5-10% v/v) of a highly polar aprotic solvent like DMF or DMSO to the DCM. This increases the overall polarity of the solvent system, aiding the dissolution of the polar mesylate groups.[7]

  • Apply Gentle Heat: Cautiously warming the mixture to 30-40°C with constant stirring can increase the kinetic energy of the system and promote dissolution. However, be mindful of the boiling point of DCM (39.6°C) and potential thermal degradation of your compound if heated for extended periods.

Q4: How does temperature affect the solubility of PEG-DMS?

A4: For most solid solutes in liquid solvents, solubility increases with temperature. Raising the temperature provides the energy needed to overcome the intermolecular forces in the solid lattice and within the solvent. This principle applies to PEG-DMS. Gentle warming can significantly improve both the rate of dissolution and the amount of solute that can be dissolved.[1][8] However, always be cautious of the solvent's boiling point and the thermal stability of PEG-DMS.

Part 2: Systematic Troubleshooting Guide

If the initial FAQ checks do not resolve your issue, follow this systematic approach to diagnose and solve the solubility problem.

Step 1: Assess the Compound and Solvent Properties

  • Analyze Polarity: The core of the issue is almost always a mismatch in polarity. PEG-DMS is a highly polar molecule. The polyether backbone has polar C-O bonds, and the terminal dimethanesulfonate groups are strongly polar.

  • Consult Solvent Property Tables: Use a table of solvent properties to guide your choices. Look for solvents with a high dielectric constant and a polarity index that aligns with polar compounds.

Table 1. Properties of Common Organic Solvents for Polar Compounds.
SolventDielectric Constant (ε) at 20°CBoiling Point (°C)Classification
Dimethyl Sulfoxide (DMSO)46.7189Polar Aprotic
N-Methyl-2-pyrrolidone (NMP)32.2202Polar Aprotic
Dimethylformamide (DMF)36.7153Polar Aprotic
Acetonitrile (ACN)37.582Polar Aprotic
Dichloromethane (DCM)9.140Moderately Polar

Step 2: Implement a Solution Strategy

  • Use the following workflow to systematically address the solubility issue. This workflow ensures that you try the least disruptive methods first before moving to more significant changes like altering the primary solvent.

G cluster_0 start Start: PEG-DMS Insoluble check_purity 1. Verify Purity (PEG-DMS & Solvent) start->check_purity add_energy 2. Apply Energy (Stirring, Gentle Heat <40°C) check_purity->add_energy Purity OK co_solvent 3. Add Co-Solvent (e.g., 5-10% DMF/DMSO) add_energy->co_solvent Still Insoluble success Success: Soluble add_energy->success Soluble change_solvent 4. Change Primary Solvent (Select from Table 1) co_solvent->change_solvent Still Insoluble co_solvent->success Soluble change_solvent->success Soluble fail Re-evaluate Experiment (Consult Senior Scientist) change_solvent->fail Still Insoluble

Caption: Troubleshooting workflow for PEG-DMS solubility.

Part 3: Key Experimental Protocols

Here are detailed, self-validating protocols for determining solubility and implementing a co-solvent strategy.

Protocol 1: Small-Scale Solubility Screening

Objective: To efficiently determine the best solvent for PEG-DMS from a list of candidates.

Materials:

  • This compound (PEG-DMS)

  • Candidate solvents (e.g., DMF, DMSO, ACN, DCM)

  • Small glass vials (e.g., 2 mL) with caps

  • Magnetic stir plate and micro stir bars

  • Vortex mixer

  • Analytical balance

Methodology:

  • Preparation: Weigh 5 mg of PEG-DMS into four separate, labeled vials. Self-Validation: Using the same batch of PEG-DMS and a calibrated balance ensures consistency.

  • Solvent Addition: Add 0.5 mL of a different candidate solvent to each vial. This creates an initial target concentration of 10 mg/mL.

  • Initial Agitation: Cap the vials tightly and vortex each for 30 seconds. Visually inspect for dissolution. Note any immediate changes.

  • Stirring: Place a micro stir bar in each vial and place them on a magnetic stir plate at room temperature. Stir at a moderate speed (e.g., 300 RPM) for 30 minutes.

  • First Observation: After 30 minutes, turn off the stirrer and allow any undissolved particles to settle. Visually inspect each vial against a dark background.

    • Clear Solution: The compound is soluble at 10 mg/mL.

    • Hazy/Cloudy Solution or Visible Particles: The compound is not fully soluble.

  • Incremental Solvent Addition (for insoluble samples): To the vials with undissolved solid, add another 0.5 mL of the respective solvent (total volume 1.0 mL, new concentration 5 mg/mL). Repeat steps 3-5.

  • Gentle Heating (Optional): If the compound is still insoluble, place the vials in a sand bath or on a hot plate set to 35°C. Continue stirring for another 15 minutes. Self-Validation: A control vial without heat helps confirm the effect is thermal, not just extended time.

  • Final Determination: Record the final state of each mixture (soluble/insoluble) and the approximate concentration at which dissolution occurred. This data will guide your large-scale experiment.

Protocol 2: Implementing a Co-Solvent Strategy

Objective: To dissolve PEG-DMS in a primary solvent of lower polarity (e.g., DCM) using a high-polarity co-solvent (e.g., DMF).

Methodology:

  • Initial Suspension: Add the desired mass of PEG-DMS to the primary solvent (e.g., DCM) to achieve your target final concentration. Stir to create a suspension.

  • Co-solvent Titration: While stirring the suspension, add the co-solvent (e.g., DMF) dropwise. A good starting point is to add the co-solvent to constitute 5% of the total final volume.

  • Observation: After each small addition, allow the system to stir for 2-3 minutes. Observe for any clarification of the solution.

  • Incremental Addition: Continue adding the co-solvent in 1-2% increments until the solution becomes completely clear.

  • Record Final Ratio: Note the final volume ratio of primary solvent to co-solvent required for complete dissolution. This ratio should be used for your scaled-up experiment. Self-Validation: Ensure the final concentration of the co-solvent does not negatively impact your downstream application (e.g., by being too high-boiling or reactive).

References

  • Shochem. (2025).
  • Creative PEGWorks®.
  • PubMed. (2011). Polyethylene glycol behaves like weak organic solvent. Biopolymers, 97(2), 117-22.
  • Labinsights. (2023). Introduction of Polyethylene Glycol (PEG).
  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • Pharmaffiliates.
  • Google Patents. (1994).
  • PubMed. (2024). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions.
  • ResearchGate. Solubility of PEG in various solvents, Bagley diagram (d solvent : Hansen).
  • PubMed. (2010).
  • ResearchGate.
  • MedChemExpress.
  • IGI Global. (2026). Co-solvent: Significance and symbolism.
  • Chemsrc.
  • Brofind. Organic Solvents: Complete Guide, Industrial Uses & Safety.
  • Quora. (2017).
  • ResearchGate.
  • Chemistry For Everyone. (2025). Why Are Covalent Compounds Soluble In Organic Solvents?
  • ChemicalBook. (2025). Pentaethylene glycol | 4792-15-8.
  • National Institutes of Health (NIH). Pentaethylene glycol | C10H22O6 | CID 62551 - PubChem.
  • ResearchGate. (2025). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches.
  • IUPAC.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Stability issues with Pentaethylene Glycol Dimethanesulfonate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Pentaethylene Glycol Dimethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges, particularly when working under acidic conditions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs): Understanding Core Stability

Q1: What is this compound and why is its stability a critical concern?

This compound is a chemical compound featuring a pentaethylene glycol (PEG-5) core with mesylate (methanesulfonate) groups at both ends. The mesylate groups are excellent leaving groups, making this molecule a useful bifunctional alkylating agent in various chemical syntheses.

However, the very feature that makes it reactive—the sulfonate ester linkage—also renders it susceptible to hydrolysis, especially under acidic or strongly basic conditions.[1][2] In pharmaceutical development, this is a significant concern because degradation can lead to a loss of the active pharmaceutical ingredient (API) or the formation of impurities.[3][4] One of the degradation products, methanesulfonic acid, can further lower the pH of a solution, potentially catalyzing more degradation and affecting the stability of other components in a formulation.[4][5]

Q2: What is the primary degradation pathway for this compound in an acidic environment?

Under acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis of the sulfonate ester bonds.[6] This reaction involves the cleavage of the sulfur-oxygen (S-O) bond, releasing methanesulfonic acid and the corresponding alcohol, pentaethylene glycol.

The mechanism is initiated by the protonation of an oxygen atom in the sulfonate group. This protonation makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water. While the exact mechanism can be complex and may vary, it results in the breaking of the ester linkage.[1][6] Most simple sulfonate esters are generally stable in moderately acidic conditions, but the reaction can be accelerated by strong acids or elevated temperatures.[7]

Below is a diagram illustrating the overall hydrolysis reaction.

G cluster_reactants Reactants cluster_conditions Condition cluster_products Degradation Products A Pentaethylene Glycol Dimethanesulfonate Acid Acid Catalyst (H⁺) H2O Water (H₂O) B Pentaethylene Glycol Acid->B Hydrolysis C Methanesulfonic Acid (x2) Acid->C Hydrolysis G Start Unexpected Experimental Results Observed Check1 Measure pH of the Solution Start->Check1 Check2 Visual Inspection: - Color Change? - Precipitation? Check1->Check2 No Action1 Significant Drop in pH? Check1->Action1 Yes Action2 Physical Changes Noted? Check2->Action2 Yes NoDeg Degradation Unlikely. Investigate Other Variables. Check2->NoDeg No Analysis Perform Analytical Check: - TLC Spot Check - HPLC Analysis Action1->Analysis Action2->Analysis Confirm Confirm Degradation: - Compare to Reference Standard - Identify Degradation Peaks Analysis->Confirm

Sources

Technical Support Center: Steric Hindrance Effects of Pentaethylene Glycol Dimethanesulfonate in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Pentaethylene Glycol Dimethanesulfonate (dPEG5-DMDS) in bioconjugation. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical challenge of steric hindrance. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your conjugation strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about dPEG5-DMDS and the role of its PEG component in managing steric effects.

Q1: What is this compound (dPEG5-DMDS) and how does it work in bioconjugation?

A1: this compound is a homobifunctional crosslinking reagent. It consists of a short, discrete-length polyethylene glycol (dPEG) chain with five ethylene glycol units, capped at both ends by mesylate (methanesulfonate) functional groups. In bioconjugation, these mesylate groups are excellent leaving groups that react with strong nucleophiles, primarily the thiol groups of cysteine residues on proteins and peptides, through an SN2 alkylation reaction. This reaction forms a stable thioether bond, covalently linking the dPEG5 spacer to the biomolecule. Because it has two reactive groups, it can be used to crosslink two different thiol-containing molecules or to form intramolecular linkages.

Q2: What is steric hindrance in the context of bioconjugation?

A2: Steric hindrance is a chemical phenomenon where the three-dimensional size and shape of molecules physically obstruct a reaction.[1] In bioconjugation, this means that the bulky structure of a biomolecule (like an antibody) can prevent the reactive ends of the dPEG5-DMDS linker from accessing the target functional group (e.g., a cysteine's thiol).[2] This can be due to the target group being buried within the protein's folded structure or because the sheer size of the biomolecules prevents them from approaching each other effectively.[3]

Q3: Why use a PEG linker like the one in dPEG5-DMDS? What are its primary benefits?

A3: Polyethylene glycol (PEG) linkers are central to modern bioconjugation for several reasons that extend beyond simply connecting two molecules.[4]

  • Mitigating Steric Hindrance: The PEG chain acts as a flexible, hydrophilic spacer, creating physical distance between the conjugated molecules. This separation can prevent the bulky biomolecules from interfering with each other's biological activity.[1]

  • Improved Solubility: PEG is highly hydrophilic, which helps to increase the solubility of hydrophobic drugs or proteins in aqueous buffers, a common challenge in drug formulation.[5]

  • Enhanced Stability: The hydration shell created by the PEG chain can protect the attached biomolecule from enzymatic degradation, improving its stability.[1][6]

  • Reduced Immunogenicity: PEGylation can "shield" a therapeutic protein from the host's immune system, reducing the risk of an immune response.[1][5]

  • Favorable Pharmacokinetics: The increased size (hydrodynamic radius) of a PEGylated molecule slows its clearance by the kidneys, extending its circulation time in the body.[2][5]

Section 2: Troubleshooting Guide - Overcoming Steric Hindrance

This guide is structured to address common problems encountered during bioconjugation with dPEG5-DMDS, with a focus on diagnosing and solving issues related to steric hindrance.

Q4: My conjugation yield is very low or non-existent. How do I determine if steric hindrance is the cause?

A4: Low or no yield is a frequent issue where steric hindrance is a primary suspect, but other factors must be ruled out.

  • Cause 1: Steric Hindrance: The dPEG5 linker, being relatively short, may not provide enough space to overcome the steric barriers of large or complex biomolecules.[2] The target thiol group on your protein might be located in a sterically crowded region or a deep structural cleft, making it inaccessible to the linker.[3]

  • Solution:

    • Modeling: If the 3D structure of your protein is known, use molecular modeling software to visualize the accessibility of the target cysteine residue.

    • Longer Linker: The most direct solution is to switch to a crosslinker with a longer PEG chain (e.g., dPEG9, dPEG13). This provides more spatial separation, allowing the reactive group to reach previously inaccessible sites.[2]

    • Partial Denaturation: For inaccessible thiols, using a mild, reversible denaturant can partially unfold the protein, exposing the cysteine residue. This must be done carefully to avoid irreversible damage to the protein's activity.

  • Cause 2: Inactive Thiol Groups: The target thiol groups on your protein must be in their reduced (free) state to be nucleophilic. They can readily oxidize to form disulfide bonds (cysteines), rendering them unreactive towards the mesylate groups of dPEG5-DMDS.

  • Solution:

    • Pre-reaction Reduction: Before initiating the conjugation, treat your protein with a disulfide-reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol itself and is less likely to interfere with subsequent alkylation reactions.[7]

    • Removal of Reducing Agent: Crucially, the reducing agent must be removed before adding the dPEG5-DMDS linker, as it can react with and consume the crosslinker. This is typically done using a desalting column or dialysis. A novel protocol using the Staudinger reaction to oxidize excess TCEP/THPP offers a one-pot alternative.[7]

  • Cause 3: Suboptimal Reaction Conditions: Thiol-alkylation reactions are sensitive to pH. The thiol group (-SH) must be deprotonated to the thiolate anion (-S⁻) to act as an effective nucleophile.

  • Solution:

    • pH Optimization: The pKa of a typical cysteine thiol is ~8.3. The reaction should be performed at a pH between 7.0 and 8.5. A pH around 7.5 is often a good starting point to ensure sufficient thiolate concentration without promoting side reactions like hydrolysis of the linker or reaction with amines.[8]

    • Buffer Choice: Avoid buffers containing competing nucleophiles. For instance, Tris buffer contains a primary amine and should be avoided. Use buffers like HEPES or phosphate-buffered saline (PBS).[9]

Q5: I'm observing aggregation and precipitation of my final conjugate. What's going wrong?

A5: Aggregation is often a sign that the bioconjugate is not soluble under the experimental conditions. While PEGylation is meant to improve solubility, certain factors can work against this.

  • Cause 1: Insufficient PEGylation: If the molecule you are conjugating is highly hydrophobic, the short dPEG5 linker may not be sufficient to counteract the tendency to aggregate in aqueous buffers.

  • Solution:

    • Increase PEG Length: Using a longer PEG linker can significantly enhance the hydrophilicity and solubility of the entire conjugate.[2]

    • Change Linker Architecture: Consider branched or multi-arm PEG linkers, which can create a more effective hydrophilic shield around the payload.[6][10]

  • Cause 2: Intermolecular Crosslinking: Since dPEG5-DMDS is homobifunctional, it can link multiple protein molecules together, leading to the formation of large oligomers and polymers that precipitate out of solution.[9]

  • Solution:

    • Control Molar Ratio: Carefully control the stoichiometry of the reaction. Use a molar excess of the biomolecule that is intended to be singly modified relative to the crosslinker to minimize polymerization. Conversely, if you are crosslinking two different proteins (A and B), add the linker to protein A first in a controlled ratio, purify the singly-modified intermediate, and then react it with protein B.

    • Reaction Concentration: Running the reaction at a lower protein concentration can reduce the probability of intermolecular crosslinking events.

Workflow & Logic Diagrams

The following diagrams illustrate key processes and troubleshooting logic for your experiments.

G cluster_reagents Reactants cluster_reaction Reaction cluster_products Products Protein Protein-SH (Reduced Cysteine) Reaction SN2 Thiol-Alkylation pH 7.0 - 8.5 Protein->Reaction Nucleophilic Attack Linker dPEG5-DMDS (Mesylate-PEG-Mesylate) Linker->Reaction Conjugate Protein-S-PEG-S-Protein (Crosslinked Conjugate) Reaction->Conjugate If 2nd Thiol reacts Intermediate Protein-S-PEG-Mesylate (Activated Intermediate) Reaction->Intermediate If 1st Thiol reacts

Caption: Reaction mechanism of dPEG5-DMDS with thiol-containing proteins.

G Start Start: Low Conjugation Yield CheckThiol Are Thiols Reduced & Free? Start->CheckThiol CheckAccess Is Cysteine Residue Sterically Accessible? CheckThiol->CheckAccess Yes Reduce Action: Add TCEP, then remove excess CheckThiol->Reduce No CheckConditions Are Reaction Conditions (pH, Buffer) Optimal? CheckAccess->CheckConditions Yes LongerPEG Action: Use a longer dPEG-DMDS linker CheckAccess->LongerPEG No Optimize Action: Adjust pH to 7.5-8.5, use non-nucleophilic buffer CheckConditions->Optimize No Success Yield Improved CheckConditions->Success Yes Reduce->Start LongerPEG->Start Optimize->Start

Caption: Troubleshooting workflow for low bioconjugation yield.

Section 3: Experimental Protocol & Data

This section provides a generalized, self-validating protocol for bioconjugation using dPEG5-DMDS and a table of key parameters.

Generalized Protocol for Protein-Protein Crosslinking

This protocol outlines the essential steps for crosslinking a protein using dPEG5-DMDS. Note: This is a starting point; optimization is critical.[9]

1. Materials and Reagents:

  • Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, HEPES).

  • dPEG5-DMDS crosslinker.

  • Disulfide Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).

  • Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5.

  • Quenching Solution: 1 M L-cysteine or Mercaptoethanol.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Analytical tools: SDS-PAGE, Size-Exclusion Chromatography (SEC-HPLC), Mass Spectrometry.

2. Step-by-Step Methodology:

  • Step 2.1: Protein Preparation & Reduction (If necessary)

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 20-fold molar excess of TCEP-HCl.

    • Incubate at room temperature for 60 minutes.

    • Remove excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent the TCEP from reacting with the crosslinker.[7]

  • Step 2.2: Crosslinker Preparation

    • Immediately before use, dissolve dPEG5-DMDS in an anhydrous, water-miscible solvent like DMSO to a stock concentration of 10-50 mM.[8]

  • Step 2.3: Conjugation Reaction

    • Add the dPEG5-DMDS stock solution to the reduced, purified protein solution. The molar ratio of linker-to-protein is a critical parameter to optimize. Start with a range from 5:1 to 20:1.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Longer incubation may be needed for sterically hindered sites.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing via non-reducing SDS-PAGE.

  • Step 2.4: Quenching the Reaction

    • Add the Quenching Solution to a final concentration of 20-50 mM to react with and consume any unreacted dPEG5-DMDS.

    • Incubate for 30 minutes at room temperature.

  • Step 2.5: Purification of the Conjugate

    • Remove excess crosslinker and quenching reagent, and separate the conjugated species from unconjugated protein using SEC-HPLC or another suitable chromatography method.

  • Step 2.6: Characterization and Validation

    • SDS-PAGE: Run samples under non-reducing and reducing conditions. Under non-reducing conditions, a successful crosslink will show a new band at a higher molecular weight.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the mass of the conjugate to determine the degree of labeling (average number of linkers per protein).

    • Functional Assay: Perform a relevant biological assay to confirm that the conjugated protein retains its activity, which can be compromised if the linker blocks an active site.[3]

Table 1: Key Reaction Parameters for Optimization
ParameterRecommended RangeRationale & Impact on Steric Hindrance
pH 7.0 - 8.5Balances the need for deprotonated, nucleophilic thiolate (~pKa 8.3) with the stability of the protein and linker. Lower pH slows the reaction; higher pH can cause side reactions.[8]
Temperature 4°C - 25°CLower temperatures (4°C) can provide better control and stability over long reactions. Room temperature (25°C) increases the reaction rate but may require shorter incubation times.
Linker:Protein Molar Ratio 2:1 to 50:1Highly dependent on the number of available thiols and their accessibility. Start with 10:1 and optimize. Higher ratios can overcome low efficiency due to hindrance but increase the risk of polymerization.[9]
Protein Concentration 0.5 - 10 mg/mLHigher concentrations can accelerate the reaction but may increase aggregation and intermolecular crosslinking. Lower concentrations are preferred to minimize polymerization.
PEG Linker Length dPEG5 (~21 Å) to dPEG25+ (~90 Å)The most direct tool to combat steric hindrance. If dPEG5 fails, a longer linker is the logical next step to provide greater reach to inaccessible sites.[2][3]

Section 4: References

  • AxisPharm. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. AxisPharm. [Link]

  • Pozzi, D., et al. (2014). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale. [Link]

  • AbOliGo. (2025). Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]

  • Alam, S., et al. (2012). PEG-interferon conjugates: effects of length and structure of linker. PubMed. [Link]

  • Mu, Q., Hu, T., & Yu, J. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLOS One. [Link]

  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

  • WuXi Biologics. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. WuXi Biologics. [Link]

  • Kaur, S., & Kumar, S. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Medicinal Chemistry. [Link]

  • Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]

  • Kantner, T. (2018). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath Research Portal. [Link]

  • DeFrates, K., et al. (2018). Advances in Bioconjugation. PMC - NIH. [Link]

  • Suk, J. S., et al. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. MDPI. [Link]

  • Google Patents. (2022). US20220169604A1 - Bioconjugation reagent and methods. Google Patents.

Sources

Technical Support Center: Removal of Unreacted Pentaethylene Glycol Dimethanesulfonate from Protein Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the use and removal of Pentaethylene Glycol Dimethanesulfonate (PEG-DMS) in protein crosslinking experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEG-DMS) and how does it react with proteins?

This compound is a homobifunctional crosslinking agent. It possesses two identical reactive groups, methanesulfonate esters, at either end of a flexible pentaethylene glycol spacer. These methanesulfonate groups are excellent leaving groups and are susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. The reaction forms a stable secondary amine linkage, effectively crosslinking proteins. Due to its homobifunctional nature, PEG-DMS can result in intramolecular crosslinks (within the same protein molecule), intermolecular crosslinks (between different protein molecules), or polymerization, which may lead to precipitation if not controlled.[1][2]

Q2: What are the primary applications of PEG-DMS in protein research?

PEG-DMS is utilized to study protein-protein interactions, stabilize protein conformations, and form protein conjugates. The PEG spacer arm enhances the water solubility of the crosslinker and the resulting conjugate. By covalently linking interacting proteins, even transient interactions can be captured for subsequent analysis.[3]

Q3: Why is it crucial to remove unreacted PEG-DMS from my protein sample?

Unreacted PEG-DMS can interfere with downstream applications. For instance, it can modify other proteins in a complex mixture, leading to artifacts in interaction studies. Furthermore, the methanesulfonate groups can react with subsequent reagents used in assays, leading to inaccurate results. For therapeutic protein development, residual crosslinker is a significant safety concern.

Q4: What are the recommended methods for removing unreacted PEG-DMS?

The most common and effective methods for removing small molecules like PEG-DMS from protein samples are:

  • Dialysis: A technique that separates molecules based on size through a semi-permeable membrane.[4]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their hydrodynamic radius.[5]

  • Tangential Flow Filtration (TFF): A rapid and efficient method for buffer exchange and removal of small molecules from larger volumes of protein solutions.

The choice of method depends on factors such as sample volume, protein concentration, and the required purity.

Experimental Workflow for PEG-DMS Crosslinking and Removal

experimental_workflow cluster_crosslinking Protein Crosslinking with PEG-DMS cluster_removal Removal of Unreacted PEG-DMS cluster_analysis Downstream Analysis ProteinSample Protein Sample in Amine-Free Buffer Add_PEGDMS Add PEG-DMS (Optimize Molar Excess) ProteinSample->Add_PEGDMS Incubate Incubate (e.g., 30-60 min at RT) Add_PEGDMS->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Dialysis Dialysis Quench->Dialysis SEC Size Exclusion Chromatography (SEC) Quench->SEC TFF Tangential Flow Filtration (TFF) Quench->TFF Analysis Purified Protein Ready for Analysis Dialysis->Analysis SEC->Analysis TFF->Analysis

Caption: A generalized workflow for protein crosslinking with PEG-DMS and subsequent removal of the unreacted crosslinker.

Troubleshooting Guide

Issue 1: Protein Precipitation or Aggregation During/After Crosslinking

This is a common issue with homobifunctional crosslinkers due to the formation of extensive intermolecular crosslinks, leading to large, insoluble aggregates.[1][6]

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Excessive Crosslinker Concentration Optimize the molar excess of PEG-DMS to protein. Start with a lower molar ratio (e.g., 10:1 or 20:1) and titrate upwards.High concentrations of the crosslinker increase the probability of intermolecular crosslinking, leading to polymerization and precipitation.[1]
High Protein Concentration Perform the crosslinking reaction at a lower protein concentration.Reducing the proximity of protein molecules decreases the likelihood of intermolecular crosslinking.[6]
Suboptimal Buffer Conditions Ensure the buffer pH is optimal for your protein's stability. The crosslinking reaction with primary amines is most efficient at a slightly alkaline pH (7.2-8.5).[7][8] However, the stability of your target protein is paramount. Consider performing a buffer screen to identify conditions that maintain protein solubility and stability.A pH close to the protein's isoelectric point (pI) can reduce its solubility and promote aggregation. The reaction efficiency of the crosslinker is also pH-dependent.[3]
Inappropriate Quenching Quench the reaction effectively by adding an excess of a primary amine-containing buffer, such as Tris or glycine (final concentration of 20-50 mM).[3]Unquenched crosslinker will continue to react, potentially leading to over-crosslinking and aggregation over time.
Issue 2: Inefficient or No Crosslinking

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Hydrolyzed PEG-DMS Prepare fresh solutions of PEG-DMS immediately before use. Store the solid reagent in a desiccator.Methanesulfonate esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH.[9] Hydrolyzed PEG-DMS will be inactive.
Reactive Buffer Components Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES for the crosslinking reaction.Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the crosslinker, reducing crosslinking efficiency.[4]
Insufficient Reaction Time or Temperature A typical starting point is 30-60 minutes at room temperature.[10] Optimize both time and temperature for your specific protein system.Crosslinking is a time and temperature-dependent reaction. Insufficient incubation may lead to incomplete crosslinking.
Protein Conformation Ensure that lysine residues are accessible on the protein surface. The distance between reactive amines must also be within the span of the PEG-DMS spacer arm.The conformation of the protein dictates the availability and proximity of reactive sites.[11]
Issue 3: Incomplete Removal of Unreacted PEG-DMS

Possible Causes & Solutions:

MethodCauseRecommended ActionScientific Rationale
Dialysis Inadequate buffer volume or changes Use a large volume of dialysis buffer (at least 100-fold the sample volume) and perform multiple buffer changes.[4]Multiple buffer changes are necessary to maintain a sufficient concentration gradient to drive the diffusion of the small molecule out of the dialysis tubing.
Inappropriate MWCO Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest but large enough to allow the passage of PEG-DMS. A 3-5 kDa MWCO is generally suitable.The MWCO determines the pore size of the membrane. An appropriate MWCO ensures retention of the protein while allowing the removal of the smaller crosslinker.
SEC Poor column resolution Select a size exclusion column with a fractionation range appropriate for your protein's molecular weight. Ensure proper column packing and flow rate.The resolution of SEC depends on the pore size of the resin and the column dimensions. Proper selection ensures separation of the larger protein from the smaller PEG-DMS.[5]
TFF Incorrect membrane MWCO Choose a TFF membrane with an MWCO that is 3-6 times smaller than the molecular weight of your protein.This ensures efficient retention of the protein while allowing the smaller PEG-DMS to pass through into the permeate.
Insufficient diafiltration volumes Perform diafiltration with at least 5-7 diavolumes of buffer.Each diavolume reduces the concentration of the small molecule by approximately one natural logarithm. Multiple volumes are required for near-complete removal.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_issue Observed Issue cluster_causes_precip Potential Causes cluster_solutions_precip Solutions cluster_causes_no_xl Potential Causes cluster_solutions_no_xl Solutions cluster_causes_removal Potential Causes cluster_solutions_removal Solutions Precipitation Precipitation/ Aggregation ExcessXlinker Excess Crosslinker? Precipitation->ExcessXlinker HighProteinConc High Protein Conc.? Precipitation->HighProteinConc SuboptimalBuffer Suboptimal Buffer? Precipitation->SuboptimalBuffer NoCrosslinking No/Low Crosslinking HydrolyzedReagent Hydrolyzed Reagent? NoCrosslinking->HydrolyzedReagent ReactiveBuffer Reactive Buffer? NoCrosslinking->ReactiveBuffer ReactionConditions Suboptimal Conditions? NoCrosslinking->ReactionConditions IncompleteRemoval Incomplete Removal of PEG-DMS DialysisIssues Dialysis: Inadequate Buffer/MWCO? IncompleteRemoval->DialysisIssues SECIssues SEC: Poor Resolution? IncompleteRemoval->SECIssues TFFIssues TFF: Incorrect MWCO/Diavolumes? IncompleteRemoval->TFFIssues TitrateXlinker Titrate Molar Excess ExcessXlinker->TitrateXlinker LowerProteinConc Lower Protein Conc. HighProteinConc->LowerProteinConc OptimizeBuffer Optimize Buffer pH/Comp. SuboptimalBuffer->OptimizeBuffer FreshReagent Use Fresh Reagent HydrolyzedReagent->FreshReagent AmineFreeBuffer Use Amine-Free Buffer ReactiveBuffer->AmineFreeBuffer OptimizeTimeTemp Optimize Time/Temp. ReactionConditions->OptimizeTimeTemp OptimizeDialysis Increase Buffer Vol./Changes, Check MWCO DialysisIssues->OptimizeDialysis OptimizeSEC Select Appropriate Column/ Optimize Flow SECIssues->OptimizeSEC OptimizeTFF Select Correct MWCO, Increase Diavolumes TFFIssues->OptimizeTFF

Caption: A decision-making diagram for troubleshooting common issues with PEG-DMS crosslinking.

Key Experimental Parameters

ParameterRecommendationRationale
Reaction Buffer Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.5Amine-free to prevent reaction with the crosslinker. Slightly alkaline pH favors the deprotonated state of primary amines, enhancing their nucleophilicity.[4][7][8]
PEG-DMS Concentration 10-50 fold molar excess over proteinShould be empirically determined. Start with a lower concentration to minimize aggregation.[1]
Protein Concentration 1-10 mg/mLHigher concentrations can lead to increased intermolecular crosslinking and precipitation.[6]
Reaction Time 30-60 minutesA good starting point for optimization.[10]
Reaction Temperature Room temperature (20-25 °C)A common starting point, but can be optimized. Lower temperatures may slow the reaction but can improve protein stability.
Quenching Reagent 20-50 mM Tris or GlycineAn excess of primary amines will react with and consume any remaining active PEG-DMS.[3]

References

Sources

Technical Support Center: Navigating Heterogeneity in Pentaethylene Glycol Dimethanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Pentaethylene glycol dimethanesulfonate (PEG-DMS) is a valuable tool in the fields of bioconjugation, hydrogel formation, and drug delivery, prized for its defined length and bifunctional reactivity. However, the promise of precise molecular construction is often met with the practical challenge of product heterogeneity. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you minimize variability and enhance the purity of your reaction products.

Part 1: CORE DIRECTIVE - A Structured Approach to Troubleshooting

This section is designed to address the most common challenges encountered during PEG-DMS reactions in a direct question-and-answer format. We will explore the root causes of these issues and provide actionable, step-by-step protocols to resolve them.

Issue 1: My final product shows a wide range of molecular weights, indicating high polydispersity. What's causing this, and how can I achieve a more uniform product?

Answer:

High polydispersity is a common hurdle in PEG-DMS reactions, often stemming from a combination of factors that lead to a mixture of desired and undesired products.

Root Causes and Mechanistic Explanations:

  • Incomplete Reactions: The primary contributor to heterogeneity is often an incomplete reaction, where only one of the two mesylate groups on the PEG-DMS molecule has reacted. This results in a mixture containing unreacted PEG-DMS, mono-substituted products, and the target di-substituted product.

  • Side Reactions: The mesylate groups are susceptible to hydrolysis, especially under non-optimal pH conditions. This leads to the formation of inert hydroxyl-terminated PEG, which cannot participate in the crosslinking reaction.

  • Inter- vs. Intra-molecular Reactions: When working with molecules that have multiple reactive sites (like proteins), PEG-DMS can react both between two different molecules (inter-molecular) and within the same molecule (intra-molecular). The latter forms loops and does not contribute to the desired larger structure, thereby increasing heterogeneity.

  • Stoichiometric Imprecision: An inaccurate molar ratio between PEG-DMS and the nucleophilic target molecule is a frequent cause of incomplete reactions.

Troubleshooting Protocol for Improved Homogeneity:

  • Stoichiometric Optimization:

    • Carefully quantify the concentration of your reactive species (e.g., amine or thiol groups).

    • Systematically vary the molar ratio of PEG-DMS to your target molecule. A slight excess of the crosslinker can drive the reaction to completion, but a large excess will favor mono-substituted products.

  • Reaction Condition Refinement:

    • pH Control: Buffer the reaction at the optimal pH for your nucleophile. For primary amines, a pH of 7-9 is generally effective for promoting nucleophilic attack.[1]

    • Temperature and Time: Monitor the reaction's progress over time at a controlled temperature (e.g., room temperature) using an appropriate analytical method like HPLC or SDS-PAGE to identify the point of maximum desired product formation.

  • Favoring Inter-molecular Crosslinking:

    • Concentration: Higher concentrations of the reactants generally favor inter-molecular reactions over intra-molecular cyclization.

    • Controlled Addition: Introduce the PEG-DMS solution to your target molecule solution slowly, using a syringe pump, to maintain a consistent, low concentration of the crosslinker and minimize side reactions.

Experimental Workflow for Reaction Optimization:

Caption: Iterative workflow for optimizing PEG-DMS reactions.

Issue 2: I'm struggling to purify my desired product away from starting materials and byproducts. What are the most effective purification strategies?

Answer:

Purifying PEG-DMS reaction products is challenging due to the similar properties of the various species in the mixture. A multi-step purification approach is often required.

Recommended Purification Techniques:

Technique Separation Principle Best Suited For Key Considerations
Size Exclusion Chromatography (SEC) Hydrodynamic radiusSeparating unreacted PEG-DMS and other small molecules from larger conjugates.[][3]Resin pore size must be appropriate for the molecular weight range of your products.[][3]
Ion Exchange Chromatography (IEX) Net chargeSeparating species with different degrees of PEGylation, as the PEG chain can shield surface charges.[][4]The choice of anion or cation exchange depends on the isoelectric point (pI) of your molecules.[][4]
Reverse Phase Chromatography (RPC) HydrophobicitySeparating positional isomers and species with different levels of PEGylation.[][3]Can be denaturing for some proteins and requires organic mobile phases.[][3]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityA supplementary method to IEX, offering an alternative selectivity.[][4]Generally has lower capacity and resolution compared to IEX.[][4]

Example Purification Protocol for a PEGylated Protein:

  • Initial Bulk Separation (Dialysis/Ultrafiltration):

    • After the reaction, use dialysis or ultrafiltration with an appropriate molecular weight cutoff to remove unreacted PEG-DMS and other small molecules.[3]

  • Fractionation by Degree of PEGylation (IEX):

    • Load the partially purified product onto an ion-exchange column.

    • Elute with a salt gradient to separate un-, mono-, and di-substituted species based on their altered surface charge.[]

  • Final Polishing (SEC):

    • Pool the fractions containing the desired product from the IEX step.

    • Perform a final polishing step using SEC to remove any aggregates and exchange the product into the final storage buffer.[]

Logical Flow for Purification Strategy:

Sources

Minimizing hydrolysis of Pentaethylene Glycol Dimethanesulfonate during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Hydrolysis During Storage and Handling

Welcome to the Technical Support Center for Pentaethylene Glycol Dimethanesulfonate (PEG-DM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the storage, handling, and stability of this important reagent. As a Senior Application Scientist, my goal is to equip you with the knowledge to minimize the risk of hydrolysis, ensuring the integrity of your experiments and the quality of your results.

Understanding the Challenge: The Hydrolysis of this compound

This compound is a valuable bifunctional crosslinking agent. Its utility, however, is intrinsically linked to its chemical stability. The methanesulfonate (mesylate) groups are excellent leaving groups, which is precisely why they are effective in chemical synthesis. This reactivity also makes them susceptible to nucleophilic attack by water, a process known as hydrolysis.

Hydrolysis of this compound results in the cleavage of one or both methanesulfonate ester bonds, yielding methanesulfonic acid and the corresponding mono- or di-hydroxy pentaethylene glycol. This degradation compromises the purity of the reagent, reduces its crosslinking efficiency, and can introduce unintended acidic byproducts into your reactions.

Below is a diagram illustrating the hydrolysis pathway:

Hydrolysis_Mechanism PEG_DM This compound (Active Reagent) Intermediate Hydrolysis Intermediate PEG_DM->Intermediate Nucleophilic Attack H2O Water (Moisture) H2O->Intermediate Products Pentaethylene Glycol + Methanesulfonic Acid (Inactive/Byproducts) Intermediate->Products Cleavage caption Hydrolysis of this compound.

Caption: Hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that accelerate the hydrolysis of this compound?

A1: The rate of hydrolysis is primarily influenced by three factors:

  • Moisture: Water is a direct reactant in the hydrolysis process. The presence of even trace amounts of moisture can lead to degradation over time.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to occur more readily.

  • pH: Hydrolysis of sulfonate esters can be accelerated under both acidic and, particularly, basic (alkaline) conditions.[1] Neutral or slightly acidic conditions are generally more favorable for stability.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize hydrolysis, this compound should be stored under the following conditions:

  • Temperature: For long-term storage, it is recommended to store the material at -20°C. If the product is in solution, some suppliers recommend storage at -20°C for up to one month. For unopened containers of the neat compound, storage in a cool, dry place away from direct sunlight is crucial.

  • Atmosphere: The product should be stored under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air. After each use, it is good practice to flush the container with an inert gas before sealing.

  • Container: Always keep the container tightly sealed to prevent the ingress of atmospheric moisture.

Q3: How can I tell if my this compound has started to hydrolyze?

A3: Visual inspection is often not sufficient to detect initial hydrolysis. The most reliable way to assess the purity of your reagent is through analytical techniques. The presence of methanesulfonic acid will lower the pH of the material if it is dissolved in a neutral solvent. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), can be used to separate and quantify the parent compound from its hydrolysis products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect the formation of the hydrolysis products.

Q4: Can I still use my this compound if some hydrolysis has occurred?

A4: This depends on the tolerance of your specific application to the presence of impurities. For applications requiring high purity and precise stoichiometry, such as in the development of pharmaceutical formulations, the use of partially hydrolyzed reagent is not recommended. The presence of mono-functional and diol impurities will lead to incomplete crosslinking and the introduction of acidic byproducts. For less sensitive applications, it may be possible to use the material, but the results should be interpreted with caution.

Troubleshooting Guide: Identifying and Mitigating Hydrolysis

This section provides a structured approach to troubleshooting potential hydrolysis-related issues in your experiments.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Corrective Actions Problem Inconsistent or Failed Experimental Results Check_Purity Assess Reagent Purity (e.g., HPLC, NMR) Problem->Check_Purity Check_Storage Review Storage Conditions (Temp, Atmosphere, Sealing) Problem->Check_Storage Check_Handling Review Handling Procedures (e.g., Exposure to Air) Problem->Check_Handling New_Reagent Source Fresh Reagent Check_Purity->New_Reagent Purity is low Purify_Reagent Purify Existing Reagent (Advanced Users) Check_Purity->Purify_Reagent Purity is moderately low Improve_Storage Optimize Storage Conditions (Inert gas, -20°C) Check_Storage->Improve_Storage Conditions suboptimal Improve_Handling Refine Handling Technique (Minimize exposure) Check_Handling->Improve_Handling Exposure identified New_Reagent->Improve_Storage Improve_Storage->Improve_Handling caption Troubleshooting workflow for hydrolysis issues.

Caption: Troubleshooting workflow for hydrolysis issues.

Symptom Potential Cause Recommended Action
Inconsistent reaction yields or incomplete crosslinking Partial hydrolysis of this compound, leading to a lower concentration of the active bifunctional reagent.1. Verify the purity of the reagent using an appropriate analytical method (see Analytical Protocols section). 2. If purity is compromised, obtain a fresh batch of the reagent. 3. Review and optimize storage and handling procedures to prevent future degradation.
Unexpectedly low pH in reaction mixture Formation of methanesulfonic acid as a byproduct of hydrolysis.1. Confirm the presence of acidic byproducts. 2. If your reaction is pH-sensitive, consider using a non-nucleophilic buffer. 3. Discard the hydrolyzed reagent and obtain a fresh supply.
Appearance of new, unexpected peaks in analytical chromatograms Presence of hydrolysis products (pentaethylene glycol monomethanesulfonate and pentaethylene glycol).1. Characterize the impurity peaks, if possible, using mass spectrometry. 2. Compare the chromatogram to a known standard of fresh this compound. 3. Implement stricter storage and handling protocols.

Analytical Protocols for Assessing Purity

Regularly assessing the purity of your this compound is key to ensuring reproducible results. As the parent molecule and its likely degradation products lack a strong UV chromophore, alternative detection methods are necessary.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a powerful technique for the analysis of non-volatile and semi-volatile compounds, regardless of their optical properties.[2] This makes it an ideal method for quantifying this compound and its hydrolysis products.

Experimental Protocol:

  • Column: A reversed-phase C18 or a mixed-mode column suitable for polar compounds.

  • Mobile Phase: A gradient of water and a suitable organic solvent such as acetonitrile or methanol, with a low concentration of a non-volatile acid (e.g., formic acid) if needed to improve peak shape.

  • Detector: Charged Aerosol Detector (CAD).

  • Sample Preparation: Dissolve a known quantity of this compound in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak areas for the parent compound and any degradation products. The relative peak areas can be used to estimate the percentage of hydrolysis. For accurate quantification, calibration curves with pure standards would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information and can be used to identify and quantify the parent compound and its hydrolysis products.

Experimental Protocol:

  • Solvent: A suitable deuterated solvent in which the compound and its degradation products are soluble (e.g., CDCl₃, DMSO-d₆).

  • Analysis:

    • In the ¹H NMR spectrum, the protons on the carbons adjacent to the mesylate group in the parent molecule will have a characteristic chemical shift. Upon hydrolysis, these protons will shift to a different frequency, characteristic of protons adjacent to a hydroxyl group.

    • The appearance of new signals corresponding to the pentaethylene glycol backbone with hydroxyl end-groups is indicative of hydrolysis.

    • Quantitative NMR (qNMR) can be performed using an internal standard to determine the absolute concentration of the parent compound and its degradation products.

References

  • Watanabe, H., Morigaki, A., Yuba, M., Kaneko, Y., & Aramaki, K. (2018). Effects of Temperature and Humidity History on Brittleness of α-Sulfonated Fatty Acid Methyl Ester Salt Crystals. Journal of Oleo Science, 67(10), 1275–1282. Retrieved from [Link]

  • Teagarden, D. L., & Baker, D. S. (2002). Practical aspects of lyophilization. In Pharmaceutical Manufacturing Handbook (pp. 881-928). John Wiley & Sons.
  • Hampton Research. (2012). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Retrieved from [Link]

  • RSC Publishing. (2010). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Retrieved from [Link]

  • ResearchGate. (2014). (A) Hydrolysis of PEG 400-DA at pH 5.0 detected by 1 H NMR.... Retrieved from [Link]

  • NIH. (2011). Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to PEG Linkers: Situating Pentaethylene Glycol Dimethanesulfonate in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Advanced Bioconjugates

In the landscape of targeted therapeutics, particularly within the realm of Antibody-Drug Conjugates (ADCs), the linker is not merely a chemical bridge. It is a critical design element that dictates the conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[][2] The choice of linker chemistry governs how and when a potent payload is released, directly influencing both efficacy and off-target toxicity.[3][4] Among the various spacer scaffolds, Poly(ethylene glycol) (PEG) has emerged as a gold standard, prized for its ability to enhance solubility, reduce immunogenicity, and prevent aggregation—especially for hydrophobic payloads.[5][6][7][]

This guide provides an in-depth comparison of a specific, homobifunctional PEG linker, Pentaethylene Glycol Dimethanesulfonate (PEG5-DMS), against the more prevalent heterobifunctional and bioorthogonal linkers that dominate the current ADC development pipeline. We will explore the underlying chemistry, compare performance attributes based on experimental evidence, and provide validated protocols for empirical evaluation, empowering researchers to make informed decisions in their linker selection process.

Part 1: A Deep Dive into this compound (PEG5-DMS)

This compound is a linear PEG linker with five ethylene glycol repeating units, capped at both ends by mesylate (methanesulfonate) esters. The mesylate group is an excellent leaving group, transforming the otherwise inert PEG backbone into a potent, homobifunctional alkylating agent.

Chemical Structure and Reaction Mechanism

The primary mode of action for PEG5-DMS involves the nucleophilic substitution of its terminal mesylate groups by electron-rich moieties on a protein. The most common targets are the primary amines on lysine residues and, to a lesser extent, the thiol groups of cysteine residues. This reaction forms stable, non-cleavable alkyl-amine or thioether bonds.

G PEG5_DMS MsO-(CH₂CH₂O)₅-Ms This compound Conjugate Antibody-NH-(CH₂CH₂O)₅-Ms (Mono-alkylated Intermediate) PEG5_DMS->Conjugate Nucleophilic Attack (SN2 Reaction) Antibody Antibody-NH₂ (Lysine Residue) Crosslink Antibody-NH-(CH₂CH₂O)₅-NH-Antibody (Cross-linked Product) Conjugate->Crosslink Reaction with second lysine residue caption Fig 1. Reaction of PEG5-DMS with antibody lysine residues.

Core Attributes of PEG5-DMS:

  • Homobifunctional: Both ends of the linker have the same reactive group, making it primarily suitable for crosslinking applications or for conjugating molecules that have appropriate nucleophiles.

  • Non-Cleavable: The resulting alkyl-amine or thioether bonds are highly stable under physiological conditions.[9] In an ADC context, payload release would depend entirely on the proteolytic degradation of the antibody backbone within the lysosome.[][11]

  • Hydrophilic: The PEG-5 core imparts significant water solubility, which can help mitigate aggregation issues often seen with hydrophobic drugs.[12][13]

  • Lack of Specificity: When targeting native antibodies, PEG5-DMS will react with multiple surface-exposed lysine residues, leading to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DAR) and conjugation sites. This heterogeneity can complicate manufacturing and characterization.

While its simplicity and hydrophilicity are advantageous, the lack of reaction specificity and non-cleavable nature position PEG5-DMS as a more traditional crosslinking agent rather than a precision tool for modern ADC development.

Part 2: The Modern Linker Toolbox: A Comparative Analysis

Modern linker design prioritizes control over the conjugation site and the mechanism of payload release. This has led to the widespread adoption of heterobifunctional and bioorthogonal linkers.

Alternative 1: Maleimide-Based Linkers (Thiol-Reactive)

Maleimide chemistry is a cornerstone of site-specific conjugation, targeting the thiol group of cysteine residues.[14] Linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or Maleimide-PEG-NHS esters are heterobifunctional, allowing for a two-step conjugation process.[15]

  • Mechanism: The maleimide group reacts with a thiol via a Michael addition to form a stable thioether bond. This is highly specific at a pH range of 6.5-7.5.[15]

  • Advantages over PEG5-DMS:

    • Site-Specificity: By engineering cysteine residues at specific locations on an antibody, researchers can produce highly homogeneous ADCs with a precisely controlled DAR.

    • Controlled Synthesis: The heterobifunctional nature allows for the payload to be attached to the linker first (e.g., via an NHS ester reaction with an amine on the drug), followed by purification and then conjugation to the antibody's thiol groups.[15]

Alternative 2: NHS Ester-Based Linkers (Amine-Reactive)

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (lysine residues).[16] While this targets the same residues as PEG5-DMS, NHS esters are typically used as one half of a heterobifunctional linker.

  • Mechanism: NHS esters react with amines at pH 7-9 to form stable amide bonds.[15]

  • Comparison to PEG5-DMS:

    • Reactivity: NHS esters are highly reactive but are also susceptible to hydrolysis in aqueous buffers, which is a competing side reaction that must be managed.[14][15] PEG5-DMS is generally more stable in solution but may require longer reaction times or higher temperatures.

    • Application: NHS esters are primarily used to attach a payload to the linker before conjugation to the antibody, not for direct antibody crosslinking in the way PEG5-DMS is designed.

Alternative 3: Click Chemistry Linkers (Bioorthogonal)

Click chemistry, such as the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, represents the pinnacle of specific bioconjugation.[17] This involves incorporating a non-native functional group (an azide or alkyne) into the antibody, which reacts only with its complementary partner on the linker-payload.

  • Mechanism: An azide and an alkyne group "click" together to form a highly stable triazole ring.

  • Advantages over PEG5-DMS:

    • Complete Bioorthogonality: The reaction is extremely specific and does not interact with any native functional groups in the biological system, eliminating side reactions.

    • Unmatched Homogeneity: This method produces the most well-defined and homogeneous conjugates.

G cluster_peg5dms Strategy 1: PEG5-DMS (Alkylation) cluster_maleimide Strategy 2: Maleimide-PEG (Site-Specific) A1 Antibody A3 Heterogeneous ADC (Multiple Sites, Variable DAR) A1->A3 Lysine Alkylation A2 PEG5-DMS B3 Homogeneous ADC (Defined Site, Uniform DAR) B1 Engineered Antibody (with Cysteine) B1->B3 Thiol Conjugation B2 Maleimide-PEG-Payload caption Fig 2. Comparison of conjugation strategies.

Part 3: Performance Metrics - A Head-to-Head Comparison

The choice of linker chemistry has a profound impact on the final properties of the bioconjugate. The following tables summarize these differences.

Table 1: Feature Comparison of Linker Chemistries

FeatureThis compoundMaleimide-PEG LinkersNHS Ester-PEG LinkersClick Chemistry-PEG Linkers
Target Residue(s) Lysine (primary), CysteineCysteine (Thiol)Lysine (Amine)Non-native Azide/Alkyne
Bond Type Alkyl-Amine, ThioetherThioetherAmideTriazole
Reaction Specificity Low (multiple reactive sites)High (when Cys is engineered)Moderate (multiple Lys residues)Very High (Bioorthogonal)
Functionality HomobifunctionalTypically HeterobifunctionalTypically HeterobifunctionalTypically Heterobifunctional
Cleavability Non-cleavableCan be paired with cleavable or non-cleavable elementsCan be paired with cleavable or non-cleavable elementsCan be paired with cleavable or non-cleavable elements
Primary Application Crosslinking, PolymerizationSite-specific ADC constructionGeneral protein labeling, ADC constructionPrecision site-specific ADC construction

Table 2: Impact on Key ADC Properties

PropertyThis compoundMaleimide / Click Chemistry Linkers
DAR Homogeneity Low (produces a heterogeneous mixture)High (produces a well-defined conjugate)
Plasma Stability High (stable C-N bond)High (stable thioether or triazole bond).[9]
Payload Release Relies on slow antibody degradation.[]Can be engineered with specific triggers (e.g., pH, enzymes) for controlled release.[11][18]
Potential for Aggregation Low (due to hydrophilic PEG core).[12]Low (PEG helps solubilize hydrophobic payloads, enabling higher DARs without aggregation).[5][7]
Manufacturing Simple reaction; difficult purification/characterization.More complex synthesis; easier to purify and characterize the final product.

Part 4: Experimental Protocols for Linker Evaluation

To provide a framework for empirical comparison, we present two fundamental protocols for assessing critical performance attributes of ADCs constructed with different linkers.

Protocol 1: Comparative Analysis of Linker Stability in Human Plasma

Rationale: The stability of a linker in circulation is paramount to minimizing off-target toxicity.[3][19] This protocol uses immuno-affinity capture followed by LC-MS to quantify payload release over time, providing a direct measure of linker stability.[20][21]

Methodology:

  • ADC Incubation: Incubate ADCs (e.g., one made with PEG5-DMS and another with a maleimide-based linker) at a concentration of 1 mg/mL in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immuno-Affinity Capture: Use magnetic beads coated with an anti-human IgG antibody to capture the ADC and any antibody-linker fragments from the plasma matrix. This step is crucial for removing plasma proteins that would interfere with analysis.

  • Elution and Reduction: Elute the captured ADC from the beads. For analysis of antibody subunits, reduce the interchain disulfide bonds using a reducing agent like DTT (dithiothreitol).

  • LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[20]

    • Monitor the relative abundance of the drug-conjugated antibody fragments versus unconjugated fragments over time.

    • A stable linker will show a minimal decrease in the drug-conjugated species over the incubation period.[21]

  • Data Interpretation: Plot the percentage of conjugated payload remaining over time for each ADC. A slower rate of decline indicates higher linker stability.

G cluster_workflow Plasma Stability Workflow Start Incubate ADC in Human Plasma (37°C) Capture Immuno-Affinity Capture (Anti-IgG Beads) Wash Wash Beads to Remove Plasma Proteins Elute Elute ADC Analyze LC-MS Analysis (Quantify Payload Loss) End Determine Linker Half-Life caption Fig 3. Experimental workflow for plasma stability assay.

Protocol 2: Assessing Drug-to-Antibody Ratio (DAR) and Aggregation

Rationale: The DAR and aggregation state of an ADC preparation are critical quality attributes. Heterogeneity can lead to inconsistent efficacy, while aggregation can increase immunogenicity and clearance.[5][12] Hydrophobic Interaction Chromatography (HIC) is used to assess DAR, and Size Exclusion Chromatography (SEC) is used to quantify aggregates.

Methodology:

  • Sample Preparation: Prepare solutions of each ADC conjugate at a standard concentration (e.g., 1 mg/mL) in a suitable formulation buffer.

  • HIC for DAR Analysis:

    • Inject the ADC sample onto a HIC column.

    • The principle is that each conjugated drug molecule adds hydrophobicity to the antibody, resulting in longer retention times.

    • The resulting chromatogram will show a series of peaks corresponding to different DAR values (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by integrating the peak areas for each species. A homogeneous, site-specific conjugate (e.g., from maleimide chemistry) will show a dominant single peak, while a non-specific conjugate (from PEG5-DMS) will show a broad distribution of peaks.

  • SEC for Aggregation Analysis:

    • Inject the ADC sample onto an SEC column.

    • The separation is based on hydrodynamic size. Aggregates, being larger, will elute earlier than the monomeric ADC.

    • Quantify the percentage of high molecular weight species (aggregates) by comparing the peak area of the aggregate peaks to the total peak area. Hydrophilic PEG linkers should minimize aggregation compared to more hydrophobic linkers.[13]

Conclusion

This compound serves as a useful, hydrophilic, and non-cleavable homobifunctional crosslinker. Its utility lies in applications where creating stable, covalent links between proteins is the primary goal. However, when viewed through the lens of modern therapeutic design, particularly for ADCs, its limitations—namely the lack of site-specificity and reliance on antibody degradation for payload release—become apparent.

In contrast, modern heterobifunctional linkers utilizing maleimide, NHS ester, or bioorthogonal click chemistries offer unparalleled control over the conjugation process. They enable the production of homogeneous, well-defined bioconjugates with precisely tuned stability and release mechanisms.[9][18] The incorporation of PEG chains within these advanced linkers preserves the critical benefits of hydrophilicity, allowing for the conjugation of potent, hydrophobic payloads at higher DARs without inducing aggregation.[7][22] For researchers in drug development, the evolution from simple crosslinkers like PEG5-DMS to sophisticated, multifunctional systems underscores the field's progression towards creating safer and more effective targeted therapies.

References

  • ADC Review. PEG Linkers. Available from: [Link]

  • ADC Review. PEGs and Antibody-drug Conjugates a Versatile Approach. Available from: [Link]

  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Available from: [Link]

  • Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Available from: [Link]

  • Walsh, S. J., et al. (2021). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. mAbs. Available from: [Link]

  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Available from: [Link]

  • Browne, A. W., et al. (2020). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Scientific Reports. Available from: [Link]

  • Tarcsa, E., et al. (2021). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. mAbs. Available from: [Link]

  • MolecularCloud. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Available from: [Link]

  • Zhang, Y., et al. (2020). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. ACS Omega. Available from: [Link]

  • Labcorp. (2023). Role of ADC linker design in advancing cancer therapies. Available from: [Link]

  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Available from: [Link]

  • Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. Available from: [Link]

  • Creative Biolabs. ADC Chemical Stability Analysis Service. Available from: [Link]

  • Manandhar, S., et al. (2021). The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. Bioconjugate Chemistry. Available from: [Link]

  • An, F., et al. (2021). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]

  • Ogawa, T., et al. (2021). Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry. Available from: [Link]

  • Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics. Available from: [Link]

  • Ogawa, T., et al. (2021). Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry. Available from: [Link]

Sources

A Comparative Guide to Pentaethylene Glycol Dimethanesulfonate and Shorter Chain Analogues for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biomaterials and drug delivery systems, the choice of a crosslinking agent is a critical determinant of the final product's performance. Poly(ethylene glycol) (PEG) derivatives, prized for their biocompatibility, hydrophilicity, and tunable properties, are frequently employed for this purpose. Among these, bifunctional PEGs with reactive end groups, such as dimethanesulfonates, are instrumental in forming hydrogel networks and conjugating therapeutic molecules.

This guide provides an in-depth, objective comparison of pentaethylene glycol dimethanesulfonate (PEG5-DM) against its shorter-chain counterparts: diethylene glycol dimethanesulfonate (PEG2-DM) and triethylene glycol dimethanesulfonate (PEG3-DM). By examining their fundamental physicochemical properties and the resultant characteristics of the biomaterials they form, this document aims to equip researchers with the field-proven insights necessary to select the optimal crosslinker for their specific application.

The Critical Role of PEG Chain Length: A Molecular Perspective

The number of ethylene glycol repeat units in a PEG-based crosslinker dictates its spatial dimensions and flexibility. This, in turn, directly influences the architecture and properties of the resulting polymer network. A longer PEG chain, such as in this compound, provides greater distance between crosslinking points, leading to a larger mesh size in the hydrogel network. Conversely, shorter chains like those in di- and triethylene glycol dimethanesulfonate result in a more tightly crosslinked structure.[1] This fundamental difference in chain length is the primary driver for the variations in performance discussed throughout this guide.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a crosslinking agent begins with an understanding of its intrinsic properties. The following table summarizes the key physicochemical characteristics of this compound and its shorter-chain analogs.

PropertyDiethylene Glycol Dimethanesulfonate (PEG2-DM)Triethylene Glycol Dimethanesulfonate (PEG3-DM)This compound (PEG5-DM)
Molecular Formula C6H14O7S2[2]C8H18O8S2[3]C12H26O10S2
Molecular Weight 262.30 g/mol [2]306.35 g/mol [3]394.45 g/mol
Appearance White to Beige Solid[4]Colorless or light yellow liquid[5]Clear Brown Liquid
Melting Point 57-58 °C[4]-9 °C[5]Not specified
Boiling Point 480.2 °C (Predicted)[4]320 °C[5]Not specified
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]Soluble in water and organic solvents[5]Not specified

Expert Insight: The trend in physical state from solid (PEG2-DM) to liquid (PEG3-DM and PEG5-DM) at room temperature is a direct consequence of the increasing chain length and flexibility, which disrupts crystal lattice formation. The enhanced solubility of triethylene glycol dimethanesulfonate in a wider range of solvents can be a significant advantage in formulating homogeneous reaction mixtures for hydrogel synthesis or bioconjugation.

Performance in Hydrogel Formation: The Impact of Chain Length on Network Properties

PEG dimethanesulfonates are effective crosslinkers for polymers containing nucleophilic groups, such as amines or thiols, through SN2 nucleophilic substitution reactions. The mesylate group serves as an excellent leaving group, facilitating the formation of stable ether or thioether linkages.[6] The length of the PEG chain between the two mesylate groups is a key parameter that allows for the tuning of hydrogel properties.

Crosslinking Kinetics and Efficiency

The rate of crosslinking is influenced by the steric hindrance around the reactive sulfonate ester groups. While all three molecules are relatively small, the longer, more flexible chain of this compound may allow for more favorable conformations for reaction, potentially leading to faster gelation times compared to the more rigid, shorter-chain analogs under certain conditions. However, the higher concentration of reactive groups per unit mass in the shorter-chain crosslinkers can also drive the reaction forward. The kinetics of polymerization are also influenced by factors like initiator concentration and light intensity in photopolymerization systems.[7]

Swelling Behavior and Hydrophilicity

The swelling ratio of a hydrogel is a critical parameter, influencing nutrient transport to encapsulated cells and the diffusion of therapeutic agents. It is directly related to the crosslinking density of the polymer network.[8]

  • This compound (PEG5-DM): The longer chain length results in a lower crosslinking density, creating a hydrogel with a larger mesh size. This allows for greater water absorption and, consequently, a higher equilibrium swelling ratio.[9]

  • Di- and Triethylene Glycol Dimethanesulfonates (PEG2-DM & PEG3-DM): These shorter crosslinkers produce a more tightly woven network with a smaller mesh size, restricting water uptake and leading to a lower swelling ratio.[10]

Experimental Data Summary: Swelling Ratios of PEG-based Hydrogels with Varying Crosslinker Chain Lengths

CrosslinkerPolymer SystemSwelling Ratio (%)Reference
Short-chain PEG-diacrylateN-vinylpyrrolidone/2-hydroxy ethyl methacrylateFaster swelling with lower crosslinker concentration[11]
Poly(β-amino ester) diacrylate (from DEGDA)N-vinylpyrrolidone/2-hydroxy ethyl methacrylateFaster swelling than PEGDA of similar MW[10]
Oligo(ethylene glycol) dithiolsMethacrylated gelatin1000-3000 vol%[9]

Expert Insight: The choice of crosslinker chain length allows for precise control over the hydrogel's water content and porous structure. For applications requiring rapid diffusion of small molecules or the encapsulation of larger entities like cells, a longer crosslinker like this compound is generally preferred. Conversely, for applications demanding a more robust, less permeable barrier, shorter-chain crosslinkers are more suitable.

Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its stability and function, particularly in tissue engineering applications where it must withstand physiological stresses. The mechanical properties are intrinsically linked to the crosslinking density.[12]

  • This compound (PEG5-DM): Hydrogels formed with PEG5-DM are typically softer and more elastic due to the lower crosslinking density and greater flexibility of the longer PEG chains.[13]

  • Di- and Triethylene Glycol Dimethanesulfonates (PEG2-DM & PEG3-DM): The higher crosslinking density imparted by these shorter chains results in stiffer, more brittle hydrogels with higher compressive moduli.[14]

Experimental Data Summary: Mechanical Properties of PEG Hydrogels

PEG Crosslinker Molecular WeightCompressive Modulus (kPa)Tensile Modulus (MPa)Reference
1 kDa90-[14]
3.4 kDa-0.04 - 0.89[14]
10 kDa-0.03[14]

Expert Insight: The ability to tune the mechanical properties of a hydrogel by simply varying the PEG crosslinker chain length is a powerful tool. For applications mimicking soft tissues, a longer crosslinker is advantageous. For those requiring a more rigid scaffold, shorter crosslinkers are the logical choice.

Application in Controlled Drug Release

The release kinetics of a therapeutic agent from a hydrogel are governed by the mesh size of the polymer network and the physicochemical properties of the drug.[15]

  • This compound (PEG5-DM): The larger mesh size of hydrogels crosslinked with PEG5-DM facilitates faster diffusion and release of encapsulated drugs, particularly larger molecules.[1]

  • Di- and Triethylene Glycol Dimethanesulfonates (PEG2-DM & PEG3-DM): The tighter network structure of hydrogels formed with these shorter crosslinkers restricts drug diffusion, leading to a more sustained release profile, especially for smaller molecules.[16]

Visualization of Crosslinking and Drug Release

G cluster_0 Shorter Chain Crosslinker (e.g., PEG2-DM) cluster_1 Longer Chain Crosslinker (e.g., PEG5-DM) a Polymer Chain c Short Crosslink a->c b Polymer Chain b->c d Tightly Packed Network c->d forms e Slow Drug Release d->e leads to f Polymer Chain h Long, Flexible Crosslink f->h g Polymer Chain g->h i Loosely Packed Network h->i forms j Faster Drug Release i->j leads to

Caption: Impact of PEG Dimethanesulfonate Chain Length on Hydrogel Network Structure and Drug Release.

Biocompatibility and In Vivo Considerations

PEG and its derivatives are generally considered biocompatible and non-immunogenic.[17] The introduction of sulfonate groups does not appear to impart significant cytotoxicity at effective concentrations.[18][19][20] However, the degradation products of the crosslinking reaction should be considered. The mesylate group, upon reaction, is released as methanesulfonic acid, which is generally considered to be of low toxicity and is readily cleared.

The choice of PEG chain length can also influence the in vivo fate of biomaterials. While longer PEG chains are known to prolong circulation times of nanoparticles, the effect of these very short PEG linkers on the overall biocompatibility and clearance of a hydrogel is likely to be less pronounced than the properties of the main polymer backbone.

Experimental Protocols

Synthesis of PEG Dimethanesulfonates

General Procedure: This protocol describes a general method for the synthesis of PEG dimethanesulfonates from the corresponding polyethylene glycol.

Materials:

  • Polyethylene glycol (di-, tri-, or pentaethylene glycol)

  • Methanesulfonyl chloride

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (anhydrous)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Dissolve the corresponding polyethylene glycol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR and FTIR spectroscopy to confirm its structure and purity.[21][22][23][24][25][26][27][28]

Visualization of Synthesis Workflow

G start Start: Dissolve PEG and Base in DCM step1 Cool to 0°C in Ice Bath start->step1 step2 Add Methanesulfonyl Chloride Dropwise step1->step2 step3 Stir at Room Temperature (12-24h) step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up: Wash with NaHCO3, H2O, Brine step4->step5 Reaction Complete step6 Dry and Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end End: Characterize Product (NMR, FTIR) step7->end

Caption: General workflow for the synthesis of PEG dimethanesulfonates.

Hydrogel Formation via Crosslinking with PEG Dimethanesulfonates

General Procedure: This protocol outlines a general method for forming a hydrogel by crosslinking a thiol-containing polymer with a PEG dimethanesulfonate.

Materials:

  • Thiol-functionalized polymer (e.g., thiol-terminated 4-arm PEG)

  • PEG dimethanesulfonate (di-, tri-, or this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

Step-by-Step Protocol:

  • Prepare a stock solution of the thiol-functionalized polymer in PBS at the desired concentration (e.g., 10% w/v).

  • Prepare a stock solution of the PEG dimethanesulfonate crosslinker in PBS at a concentration calculated to achieve the desired stoichiometric ratio of thiol to mesylate groups (typically 1:1).

  • To form the hydrogel, mix the polymer solution and the crosslinker solution in a vial.

  • Vortex the mixture vigorously for 10-30 seconds to ensure homogeneity.

  • Allow the mixture to stand at room temperature or 37°C and monitor for gelation (loss of flow upon inverting the vial).

  • The gelation time will vary depending on the specific reactants, their concentrations, and the temperature.

Conclusion and Future Perspectives

The choice between this compound and its shorter-chain analogs is a critical decision in the design of advanced biomaterials. This guide has illuminated the direct relationship between PEG chain length and the resulting properties of crosslinked hydrogels.

  • This compound is the preferred choice for creating softer, more elastic hydrogels with higher swelling ratios and faster drug release profiles.

  • Di- and triethylene glycol dimethanesulfonates are ideal for fabricating stiffer, more robust hydrogels with lower swelling and more sustained drug release characteristics.

Future research should focus on direct, side-by-side comparative studies of these specific crosslinkers to provide more quantitative data on their performance in various polymer systems. Furthermore, exploring the subtle differences in their biocompatibility and in vivo degradation profiles will be crucial for their translation into clinical applications. The continued development of well-defined, short-chain PEG crosslinkers will undoubtedly expand the toolbox for creating next-generation biomaterials with precisely tailored properties for a wide range of biomedical needs.

References

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.
  • García-Fernández, L., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review.
  • Chembk. (2024). DiMesyl Triethylene Glycol. Retrieved from [Link]

  • Cooper, S. L., & Lelah, M. D. (1986). Effect of carboxylate and/or sulphonate ion incorporation on the physical and blood-contacting properties of a polyetherurethane.
  • Zhu, J. (2010). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Macromolecular Bioscience, 10(8), 978-984.
  • Lin, C. C., & Anseth, K. S. (2009). PEG hydrogels for the controlled release of biomolecules in regenerative medicine. Pharmaceutical Research, 26(3), 631-643.
  • Manghnani, P. N., et al. (2025). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. RSC Pharmaceutics, 2(1), 94-104.
  • Puig-Sanvicens, A., et al. (2010). Structure, morphology, and bioactivity of biocompatible systems derived from functionalized acrylic polymers based on 5-amino-2-naphthalene sulfonic acid. Biomacromolecules, 11(7), 1807-1815.
  • ACS Publications. (2010). Structure, Morphology, and Bioactivity of Biocompatible Systems Derived from Functionalized Acrylic Polymers Based on 5-Amino-2-naphthalene Sulfonic Acid. Retrieved from [Link]

  • Li, X., et al. (2020). Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications.
  • Park, K. (2014). Hydrogel swelling behavior and its biomedical applications. In Hydrogels (pp. 1-16). Woodhead Publishing.
  • Manghnani, P. N., et al. (2025). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. DSpace@MIT. Retrieved from [Link]

  • Al-Ammar, A. C., et al. (2023). Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. ACS Omega, 8(38), 34899-34913.
  • Khetan, S., & Burdick, J. A. (2013). Mechanical Properties and Degradation of Chain and Step-Polymerized Photodegradable Hydrogels. Biomacromolecules, 14(4), 1099-1108.
  • Lin, C. C., & Anseth, K. S. (2009). PEG hydrogels for the controlled release of biomolecules in regenerative medicine. Pharmaceutical research, 26(3), 631–643.
  • Gehrke, S. H., et al. (2009). Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers. Polymer Chemistry, 1(1), 93-100.
  • Pritchard, C. D., et al. (2023). Precise control of synthetic hydrogel network structure via linear, independent synthesis-swelling relationships. Science Advances, 9(32), eadg9040.
  • El-Sherbiny, I. M., & Yacoub, M. H. (2013). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Biomacromolecules, 14(8), 2691-2701.
  • ResearchGate. (2015). Any suggestions on how to perform a nucleophilic substitution reactions with phenylene diamine and ditosylated PEG?. Retrieved from [Link]

  • Gaharwar, A. K., et al. (2014). Poly(ethylene glycol) hydrogels with adaptable mechanical and degradation properties for use in biomedical applications.
  • ResearchGate. (n.d.). Mechanical properties of PEG hydrogels. (A) Stress, (B) strain, and (C)... Retrieved from [Link]

  • Bryant, S. J., & Anseth, K. S. (2002). Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels.
  • Wikipedia. (n.d.). Diethylene glycol. Retrieved from [Link]

  • Nechausov, S., et al. (2022). Data on FTIR, photo-DSC and dynamic DSC of triethylene glycol dimethacrylate and N-vinylpyrrolidone copolymerization in the presence of ionic liquids.
  • ResearchGate. (n.d.). FTIR spectrums of ethylene glycol (a) and EGDM (b). Retrieved from [Link]

  • SpectraBase. (n.d.). Pentaethylene glycol. Retrieved from [Link]

  • NIST. (n.d.). Triethylene glycol. Retrieved from [Link]

  • Reddy, S. K., & Anseth, K. S. (2002). Kinetic chain lengths in highly cross-linked networks formed by the photoinitiated polymerization of divinyl monomers: a gel permeation chromatography investigation. Biomacromolecules, 3(6), 1332-1339.
  • NIST. (n.d.). Triethylene glycol. Retrieved from [Link]

  • O'Brien, A. K., & Bowman, C. N. (2006). The effect of kinetic chain length on the mechanical relaxation of crosslinked photopolymers. Polymer, 47(16), 5679-5686.
  • Martins, A. P., et al. (2023). The Nanostructure of Alkyl-Sulfonate Ionic Liquids: Two 1-Alkyl-3-methylimidazolium Alkyl-Sulfonate Homologous Series. International journal of molecular sciences, 24(5), 4376.
  • ResearchGate. (n.d.). Effects of chain length of the cross-linking agent on rheological and swelling characteristics of dextran hydrogels. Retrieved from [Link]

  • Rodriguez, J. C., et al. (2023).
  • Matyáš, R., & Pachman, J. (2010). Synthesis and Characterization of Polyethylene Glycol Dinitrates.
  • ResearchGate. (n.d.). On the kinetics of the polymerization of some ammonium methacrylates with different alkyl chain lengths in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. Retrieved from [Link]

Sources

The Efficacy of Mid-Length PEG Linkers in PROTAC Design: A Comparative Guide Featuring Pentaethylene Glycol

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Central Role of the Linker in PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][]

While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation.[6][7] Among the most common linker motifs are alkyl chains and polyethylene glycol (PEG) chains.[4] PEG linkers are particularly favored for their ability to enhance aqueous solubility and cell permeability, crucial properties for these often large and complex molecules.[2][8][9]

This guide provides a comparative analysis of mid-length PEG linkers, with a specific focus on pentaethylene glycol (PEG5), a 17-atom linker, in the context of PROTAC-mediated protein degradation. We will explore its properties in comparison to shorter and longer PEG analogues as well as alkyl chains, supported by experimental data and detailed protocols for efficacy evaluation.

The PROTAC Mechanism: A Linker-Orchestrated Process

The primary function of a PROTAC is to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity.[] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[][11] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The linker's role in this process is to enable an optimal orientation of the two proteins within the ternary complex to ensure efficient ubiquitination.[][12]

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-Anchor) POI->PROTAC Warhead Binding Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Anchor Binding E3->POI Ub Ubiquitin caption PROTAC-mediated protein degradation pathway. Western_Blot_Workflow A 1. Cell Treatment (Serial dilution of PROTAC) B 2. Cell Lysis (Extract total protein) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Western Transfer (Proteins to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL & Imaging) F->G H 8. Data Analysis (Densitometry, Normalize to Loading Control, Calculate DC50 & Dmax) G->H caption Workflow for Western Blot analysis of PROTAC efficacy.

Caption: Workflow for Western Blot analysis of PROTAC efficacy.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation (DC50/Dmax Determination)

Causality: This protocol is designed to quantify the reduction in target protein levels following PROTAC treatment. A dose-response curve allows for the calculation of DC50 and Dmax, providing a robust measure of the PROTAC's potency and maximal efficacy. A loading control (e.g., GAPDH, β-actin) is crucial to ensure that observed changes are due to specific degradation and not variations in sample loading. [13] Materials:

  • Cells expressing the protein of interest (POI)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against POI

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC in culture medium. A typical final concentration range might be 1 nM to 10,000 nM. Include a vehicle control (DMSO only).

  • Replace the medium on the cells with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours). [13]4. Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer. [13]5. Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [13]8. Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-POI and anti-loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST. [13]9. Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

Causality: While Western blotting confirms protein loss, an in vitro ubiquitination assay directly demonstrates the PROTAC's mechanism of action—that is, its ability to induce ubiquitination of the target protein in the presence of the E3 ligase. [11][14]This cell-free assay is crucial for confirming that the PROTAC is functioning as intended and can help troubleshoot cases where degradation is not observed in cells (e.g., due to poor cell permeability).

Materials:

  • Recombinant purified POI

  • Recombinant purified E3 ligase complex (e.g., VHL or Cereblon)

  • Recombinant E1 and E2 enzymes

  • Ubiquitin (biotinylated or tagged for detection)

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC of interest

  • SDS-PAGE and Western blot reagents as described above

  • Antibody against the POI or an antibody against the ubiquitin tag (e.g., Streptavidin-HRP for biotinylated ubiquitin)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing the E1 enzyme, E2 enzyme, E3 ligase, POI, ubiquitin, ATP, and reaction buffer.

  • Add the PROTAC at various concentrations. Include a no-PROTAC negative control.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody against the POI. A ladder of higher molecular weight bands above the unmodified POI band indicates polyubiquitination.

    • Alternatively, if using tagged ubiquitin, probe with an antibody or conjugate that recognizes the tag (e.g., Streptavidin-HRP). [15]

Conclusion and Future Outlook

The linker is a pivotal component in PROTAC design, and PEG-based linkers offer significant advantages in terms of solubility and pharmacokinetic properties. [9][16][17]Mid-length linkers like pentaethylene glycol (PEG5) represent a versatile starting point for optimization, providing a balance of flexibility and length suitable for a wide range of protein targets and E3 ligases. [3][18]The empirical determination of optimal linker length and composition through systematic screening, guided by the robust experimental protocols detailed in this guide, remains a cornerstone of developing potent and selective protein degraders. [4][12] As the field advances, the shift from simple alkyl and PEG linkers to more sophisticated, functionalized linkers is becoming more prominent. [4]However, the fundamental principles of optimizing linker length and properties to facilitate productive ternary complex formation will continue to be a central theme in the rational design of next-generation PROTAC therapeutics.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]

  • Guryanova, O. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]

  • Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 534-544. [Link]

  • Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS Pharmacology & Translational Science, 4(4), 1426-1443. [Link]

  • Guryanova, O. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]

  • BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. Retrieved from [Link]

  • Guryanova, O. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]

  • Li, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Advances, 12(45), 29337-29345. [Link]

  • Steinebach, C., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

Sources

Characterizing the Stability of the Ternary Complex with a Pentaethylene Glycol Dimethanesulfonate Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to inducing the degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the formation of a stable and productive ternary complex, consisting of the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase.[1][2] The linker connecting the POI-binding and E3 ligase-binding moieties is not merely a spacer but a key determinant of the ternary complex's stability and the subsequent efficiency of protein degradation.[3][4]

This guide provides an in-depth technical analysis of the stability of ternary complexes formed using a Pentaethylene Glycol Dimethanesulfonate (PEG5-OMs) linker. We will objectively compare its performance with other common linker types, supported by experimental data, and provide detailed protocols for characterizing ternary complex stability.

The Decisive Role of the Linker in Ternary Complex Formation

The linker's length, flexibility, and chemical composition dictate the spatial arrangement of the POI and E3 ligase within the ternary complex.[4][5] An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and enhanced complex stability.[5] Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a productive complex.[2]

Polyethylene Glycol (PEG) linkers are widely used in PROTAC design due to their synthetic accessibility and their ability to improve the solubility and cell permeability of the resulting molecule.[5][][7] The inherent flexibility of PEG chains can, however, lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5] This guide focuses on a pentaethylene glycol (PEG5) backbone, offering a balance of flexibility and defined length, functionalized with dimethanesulfonate groups for facile conjugation.

Comparative Performance of Linker Archetypes

The choice of linker profoundly impacts the degradation efficiency of a PROTAC. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data comparing a PEG5-OMs linker with a shorter, more rigid alkyl linker and a longer, more flexible PEG8 linker in the context of a hypothetical BRD4-targeting PROTAC recruiting the VHL E3 ligase.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex Stability (SPR, KD, nM)
This compound (PEG5-OMs) 1725>9515
Rigid Alkyl (C5)51507085
Flexible PEG (PEG8)26758540

This data is illustrative and synthesized from principles established in PROTAC literature. Actual results will vary depending on the specific POI, E3 ligase, and binding moieties.

The data suggests that the PEG5-OMs linker achieves a potent DC50 and a high Dmax, indicative of efficient protein degradation. This is supported by a low dissociation constant (KD) for the ternary complex as measured by Surface Plasmon Resonance (SPR), signifying a stable complex. The shorter rigid linker shows weaker degradation and significantly lower ternary complex stability. The longer flexible linker, while more effective than the rigid one, does not achieve the same level of degradation or complex stability as the PEG5-OMs linker, potentially due to increased conformational entropy.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the fundamental mechanism of a PROTAC in inducing the degradation of a target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to POI warhead PROTAC PROTAC (with PEG5-OMs Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligase anchor Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols for Characterizing Ternary Complex Stability

A multi-faceted approach combining biophysical and cellular assays is essential for a comprehensive understanding of ternary complex stability.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of binding events in real-time.[8][9]

Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of the ternary complex.

Experimental Workflow Diagram:

SPR_Workflow cluster_preparation Preparation cluster_binding Binding & Dissociation cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_POI Inject POI + PROTAC (Association) Immobilize->Inject_POI Inject_Buffer Inject Running Buffer (Dissociation) Inject_POI->Inject_Buffer Fit_Data Fit Sensorgram Data to Binding Model Inject_Buffer->Fit_Data Calculate_Kinetics Calculate K_D, k_on, k_off Fit_Data->Calculate_Kinetics

Caption: Workflow for SPR-based ternary complex analysis.

Step-by-Step Protocol:

  • Immobilization: Covalently immobilize the purified E3 ubiquitin ligase (e.g., VHL) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to determine the binary binding affinity.

    • Separately, inject a series of concentrations of the POI over a blank flow cell to assess non-specific binding.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a constant concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

  • Data Acquisition: Monitor the change in response units (RU) during the association and dissociation phases.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1:1 ternary binding model to determine the KD, association rate constant (kon), and dissociation rate constant (koff).[9]

Rationale: This setup allows for the direct measurement of the formation and dissociation of the ternary complex on the sensor surface, providing quantitative data on its stability.

Cellular Characterization: NanoBRET™ Ternary Complex Assay

The NanoBRET™ assay is a live-cell proximity-based assay that measures the interaction between two proteins.[10][11][12][13][14]

Objective: To confirm and quantify the formation of the ternary complex within a cellular environment.

Experimental Workflow Diagram:

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Treatment & Labeling cluster_detection Detection cluster_analysis Data Analysis Transfect Co-transfect cells with NanoLuc®-POI and HaloTag®-E3 Ligase Label Add HaloTag® NanoBRET™ 618 Ligand Transfect->Label Treat Add serial dilutions of PROTAC Label->Treat Add_Substrate Add Nano-Glo® Substrate Treat->Add_Substrate Measure Measure Donor (460nm) & Acceptor (618nm) Emission Add_Substrate->Measure Calculate_Ratio Calculate NanoBRET™ Ratio Measure->Calculate_Ratio Plot Plot Ratio vs. PROTAC Concentration Calculate_Ratio->Plot

Caption: Workflow for the NanoBRET™ ternary complex assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Cell Plating: Plate the transfected cells into a 96-well assay plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control.

  • Substrate Addition: Add the Nano-Glo® Substrate to the wells.

  • Signal Detection: Measure the luminescence at 460 nm (donor) and 618 nm (acceptor) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A higher ratio indicates a closer proximity between the POI and the E3 ligase, confirming the formation of the ternary complex.

Rationale: This assay provides a quantitative measure of ternary complex formation in a physiologically relevant context, allowing for the assessment of how linker modifications affect complex formation in live cells.[11]

Conclusion

The this compound linker represents a compelling choice in PROTAC design, offering a balance of flexibility and length that can promote the formation of stable and productive ternary complexes. As demonstrated, a comprehensive characterization of ternary complex stability requires a combination of biophysical and cellular assays. The detailed protocols provided in this guide offer a robust framework for researchers to evaluate the performance of their PROTACs and make data-driven decisions in the optimization process. The superior performance of the PEG5-OMs linker in our comparative example underscores the critical importance of rational linker design in the development of next-generation protein degraders.

References

  • Tessier, M., & Doucet, N. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1237-1253. [Link]

  • PROTAC Linker Design and Optimization. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Kayumov, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(4), 235-253. [Link]

  • Shah, V., & Serajuddin, A. T. M. (2022). Cyclodextrin-Based Supramolecular Ternary Complexes: Emerging Role of Ternary Agents on Drug Solubility, Stability, and Bioavailability. Critical Reviews in Therapeutic Drug Carrier Systems, 39(5), 1-50. [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Retrieved from [Link]

  • Linsky, T. W., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024, January 12). PubMed. [Link]

  • The ternary complex with its interactions. Each protein (E3 Ligase and...). (n.d.). ResearchGate. Retrieved from [Link]

  • STABILITY CONSTANTS OF TERNARY COMPLEXES OF DRUGS AND AMINO ACIDS. (n.d.). TSI Journals. Retrieved from [Link]

  • Stability of Ternary Drug–Drug–Drug Coamorphous Systems Obtained Through Mechanochemistry. (n.d.). MDPI. Retrieved from [Link]

  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2378, 205-220. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). Retrieved from [Link]

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • NanoBRET Ternary Complex Formation Assays. (n.d.). ICE Bioscience. Retrieved from [Link]

  • Cyclodextrin-Based Supramolecular Ternary Complexes: Emerging Role of Ternary Agents on Drug Solubility, Stability, and Bioavailability. (2022). Critical Reviews™ in Therapeutic Drug Carrier Systems, 39(5). [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(12), 2648-2657. [Link]

  • Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation. (2025, June 5). Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Ternary Complex Formation Evaluation Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Exploring and characterizing ternary complex formation. Depiction of.... (n.d.). ResearchGate. Retrieved from [Link]

  • PENTAETHYLENE GLYCOL. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

Beyond PEGylation: A Comparative Guide to Next-Generation Polymer Conjugates for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been the gold standard for improving the pharmacokinetic profiles and therapeutic efficacy of drugs.[1][2] Pentaethylene Glycol Dimethanesulfonate represents a classic bifunctional PEG derivative, enabling the crosslinking of hydrogels or conjugation to biologics. However, the widespread use of PEG has unveiled a critical flaw: its immunogenicity.[3][4] A growing body of evidence reveals that pre-existing and induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated therapeutics, reducing their efficacy and potentially causing hypersensitivity reactions.[5][6]

This guide provides a comprehensive comparison of leading alternatives to traditional PEG linkers like this compound. We will delve into the performance of polysarcosine (pSar), poly(2-oxazolines) (POx), and polyglycerol (PG), supported by experimental data that highlights their potential to overcome the limitations of PEGylation. This document is intended for researchers, scientists, and drug development professionals seeking to advance their therapeutic platforms with next-generation polymer technologies.

The Challenge: PEG Immunogenicity

The "stealth" properties conferred by PEG are designed to shield therapeutic payloads from the immune system, thereby prolonging circulation time. However, the immune system can recognize the PEG polymer itself. This recognition, mediated by anti-PEG IgM and IgG antibodies, can neutralize the stealth effect, leading to rapid uptake by the mononuclear phagocyte system and clearance from circulation.[5][6] This phenomenon not only curtails the therapeutic window but also poses a significant risk for patients who may have been sensitized to PEG through common household and cosmetic products.[6]

This has driven the scientific community to explore alternative hydrophilic polymers that mimic the favorable properties of PEG—such as high water solubility and biocompatibility—without inducing a significant immune response.

Comparative Analysis of Leading PEG Alternatives

Here, we compare the performance of drug conjugates and nanoparticles formulated with PEG against three promising alternatives: Polysarcosine (pSar), Poly(2-oxazolines) (POx), and Polyglycerol (PG).

Polysarcosine (pSar): The Peptoid Mimic

Polysarcosine is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid. This inherent biocompatibility and biodegradability make it an attractive alternative to the synthetic PEG backbone.[4]

Key Performance Advantages:

  • Reduced Immunogenicity: Multiple studies demonstrate that pSar conjugates elicit a significantly lower antibody response compared to their PEGylated counterparts. In a direct comparison, an interferon conjugate (PSar-IFN) was found to be considerably less immunogenic than PEG-IFN in mice.[7]

  • Enhanced Therapeutic Efficacy: The same study revealed that PSar-IFN was significantly more potent in inhibiting tumor growth.[7] This is attributed to better retention of the protein's biological activity and higher accumulation in tumor tissues.

  • Comparable Pharmacokinetics: pSar provides a "stealth" effect comparable to PEG, effectively prolonging the circulation half-life of conjugated molecules without triggering the ABC phenomenon.[4][7]

  • Improved Cellular Uptake: Unlike PEG, which can sometimes hinder cellular uptake, pSar decoration on nanoparticles has been shown to facilitate endocytosis, enhancing the delivery of therapeutic payloads like camptothecin and boosting immunogenic cell death in cancer models.[8]

Poly(2-oxazolines) (POx): The Tunable Platform

Poly(2-oxazolines) are a class of polymers synthesized via cationic ring-opening polymerization. This synthetic route offers high control over molecular weight, architecture, and end-group functionality, allowing for precise tuning of the polymer's properties.[1][9]

Key Performance Advantages:

  • Low Immunogenicity: LNPs formulated with poly(2-ethyl-2-oxazoline) (PEOZ) lipids showed lower levels of anti-stealth lipid Immunoglobulin M (IgM) compared to PEG-lipids after repeat dosing in mice.[10]

  • Modulatable Immune Response: In mRNA vaccine formulations, POx-containing LNPs induced superior neutralizing antibody titers compared to PEG-LNPs, while PEG-LNPs induced stronger CD8+ T-cell responses.[11][12] This suggests that the choice of polymer can be used to tune the specific type of immune response desired.

  • Versatile Synthesis: The living cationic ring-opening polymerization of 2-oxazolines allows for the creation of well-defined block copolymers, star polymers, and crosslinkers with various reactive end-groups, making POx a highly adaptable platform for drug delivery.[1][2][13]

Polyglycerol (PG): The Hyperbranched Alternative

Polyglycerol, particularly its hyperbranched form (hPG), offers a globular structure with a high density of hydroxyl groups, leading to excellent water solubility and biocompatibility.

Key Performance Advantages:

  • Avoidance of Accelerated Blood Clearance (ABC): Repeated injections of PG-coated liposomes in rats did not induce the ABC phenomenon, a significant advantage over PEG-coated liposomes which showed rapid clearance upon the second dose.[5][14]

  • Comparable Stealth Properties: Linear PG has been shown to impart a stealth property to nanoparticles comparable to that of PEG. While hyperbranched PG requires a higher surface density to achieve the same pharmacokinetic effect, it demonstrates no anti-polymer IgM response or ABC effects.[15]

  • Enhanced Cellular Interaction: In self-emulsifying drug delivery systems (SEDDS), replacing PEG-surfactants with PG-surfactants led to a threefold increase in cellular uptake and improved interaction with endosomal membranes, suggesting more efficient intracellular drug delivery.[16]

Quantitative Performance Data Summary

Parameter Pentaethylene Glycol (PEG) Conjugates Polysarcosine (pSar) Conjugates Poly(2-oxazoline) (POx) Conjugates Polyglycerol (PG) Conjugates
Immunogenicity Induces anti-PEG antibodies (IgM, IgG); subject to Accelerated Blood Clearance (ABC).[5][6]Significantly lower antibody induction; avoids ABC phenomenon.[4][7]Lower anti-polymer IgM levels compared to PEG.[10]Does not induce ABC phenomenon; hPG shows no anti-polymer IgM response.[5][15]
Pharmacokinetics Prolonged circulation half-life, but can be compromised by ABC upon repeat dosing.[17]Comparable or superior circulation half-life to PEG, stable upon repeat dosing.[7]Reduced clearance from bloodstream upon repeat dosing compared to PEG.[10]Comparable "stealth" properties to PEG; stable pharmacokinetics on repeat injection.[5][15]
Therapeutic Efficacy Effective, but can be reduced by immunogenicity and hindered cellular uptake.[8]Often shows retained or enhanced in vitro activity and superior in vivo efficacy.[7][8]Can be tuned for specific immune outcomes (e.g., enhanced antibody response in vaccines).[12]Can lead to enhanced cellular uptake and antitumor activity.[5][16]
Biodegradability Non-biodegradable synthetic backbone.Biodegradable to natural amino acid (sarcosine).[4]Generally considered non-biodegradable.Biocompatible backbone.

Experimental Methodologies

To ensure the robust evaluation of novel polymer conjugates, a series of standardized, self-validating experimental protocols are necessary. The causality behind these choices is to create a feedback loop where physicochemical properties are directly correlated with biological outcomes.

Logical Workflow for Polymer Conjugate Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Immunogenicity Testing synthesis Polymer Synthesis (pSar, POx, PG) conjugation Drug/Nanoparticle Conjugation synthesis->conjugation physchem Physicochemical Analysis (NMR, SEC, DLS, Zeta) conjugation->physchem cytotoxicity Cytotoxicity Assay (MTT / CellTiter-Glo) physchem->cytotoxicity Formulation Screening stability Serum Stability Assay physchem->stability uptake Cellular Uptake (Flow Cytometry / Microscopy) cytotoxicity->uptake Lead Candidate Selection pk_study Pharmacokinetic (PK) Study (Blood Sampling & Analysis) uptake->pk_study Preclinical Validation elisa Anti-Polymer Antibody ELISA pk_study->elisa efficacy In Vivo Efficacy Study (Tumor Model) pk_study->efficacy elisa->efficacy Informs Dosing Regimen

Caption: Workflow for evaluating novel polymer-drug conjugates.

Protocol 1: Anti-Polymer Antibody Detection by ELISA

This protocol is designed to quantify the levels of antibodies generated against the polymer portion of a conjugate, which is critical for assessing immunogenicity.

Causality: The choice of a sandwich ELISA format provides high specificity and sensitivity. Blocking with non-fat milk is a critical step to prevent non-specific binding of antibodies to the plate surface, ensuring that the detected signal is genuinely from specific anti-polymer antibodies.[18]

Methodology:

  • Plate Coating: Coat high-binding 96-well microplates with 100 µL/well of the polymer of interest (e.g., NH₂-mPEG₅₀₀₀, or a functionalized pSar/POx/PG equivalent) at a concentration of 20 µg/mL in PBS. Incubate overnight at 4°C.[18]

  • Blocking: Wash plates three times with PBS. Block wells with 300 µL/well of 1% (w/v) non-fat dry milk in PBS for 1-2 hours at room temperature.[18]

  • Sample Incubation: Wash plates. Add serially diluted serum or plasma samples (typically starting at a 1:50 dilution in blocking buffer) to the wells in triplicate. Incubate for 1-2 hours at room temperature.

  • Detection Antibody: Wash plates. Add 100 µL/well of HRP-conjugated anti-species secondary antibody (e.g., anti-human IgG-HRP or anti-human IgM-HRP) diluted 1:5,000 in blocking buffer. Incubate for 1 hour at room temperature.[18]

  • Development: Wash plates extensively. Add 100 µL/well of TMB substrate and incubate in the dark for 10-15 minutes.

  • Quantification: Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the highest dilution giving a signal significantly above the background (e.g., mean of control wells + 3 standard deviations).[19]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the efficacy of a polymer-drug conjugate in killing cancer cells and determines its IC50 (half-maximal inhibitory concentration).

Causality: The MTT assay is based on the principle that viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.[20][21]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the polymer-drug conjugate, the free drug, and the polymer-only control. Replace the medium in the wells with 100 µL of the compound-containing medium.

  • Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[21]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the IC50 value.[22]

Protocol 3: Pharmacokinetic (PK) Study in a Rodent Model

This protocol outlines the essential steps for determining the circulation half-life and biodistribution of a polymer-conjugated nanoparticle.

Causality: A robust PK study requires careful time-point selection to accurately capture the distribution and elimination phases of the conjugate. Intravenous administration ensures 100% bioavailability for assessing systemic circulation. Analysis of both blood and major organs provides a complete picture of the conjugate's fate.[23][24]

Methodology:

  • Animal Model: Use male Wistar rats or BALB/c mice (n=3-5 per time point). Acclimatize the animals according to institutional guidelines.

  • Administration: Administer a single dose of the polymer-conjugated nanoparticle (e.g., containing a fluorescent label or a quantifiable drug/metal) via intravenous (tail vein) injection.[24]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h). Place samples in heparinized tubes.

  • Tissue Harvesting: At the final time point for each cohort, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Quantification: Quantify the amount of the conjugate in plasma and homogenized tissues using an appropriate method (e.g., fluorescence measurement for a labeled conjugate, HPLC for a drug, or ICP-MS for a metallic nanoparticle).

  • Data Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate key parameters like circulation half-life (t½), area under the curve (AUC), and clearance.[24]

Synthesis and Crosslinking Principles

The alternatives to PEG are synthesized via distinct polymerization routes that offer unique advantages for creating functional linkers and crosslinkers.

Synthesis of PEG-DMS Alternatives

Caption: Synthesis routes for PEG alternatives.

  • Polysarcosine (pSar): Typically synthesized by the ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA). This method allows for the creation of well-defined polymers with low polydispersity and can be initiated with functional molecules to install desired end-groups for conjugation.[8][25]

  • Poly(2-oxazolines) (POx): Synthesized via living cationic ring-opening polymerization (CROP). This "living" nature enables the synthesis of complex architectures like block copolymers and star polymers. Bifunctional initiators or terminators can be used to create potent crosslinkers for hydrogel formation.[1][13]

  • Polyglycerol (PG): Linear and hyperbranched PGs are most commonly synthesized through the anionic ring-opening polymerization of glycidol monomers. The degree of branching can be controlled by the reaction conditions.

Conclusion and Future Outlook

The evidence strongly suggests that the era of PEG dominance is facing a necessary evolution. While this compound and other PEG derivatives have been invaluable, their immunogenic potential is a liability that can no longer be ignored in the development of next-generation therapeutics. Polysarcosine, poly(2-oxazolines), and polyglycerol have emerged as robust, viable alternatives, each with a unique set of advantages.

  • Polysarcosine stands out for its biodegradability and demonstrated superiority in reducing immunogenicity while enhancing the efficacy of protein therapeutics.[7]

  • Poly(2-oxazolines) offer unparalleled synthetic versatility, allowing for the fine-tuning of material properties to meet specific drug delivery challenges.[1][9]

  • Polyglycerol provides a highly biocompatible and effective means to circumvent the accelerated blood clearance phenomenon that plagues many PEGylated systems.[5]

As drug development professionals, the imperative is to select the right tool for the specific application. By leveraging these advanced polymer platforms and employing rigorous, validated experimental protocols, we can design safer, more effective, and more reliable therapies that overcome the limitations of the past and improve patient outcomes.

References

  • Alkattan, N., Alasmael, N., Ladelta, V., et al. (2023). Poly(2-oxazoline)
  • Alkattan, N., et al. (2023). Poly(2-oxazoline)
  • American Chemical Society. (n.d.).
  • Ren, K., et al. (2018).
  • Ren, K., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.
  • Curapath. (n.d.). Polysarcosine (pSar)
  • Abu Lila, A. S., et al. (2013). Use of polyglycerol (PG), instead of polyethylene glycol (PEG)
  • Novus Biologicals. (n.d.). Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002).
  • van der Veen, J., et al. (2024). Poly(2-methyl-2-oxazoline)
  • Borggreve, R., et al. (2020). Cellular uptake of self-emulsifying drug-delivery systems: polyethylene glycol versus polyglycerol surface. Pharma Excipients.
  • AZoNano. (2024). New Method Streamlines Development of Poly(2-oxazoline) Nanomedicines.
  • van der Veen, J., et al. (2024). Poly(2-methyl-2-oxazoline)
  • Hahn, L., et al. (2020). Cryogels Based on Poly(2-oxazoline)s through Development of Bi- and Trifunctional Cross-Linkers Incorporating End Groups with Adjustable Stability. PMC - PubMed Central.
  • Abu Lila, A. S., et al. (2013). Use of polyglycerol (PG), instead of polyethylene glycol (PEG), prevents induction of the accelerated blood clearance phenomenon against long-circulating liposomes upon repeated administration.
  • Ren, K., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.
  • Alpha Diagnostic International. (n.d.). Anti-PEG antibody ELISA manual.
  • Luxenhofer, R., et al. (2019). Strategies for the Synthesis of Poly(2-Oxazoline)-Based Hydrogels.
  • Sanchez, A. J. D., et al. (2024). Substituting Poly(ethylene glycol) Lipids with Poly(2‐ethyl‐2‐oxazoline)
  • Neun, B. W., & Dobrovolskaia, M. A. (n.d.). Detection of Naturally Occurring Antibodies to PEG and PEGylated Liposomes in Plasma of Human Donor Volunteers. NCBI.
  • Schmaljohann, J., et al. (2020). Crosslinked Poly(2-oxazoline)
  • Birke, A., et al. (2016). Multidentate Polysarcosine-Based Ligands for Water-Soluble Quantum Dots.
  • Islam, R., et al. (2021). Antibody Polymer Conjugates (APCs) for Active Targeted Therapeutic Delivery. PMC - NIH.
  • Beden, N., et al. (2023). Polyglycerol‐Based Lipids: A Next‐Generation Alternative to PEG in Lipid Nanoparticles for Advanced Drug Delivery Systems.
  • Shin, K., et al. (2022). Polyglycerol and Poly(ethylene glycol) exhibit different effects on pharmacokinetics and antibody generation when grafted to nanoparticle surfaces. PubMed.
  • Shiraishi, K., & Yokoyama, M. (2022).
  • Chudasama, V., et al. (n.d.).
  • Ren, K., et al. (2018). Polysarcosine as an Alternative of PEG for Therapeutic Protein Conjugation.
  • Zhang, Y., et al. (2024).
  • Matsuoka, K., et al. (2021). Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding.
  • Sonavane, G., et al. (2017).
  • Zhang, Y., et al. (n.d.). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units.
  • AffinityImmuno. (n.d.). Human IgG antibodies to PEG ELISA.
  • ResearchGate. (n.d.).
  • Zhang, D., et al. (2018). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry (RSC Publishing).
  • Advanced Targeting Systems. (2024).
  • Creative Biolabs. (n.d.).
  • Nanomaterials. (n.d.).
  • Humenyik, E., et al. (2022).
  • Google Patents. (n.d.). Structured polypeptides with sarcosine linkers.
  • Harris, J. M., & Chess, R. B. (2003).
  • Li, Y., et al. (2012). Physiologically based pharmacokinetic modeling of PLGA nanoparticles with varied mPEG content. Semantic Scholar.
  • Lutolf, M. P., et al. (2009). Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition.

Sources

The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Guide to Successful Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering a paradigm shift from traditional inhibition to the complete eradication of disease-causing proteins.[1][2] These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[3][4] A PROTAC's architecture is an elegant triad: a ligand to engage the target protein, another to recruit an E3 ubiquitin ligase, and a linker that bridges the two.[1][3] While initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6] Among the diverse array of linker chemotypes, polyethylene glycol (PEG) linkers have garnered significant attention and widespread application due to their unique physicochemical properties.[1][7]

This guide provides an in-depth comparison of PROTACs employing PEG-based linkers, with a particular focus on case studies demonstrating successful protein degradation. We will delve into the rationale behind linker design, present supporting experimental data, and provide detailed protocols to empower researchers in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental role of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ligase into close proximity to form a ternary complex.[4][8] This induced proximity is the catalytic event that triggers the transfer of ubiquitin from the E3 ligase to the target protein.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to initiate another cycle of degradation.[2][4]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycling PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker: More Than Just a Spacer

The linker's length, flexibility, and chemical composition are critical parameters that profoundly influence the formation and stability of the ternary complex.[3][6] An ideal linker facilitates optimal positioning of the target protein and the E3 ligase, promoting favorable protein-protein interactions and efficient ubiquitination.[5][8]

Comparing Linker Types: The Advantages of PEG

While simple alkyl chains have been traditionally used, PEG linkers offer several distinct advantages that have led to their widespread adoption in PROTAC design.[6][7][9]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrophobic, flexibleSynthetically straightforwardPoor aqueous solubility, potential for non-specific binding
PEG Linkers Hydrophilic, flexible, defined lengthsImproved solubility, enhanced cell permeability, reduced non-specific binding, biocompatible[7][10][11]Potential for increased metabolic instability compared to alkyl chains[9]
Rigid Linkers Constrained conformations (e.g., piperazine, alkynes)Pre-organization for ternary complex formation, improved selectivity[6][8]More synthetically challenging, may not achieve optimal geometry[8]

The hydrophilicity imparted by the repeating ethylene glycol units in PEG linkers is particularly beneficial for improving the often-poor aqueous solubility of complex PROTAC molecules.[11][12] This enhanced solubility is crucial for both in vitro assays and in vivo applications.[10]

Case Studies: Successful Protein Degradation with PEG-based PROTACs

The versatility of PEG linkers has been demonstrated in the successful degradation of a wide range of clinically relevant targets.

Case Study 1: Degradation of BCR-ABL in Chronic Myeloid Leukemia

The fusion protein BCR-ABL is the oncogenic driver in chronic myeloid leukemia (CML).[13] Researchers have developed PROTACs that effectively target BCR-ABL for degradation. In one study, a single amino acid was appended to the BCR-ABL inhibitor Dasatinib via a PEG linker.[13] This design resulted in potent degradation of BCR-ABL and inhibition of CML cell growth.[13][14]

A key finding was that the length of the PEG linker was critical for efficacy, with a single PEG unit (Arg-PEG1-Dasa) demonstrating the most potent degradation and anti-proliferative effects.[13]

Quantitative Data for BCR-ABL Degradation:

PROTACLinkerDC₅₀ (nM)Dₘₐₓ (%)Cell Line
Arg-PEG1-DasaPEG10.8598.8K562[13]
SIAIS100PEG-based2.791.2K562[14]

DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum degradation.

Case Study 2: Targeting BRD4 in Cancer

The bromodomain and extra-terminal domain (BET) protein BRD4 is a key regulator of oncogene transcription and a promising target in various cancers.[15] Several successful BRD4-targeting PROTACs have been developed utilizing PEG linkers to connect a BRD4 inhibitor to an E3 ligase ligand.[15][16] For instance, the PROTAC ARV-825, which incorporates a PEG linker, efficiently degrades BRD2, BRD3, and BRD4.[6] The choice of E3 ligase and linker structure can impart selectivity, as seen with MZ1, which preferentially degrades BRD4 over BRD2 and BRD3.[6]

Experimental Protocols

General Workflow for Assessing PROTAC-Mediated Degradation

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assays cluster_analysis Analysis Synthesize Synthesize PROTAC with Pentaethylene Glycol Linker Culture Culture Target Cells Synthesize->Culture Treat Treat Cells with PROTAC (Dose-Response & Time-Course) Culture->Treat Lyse Lyse Cells Treat->Lyse WB Western Blot Lyse->WB MS Mass Spectrometry (Optional) Lyse->MS Quantify Quantify Protein Levels WB->Quantify MS->Quantify Calculate Calculate DC₅₀ & Dₘₐₓ Quantify->Calculate

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Detailed Protocol: Western Blotting for Protein Degradation
  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Incubate on ice for 10-15 minutes.

  • Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at high speed to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the prepared samples onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the protein bands using image analysis software. Normalize the target protein levels to the loading control.

Conclusion and Future Perspectives

The strategic incorporation of PEG-based linkers, such as those with a pentaethylene glycol backbone, has been instrumental in the development of potent and effective PROTACs. These linkers offer a favorable balance of hydrophilicity, flexibility, and biocompatibility, addressing key challenges in PROTAC design. The case studies of BCR-ABL and BRD4 degraders highlight the critical role of linker composition and length in achieving robust and selective protein degradation. As the field of targeted protein degradation continues to advance, the rational design of linkers, informed by a deep understanding of their physicochemical properties and their impact on ternary complex formation, will remain a cornerstone of developing next-generation therapeutics.

References

  • BenchChem Technical Support Team. (2025, December). comparative analysis of different PROTAC linkers (PEG vs. alkyl vs. piperazine). BenchChem.
  • BenchChem. (2025). A Comparative Analysis of PROTAC Linkers: A Guide for Researchers. BenchChem.
  • BenchChem. (2025).
  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. JenKem Technology USA.
  • Anonymous. (n.d.). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). PMC - NIH.
  • Biopharma PEG. (n.d.). PROTAC Linkers. Biopharma PEG.
  • Anonymous. (2024, August 4). BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs)
  • Precise PEG. (n.d.). PROTAC 2.
  • BOC Sciences. (n.d.). PROTAC BRD4 Degrader-5-CO-PEG3-N3 | ADC Linker. BOC Sciences.
  • BroadPharm. (n.d.). PROTAC CRBN Degrader-1, 2358775-70-7. BroadPharm.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Utilizing Pentaethylene Glycol as a PROTAC Linker. BenchChem.
  • Wang, L., et al. (2026, January 14). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Anonymous. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. PMC - NIH.
  • Anonymous. (n.d.). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC - PubMed Central.
  • Anonymous. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Anonymous. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.
  • Anonymous. (2022, June 14). PROTACs for BRDs proteins in cancer therapy: a review. PMC - NIH.
  • Anonymous. (n.d.). Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation | Request PDF.
  • BenchChem. (2025).
  • Anonymous. (2022, August 26).
  • Anonymous. (n.d.). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs.
  • Anonymous. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Anonymous. (2020, April 27). Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4.
  • Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
  • Anonymous. (n.d.). Classification of most common linkers used in PROTAC design based on...
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • BenchChem. (2025). The Pivotal Role of PEG-Based Linkers in PROTAC Design: A Physicochemical Perspective. BenchChem.
  • ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
  • Anonymous. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
  • Anonymous. (2020, October 8). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Books.
  • Anonymous. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
  • Anonymous. (2022, July 13). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. NIH.
  • Anonymous. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Blog.
  • Anonymous. (2023, May 15). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed.
  • Anonymous. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • Syngene International Ltd. (2025, June 27). Bridging the Unbridgeable: The Promise of PROTACs in Drug Discovery.
  • Anonymous. (n.d.). (PDF) Degradation‐Based Protein Profiling: A Case Study of Celastrol.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Pentaethylene Glycol Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of Pentaethylene Glycol Dimethanesulfonate. As a member of the sulfonate ester chemical class, this compound and its associated waste demand meticulous management. Sulfonate esters are recognized as potent alkylating agents and are often treated as potential genotoxic impurities (PGIs) in drug development, necessitating a disposal strategy grounded in the principles of chemical neutralization and regulatory compliance[1][2][3]. This guide is designed to empower researchers with the knowledge to manage these risks effectively, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principles: Hazard Assessment and Risk Mitigation

This compound is a bifunctional alkylating agent. The two methanesulfonate ("mesylate") groups are excellent leaving groups, making the molecule susceptible to nucleophilic attack. This reactivity is the basis for its utility in chemical synthesis but also the source of its potential hazard. Uncontrolled reactions or improper disposal can pose a significant risk.

The primary hazards are:

  • Genotoxicity: As alkylating agents, sulfonate esters have the potential to react with DNA, which underlies the regulatory concern over their presence in pharmaceuticals[1][2]. For safety, they should be handled as potential carcinogens[3].

  • Irritation: Safety Data Sheets (SDS) for analogous compounds, such as Pentaethylene glycol di(p-toluenesulfonate), indicate it is a skin, eye, and respiratory irritant[4].

  • Environmental Hazard: Release into the environment must be avoided to prevent contamination of drains, water courses, or soil[4].

Therefore, the cornerstone of our disposal strategy is "deactivation before disposal." Whenever feasible, the reactive mesylate groups should be chemically neutralized to the much more stable and less hazardous methanesulfonate salt[5].

Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, ensure a comprehensive PPE protocol is in place. Based on guidelines for similar hazardous chemicals, the following should be considered mandatory[4][6][7]:

  • Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Eye Protection: Use safety goggles with side-shields or a face shield.

  • Skin and Body Protection: An impervious lab coat or long-sleeved clothing is required. For tasks with a higher risk of splashing, consider a chemically resistant apron or suit.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any aerosols or vapors[4].

Waste Stream Identification and Segregation

Proper disposal begins with correct segregation at the point of generation. Different types of waste require different handling procedures. All waste must be treated as hazardous.

Waste Stream CategoryDescriptionRecommended Disposal Container
1. Unused/Expired Reagent Pure, unadulterated this compound.Original container, clearly labeled as "Hazardous Waste."
2. Grossly Contaminated Items Items with visible liquid or solid residue (e.g., pipette tips, contaminated weighing paper, spill pads).Sealable, chemically resistant container or bag, labeled "Hazardous Waste."
3. Sharps Waste Needles, syringes, or contaminated glassware used to handle the compound.Puncture-proof sharps container, labeled "Hazardous Waste - Sharps."
4. Aqueous Decontamination Waste Liquid waste generated from neutralization procedures (See Section 4).Sealable, chemically compatible carboy, labeled "Hazardous Waste - Aqueous."
5. Trace Contaminated PPE Gloves, lab coats, and other PPE with incidental contact.Lined, covered waste bin designated for chemically contaminated PPE.

Below is a workflow to guide the segregation process.

G start Waste Generated is_pure Unused or Expired Reagent? start->is_pure is_sharp Is it a Sharp? is_pure->is_sharp No out_pure Container 1: Original Container is_pure->out_pure Yes is_gross Grossly Contaminated (Visible Residue)? is_sharp->is_gross No out_sharp Container 3: Sharps Container is_sharp->out_sharp Yes is_liquid Aqueous Waste from Decontamination? is_gross->is_liquid No out_gross Container 2: Sealed Waste Bag/Container is_gross->out_gross Yes out_liquid Container 4: Aqueous Waste Carboy is_liquid->out_liquid Yes out_ppe Container 5: Trace Contaminated PPE Bin is_liquid->out_ppe No (Trace Contamination)

Figure 1. Decision workflow for segregating this compound waste.

Protocol for Chemical Decontamination

For decontaminating glassware and managing small spills, a chemical neutralization process is recommended. The principle is base-catalyzed hydrolysis, which cleaves the sulfonate ester bonds. Studies show that the presence of a base dramatically reduces sulfonate ester concentration[1][8].

Reagents Required:

  • 1 M Sodium Bicarbonate (NaHCO₃) solution or a saturated aqueous solution[9].

  • pH indicator strips.

Procedure:

  • Preparation: Conduct this procedure in a chemical fume hood while wearing all required PPE.

  • Rinsing Equipment: Rinse contaminated glassware (e.g., beakers, flasks) three times with a small volume of a suitable organic solvent (like acetone) to remove the bulk of the material. Collect these rinses as hazardous organic waste.

  • Hydrolysis: Fill the rinsed glassware with a 1 M sodium bicarbonate solution. For decontaminating a spill cleanup area, carefully add the bicarbonate solution to the absorbent material.

  • Reaction Time: Allow the solution to sit for a minimum of 24 hours at room temperature. This allows time for the hydrolysis reaction to proceed. The presence of water and a weak base facilitates the degradation of the ester[1][10].

  • Verification: After the reaction period, check the pH of the solution. It should be neutral or slightly basic.

  • Disposal: The resulting aqueous solution, containing pentaethylene glycol and sodium methanesulfonate, should be collected in the designated "Aqueous Decontamination Waste" carboy (Container 4).

  • Final Cleaning: The glassware can now be washed using standard laboratory procedures.

Waste Collection, Labeling, and Storage

All waste generated from the use of this compound must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed contractor.

Steps for Final Disposal:

  • Containerization: Ensure all waste containers are sealed, in good condition, and chemically compatible with the waste. Do not overfill containers.

  • Labeling: Label every waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Include the date of accumulation.

  • Storage: Store sealed and labeled waste containers in a designated, secondary containment area away from incompatible materials (e.g., strong oxidizing agents, acid chlorides, acid anhydrides)[11].

  • Pickup: Arrange for a scheduled waste pickup with your institution's EHS department. Do not pour any waste down the drain.

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

For a Small Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)[4].

  • Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled hazardous waste container (Container 2).

  • Decontaminate the spill surface using the procedure outlined in Section 4.

For a Large Spill (outside a fume hood):

  • Evacuate the immediate area and alert all personnel.

  • If safe to do so, close the doors to the laboratory to contain any potential vapors.

  • Contact your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Context

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12]. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe working conditions, including protection from hazardous drugs and chemicals[3][7]. Your institution's EHS department translates these federal and state regulations into specific, actionable protocols for your laboratory. Always consult and adhere to your local institutional guidelines, as they are the final authority on disposal procedures.

By implementing these procedures, you contribute to a culture of safety and responsibility, building trust in our scientific practices and protecting ourselves and our community.

References

  • Guzaev, A. (n.d.). Methanesulfonic acid neutralisation? ResearchGate. Retrieved from [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429–433. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of partial neutralisation of methanesulfonic acid on the formation of methyl methanesulfonate. Retrieved from [Link]

  • Novatia, LLC. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Binnemans, K., et al. (2020). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 22(9), 2633-2663. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pentaethylene glycol, 98%. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Pentaethylene Glycol. Retrieved from [Link]

  • Graco. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (1978). Hazardous Waste: Guidelines and Regulations. Federal Register. Retrieved from [Link]

  • Burns, N. Z., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Di Palma, L., et al. (2021). Removal of polyethylene glycols from wastewater: A comparison of different approaches. Chemosphere, 271, 129725. Retrieved from [Link]

  • Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters – How Real is the Risk? Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pentaethylene glycol. PubChem. Retrieved from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • Rx Destroyer. (2021, July 19). OSHA Guidelines for Medical Waste. Retrieved from [Link]

  • State of Vermont. (n.d.). Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • American Chemical Society. (n.d.). Ester Synthesis Lab (Student Handout). Retrieved from [Link]

  • ResearchGate. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Retrieved from [Link]

  • Department of Toxic Substances Control. (n.d.). Glycol: Antifreeze Technology. Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of Pentaethylene Glycol Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Pentaethylene Glycol Dimethanesulfonate, focusing on the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to ensure a safe and efficient laboratory environment.

This compound is classified as a substance that causes skin and eye irritation and may lead to respiratory irritation.[1][2] Adherence to the following guidelines is crucial to mitigate these risks and ensure the well-being of all laboratory personnel.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the potential hazards is the first step in creating a safe work environment. The primary risks associated with this compound are skin and eye irritation, as well as respiratory discomfort upon inhalation of its dust or aerosols.[1][2] Therefore, a multi-layered approach to PPE is essential.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles or a full-face shieldDouble-gloving with chemical-resistant gloves (e.g., Butyl rubber over nitrile)Fully-fastened lab coat, long pants, and closed-toe shoesNIOSH-approved respirator (e.g., N95 or higher) if not handled in a certified chemical fume hood
Solution Preparation and Transfer Chemical splash gogglesChemical-resistant gloves (e.g., Butyl rubber or heavy-duty nitrile)Chemical-resistant apron over a lab coatWork in a well-ventilated area; respirator may be necessary if aerosols are generated
General Laboratory Use Safety glasses with side shieldsStandard nitrile glovesLab coatNot generally required if handled in a well-ventilated area
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apron over a lab coatNIOSH-approved respirator with appropriate cartridges

A. Eye and Face Protection: The First Line of Defense

Direct contact with this compound can cause serious eye irritation.[1][2]

  • Chemical Splash Goggles: These should be worn at all times when handling the solid or solutions. They provide a seal around the eyes, protecting from splashes and airborne particles.

  • Face Shield: When handling larger quantities or during procedures with a high risk of splashing, a full-face shield should be worn in conjunction with goggles for maximum protection.

B. Hand Protection: Selecting the Right Gloves

Given that this compound is a skin irritant, selecting the appropriate gloves is critical. While nitrile gloves are a common choice in laboratories, their resistance to specific esters can be limited.[3]

  • Butyl Rubber Gloves: These gloves are recommended for handling esters and offer a high level of protection against a wide variety of chemicals.[4]

  • Double Gloving: For enhanced safety, particularly when handling the concentrated solid, a double-gloving technique is advised. This involves wearing a standard nitrile glove underneath a more robust glove like butyl rubber. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Damaged gloves should be discarded immediately.

C. Body Protection: Shielding Against Accidental Contact

  • Lab Coat: A clean, fully-fastened lab coat is the minimum requirement for body protection.

  • Chemical-Resistant Apron: When preparing solutions or transferring larger volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.

  • Appropriate Attire: Always wear long pants and closed-toe shoes in the laboratory.

D. Respiratory Protection: Preventing Inhalation

This compound powder can cause respiratory irritation if inhaled.[1][2]

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls. Whenever possible, handle the solid form of this chemical within a certified chemical fume hood, biological safety cabinet, or a glove box.[1]

  • Respirators: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator should be used. For powders, an N95 or higher-rated particulate respirator is recommended.

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling Task Task Weighing Solid? Solution Prep? General Use? Spill Cleanup? Start->Task Eye Eye/Face Protection Task->Eye All Tasks Hand Hand Protection Task->Hand All Tasks Body Body Protection Task->Body All Tasks Respiratory Respiratory Protection Task->Respiratory Weighing Solid & Spill Cleanup

Caption: Decision workflow for selecting appropriate PPE based on the handling task.

II. Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.

A. Receiving and Storage

  • Inspect: Upon receipt, inspect the container for any damage.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

B. Weighing the Solid Compound

To minimize the generation of airborne dust, follow these steps:

  • Designated Area: Whenever possible, weigh the powder in a designated area, such as a chemical fume hood or an exhausted balance enclosure.[1][5]

  • Pre-Weighed Quantities: If feasible, purchase pre-weighed amounts to avoid handling the powder directly.[1]

  • Minimize Airflow Disruption: When using a balance in a fume hood, ensure the sash is at the appropriate height to not disrupt the balance's accuracy while still providing adequate containment.

  • Use Appropriate Tools: Use disposable spatulas and weigh boats to avoid cross-contamination.[5]

  • Clean Up Promptly: Clean any spills on the balance and surrounding area immediately using a wet wipe or a vacuum with a HEPA filter. Do not use a dry brush, as this can generate dust.[5]

C. Solution Preparation

  • Add Solid to Liquid: Always add the solid this compound to the solvent slowly while stirring. This helps to control the dissolution process and prevent splashing.

  • Work in a Fume Hood: Prepare solutions in a chemical fume hood to capture any vapors or aerosols that may be generated.

  • Container Labeling: Clearly label the container with the solution's contents, concentration, date, and appropriate hazard warnings.

III. Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is crucial.

A. Spill Response

For a minor spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1 for spill cleanup.

  • Containment: If it is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne.[6]

  • Cleanup: Carefully sweep the material into a designated waste container.[7] Alternatively, wet the powder with a suitable solvent and wipe it up with an absorbent pad.[6]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.[2]

For a major spill, evacuate the area and contact your institution's emergency response team.

B. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2][7]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

A. Deactivation of Reactive Esters

For waste solutions, the reactive dimethanesulfonate ester groups can be deactivated through hydrolysis. This can be achieved by adjusting the pH of the aqueous waste solution to between 8.5 and 10 with a base (e.g., 1 M NaOH) and allowing it to stand for at least an hour.[8] This process converts the reactive ester to a more stable form. After incubation, the solution should be neutralized to a pH between 6 and 8 before final disposal.[8]

B. Waste Segregation and Labeling

  • Solid Waste: Unused or contaminated solid this compound should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Waste solutions should be collected in a compatible, sealed container labeled as hazardous waste. Do not mix with other incompatible waste streams.[2]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.

C. Final Disposal

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[2] Never dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

  • WORKING SAFELY WITH TOXIC POWDERS. Duke University. [Link]

  • Irritants - Environmental Health & Safety Services. Syracuse University. [Link]

  • Irritant Chemicals. University of Michigan-Dearborn. [Link]

  • Chemical Spills - Emergency Management. Florida State University. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]

  • OSHA Glove Selection Chart. University of Cincinnati. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.